molecular formula C6H4ClN3 B1403498 2-Chloropyrrolo[2,1-f][1,2,4]triazine CAS No. 1363383-25-8

2-Chloropyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B1403498
CAS No.: 1363383-25-8
M. Wt: 153.57 g/mol
InChI Key: XEBYYANMFBLKFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloropyrrolo[2,1-f][1,2,4]triazine (CAS 1363383-25-8) is a versatile heterocyclic building block with the molecular formula C 6 H 4 ClN 3 and a molecular weight of 153.57 g/mol . This compound features a unique pyrrolotriazine core, which is recognized as a privileged scaffold in medicinal chemistry and a key structural motif in several therapeutic agents . The primary research value of this chloride-functionalized derivative lies in its role as a synthetic intermediate for the development of novel bioactive molecules. It serves as a crucial precursor in the synthesis of kinase inhibitors . The scaffold is a structural analogue of purine bases, making it a component of interest in the design of nucleoside analogs for antiviral research . This high-purity compound is intended for research applications as a chemical reference standard and a synthetic intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloropyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-8-4-5-2-1-3-10(5)9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBYYANMFBLKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C=NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Importance of the Pyrrolo[2,1-f]triazine Scaffold

Introduction: The Strategic Importance of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a unique, nitrogen-rich fused heterocyclic system that has garnered significant attention in medicinal chemistry.[4] Its structure, which can be viewed as a purine isostere, makes it a "privileged scaffold"—a molecular framework capable of binding to multiple, diverse biological targets.[5] This versatility is demonstrated by its presence in a range of clinically significant molecules, from the broad-spectrum antiviral drug Remdesivir to a new generation of potent kinase inhibitors used in targeted cancer therapy.[1][6]

Within this valuable class of compounds, halogenated derivatives such as 2-Chloropyrrolo[2,1-f]triazine serve as critical, high-potential intermediates. The chlorine atom at the 2-position is not merely a substituent; it is a versatile chemical handle. Its electronegativity modulates the electronic properties of the ring system, and more importantly, it functions as an excellent leaving group for nucleophilic substitution reactions. This allows for the strategic, late-stage diversification of the core scaffold, enabling medicinal chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of a robust synthetic strategy for 2-Chloropyrrolo[2,1-f]triazine and the rigorous analytical methods required for its structural confirmation and purity assessment.

Part 1: Synthesis of 2-Chloropyrrolo[2,1-f][1][2][3]triazine

The synthesis of substituted pyrrolo[2,1-f][1][2][3]triazines can be approached through various strategies, often involving the initial construction of a substituted pyrrole followed by the annulation of the triazine ring.[7] For the targeted synthesis of 2-Chloropyrrolo[2,1-f]triazine, a logical and field-proven approach involves the preparation of a pyrrolotriazinone precursor, followed by a direct chlorination step. This strategy is advantageous as the pyrrolotriazinone intermediate is often a stable, crystalline solid that is readily purified.

The causality behind this choice rests on the reliability of converting a cyclic amide (lactam) to a chloro-imino group using standard chlorinating agents like phosphorus oxychloride (POCl₃). This reaction is a cornerstone of heterocyclic chemistry, driven by the formation of a stable phosphate byproduct.

Synthetic Pathwaycluster_0Step 1: Pyrrolotriazinone Formationcluster_1Step 2: ChlorinationA1-Aminopyrrole-2-carboxamideBPyrrolo[2,1-f][1,2,4]triazin-2(1H)-oneA->B  Triethyl orthoformate,  Heat  C2-Chloropyrrolo[2,1-f][1,2,4]triazineB->C  POCl₃,  Heat  

Caption: Proposed synthetic pathway for 2-Chloropyrrolo[2,1-f]triazine.

Experimental Protocol: A Two-Step Synthesis

This protocol is a representative methodology based on established chemical transformations for this class of heterocycles.[1][8]

Step 1: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-2(1H)-one

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-aminopyrrole-2-carboxamide (5.0 g, 40 mmol).

  • Reagent Addition: Add triethyl orthoformate (30 mL, 180 mmol). The carboxamide will not fully dissolve initially.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 145-150 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material. The reaction typically takes 4-6 hours.

  • Work-up and Isolation:

    • Allow the mixture to cool to room temperature. A precipitate should form.

    • Reduce the volume of the solvent by approximately half using a rotary evaporator.

    • Add diethyl ether (50 mL) to the slurry to precipitate the product fully.

    • Stir the slurry for 30 minutes at room temperature.

    • Collect the solid product by vacuum filtration, wash with cold diethyl ether (2 x 20 mL), and dry under high vacuum.

  • Purification: The crude product is often of high purity. If necessary, it can be recrystallized from ethanol to yield Pyrrolo[2,1-f][1][2][3]triazin-2(1H)-one as a crystalline solid.

Step 2: Synthesis of 2-Chloropyrrolo[2,1-f][1][2][3]triazine

  • Reaction Setup: In a dry 50 mL round-bottom flask under a nitrogen atmosphere, place the Pyrrolo[2,1-f][1][2][3]triazin-2(1H)-one (2.7 g, 20 mmol) obtained from the previous step.

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 10 mL, 107 mmol) to the flask at room temperature with stirring. The reaction is exothermic.

  • Reaction Execution: Once the initial exotherm subsides, heat the mixture to reflux (approx. 105-110 °C) for 2-3 hours. The reaction should become a clear, homogenous solution. Monitor for completion via TLC or LC-MS.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice (200 g) in a large beaker with vigorous stirring in a fume hood. Caution: This is a highly exothermic and corrosive process.

    • Once the ice has melted, neutralize the acidic solution to pH 7-8 by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-Chloropyrrolo[2,1-f][1][2][3]triazine as a pure solid.

Part 2: Characterization and Structural Elucidation

Confirming the identity and purity of the final product is a critical, self-validating step in any synthetic workflow. A combination of spectroscopic and chromatographic techniques is employed to provide unambiguous structural evidence.

Characterization_Workflowcluster_workflowAnalytical WorkflowStartSynthesized Product(Crude 2-Chloropyrrolo[2,1-f]triazine)PurificationColumn ChromatographyStart->PurificationPurity_CheckHPLC / LC-MS AnalysisPurification->Purity_CheckStructure_ConfirmSpectroscopic AnalysisPurity_Check->Structure_ConfirmPurity >95%NMR¹H and ¹³C NMRStructure_Confirm->NMRMSHigh-Resolution MSStructure_Confirm->MSFinalConfirmed Pure ProductNMR->FinalMS->Final

Caption: Standard workflow for the purification and characterization of the target compound.

Expected Analytical Data

The following table summarizes the expected characterization data for 2-Chloropyrrolo[2,1-f][1][2][3]triazine, based on its chemical structure and data from analogous compounds.[9][10][11]

Technique Parameter Expected Observation
Molecular Formula -C₆H₄ClN₃
Molecular Weight -153.57 g/mol [10]
¹H NMR Chemical Shift (δ)4 distinct aromatic signals, likely in the range of 6.5-8.5 ppm.
MultiplicityExpected coupling patterns (doublets, triplets) based on proton proximity.
¹³C NMR Number of Signals6 distinct signals corresponding to the 6 carbon atoms in the core.
Mass Spectrometry Molecular Ion (M⁺)[M]⁺ at m/z ≈ 153 and [M+2]⁺ at m/z ≈ 155.
Isotopic PatternCharacteristic ~3:1 ratio for the [M]⁺ and [M+2]⁺ peaks, confirming the presence of one chlorine atom.
HPLC Purity>95% (as determined by peak area integration).
Standard Characterization Protocols

1. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To assess the purity of the final compound and monitor reaction progress.

  • Methodology:

    • Prepare a stock solution of the sample in acetonitrile or methanol at ~1 mg/mL.

    • Inject 5-10 µL onto a C18 reverse-phase column.

    • Elute with a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

    • Purity is calculated based on the relative area of the main product peak.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To provide detailed information about the molecular structure and connectivity of atoms.

  • Methodology:

    • Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Acquire a ¹H NMR spectrum to observe the proton environment.

    • Acquire a ¹³C NMR spectrum to observe the carbon backbone.

    • Analyze the chemical shifts, integration values, and coupling constants to confirm the proposed structure.

3. Mass Spectrometry (MS)

  • Purpose: To confirm the molecular weight and elemental formula of the compound.

  • Methodology:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with an LC system (LC-MS).

    • Use an appropriate ionization technique, such as Electrospray Ionization (ESI).

    • Acquire the mass spectrum in positive ion mode.

    • Verify the molecular weight from the observed molecular ion peak ([M+H]⁺) and confirm the presence of chlorine from the characteristic isotopic pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula to within a few parts per million (ppm).

Conclusion and Future Outlook

This guide outlines a robust and logical pathway for the synthesis and rigorous characterization of 2-Chloropyrrolo[2,1-f]triazine. The successful execution of this workflow provides access to a highly valuable chemical intermediate. The strategic placement of the chlorine atom opens the door to a multitude of subsequent chemical transformations, including Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as nucleophilic aromatic substitutions. This enables the rapid exploration of chemical space around the pyrrolo[2,1-f][1][2][3]triazine scaffold, accelerating the discovery of novel therapeutics for a wide range of diseases, from viral infections to cancer.[6][9] The methodologies described herein are foundational for any research program aiming to leverage the power of this privileged heterocyclic system.

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolo[2,1-f]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a unique fused heterocyclic system that has garnered significant attention in medicinal chemistry.[4] This scaffold is a key structural component in a variety of biologically active molecules, demonstrating its versatility and importance in the development of novel therapeutics.[5][6] Notably, it is the foundational structure for the antiviral drug Remdesivir, which has been utilized in the treatment of RNA viruses.[7] Furthermore, derivatives of this scaffold have shown promise as potent kinase inhibitors, targeting enzymes such as c-Met and VEGFR-2, which are crucial in cancer progression.[7][8] The strategic placement of various substituents on this core structure allows for the fine-tuning of its pharmacological properties, making it a "privileged scaffold" in drug discovery.[5]

This guide focuses on a specific derivative, 2-Chloropyrrolo[2,1-f]triazine, providing a comprehensive overview of its physicochemical properties. Understanding these characteristics is paramount for researchers in drug development, as they directly influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and chemical stability.

Chemical Identity and Core Properties

2-Chloropyrrolo[2,1-f]triazine is a substituted heterocyclic compound with the molecular formula C₆H₄ClN₃ and a molecular weight of 153.57 g/mol . It is typically available as a pale-yellow to yellow-brown solid.

PropertyValueSource
Molecular Formula C₆H₄ClN₃--INVALID-LINK--
Molecular Weight 153.57 g/mol --INVALID-LINK--
Physical Form Pale-yellow to Yellow-brown Solid--INVALID-LINK--

Predicted Physicochemical Parameters

PropertyPredicted ValueSignificance in Drug Development
logP (Octanol-Water Partition Coefficient) 1.3827 (for 4-chloro isomer)Indicates the lipophilicity of the compound, influencing its absorption and membrane permeability. A value in this range is often favorable for oral bioavailability.[9]
Topological Polar Surface Area (TPSA) 30.19 ŲAn indicator of a molecule's polarity and its ability to permeate cell membranes. A lower TPSA is generally associated with better cell permeability.[9]
Hydrogen Bond Acceptors 3Influences solubility and binding to biological targets.
Hydrogen Bond Donors 0Affects solubility and interactions with biological macromolecules.
Rotatable Bonds 0A low number of rotatable bonds is generally associated with better oral bioavailability and metabolic stability.

Note: The logP value is for the isomeric 4-Chloropyrrolo[2,1-f]triazine and should be considered an approximation for the 2-chloro isomer.[9]

Spectroscopic Characterization

While specific spectra for 2-Chloropyrrolo[2,1-f]triazine are not publicly available, researchers can obtain them from commercial suppliers. --INVALID-LINK-- The expected spectroscopic features are outlined below, with a comparative note on the available data for the 4-chloro isomer.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrrolo-triazine ring system. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atoms in the triazine ring. For comparison, the ¹H NMR spectrum of the 4-chloro isomer is available and can serve as a reference for structural elucidation. --INVALID-LINK--

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon atom attached to the chlorine will exhibit a characteristic chemical shift.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (153.57 g/mol for the most abundant isotopes). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak). Fragmentation patterns can provide further structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C-Cl bond, as well as vibrations associated with the aromatic C-H and C=N bonds within the heterocyclic ring system.

Synthesis of the Pyrrolo[2,1-f]triazine Core

The synthesis of the pyrrolo[2,1-f][1][2][3]triazine scaffold can be achieved through various synthetic routes, often starting from pyrrole derivatives.[2] A common strategy involves the N-amination of a pyrrole precursor, followed by cyclization to form the triazine ring.[2]

Below is a generalized workflow for the synthesis of a substituted pyrrolo[2,1-f]triazine.

G cluster_0 Synthesis of Pyrrolo[2,1-f]triazine Core start Pyrrole Derivative step1 N-Amination start->step1 Aminating Agent step2 Cyclization step1->step2 N-Aminopyrrole Intermediate product Pyrrolo[2,1-f]triazine Scaffold step2->product e.g., with Formamide

Caption: Generalized workflow for the synthesis of the pyrrolo[2,1-f]triazine scaffold.

For the synthesis of 2-Chloropyrrolo[2,1-f]triazine specifically, a strategy involving the introduction of the chlorine atom at the 2-position would be required. This could potentially be achieved by starting with a pre-functionalized pyrrole or by chlorination of the pyrrolotriazine core, although the latter may present regioselectivity challenges.

Reactivity and Chemical Stability

The chemical reactivity of 2-Chloropyrrolo[2,1-f]triazine is expected to be influenced by the electron-deficient nature of the triazine ring and the presence of the chlorine substituent. The chlorine atom at the 2-position is likely susceptible to nucleophilic aromatic substitution (SNAr) reactions.[10] This reactivity is a valuable handle for further functionalization of the molecule, allowing for the introduction of various substituents to explore structure-activity relationships.

The stability of the compound under different conditions (e.g., pH, temperature, light) has not been extensively reported. As a general precaution for chlorinated heterocyclic compounds, it is advisable to store it in a dry, sealed container, protected from light. --INVALID-LINK--

Experimental Protocols for Physicochemical Characterization

For researchers who wish to determine the precise physicochemical properties of 2-Chloropyrrolo[2,1-f]triazine, the following experimental protocols are provided as a guide.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the determination of the thermodynamic solubility of 2-Chloropyrrolo[2,1-f]triazine in aqueous buffer.

G cluster_1 Solubility Determination Workflow prep Prepare Saturated Solution (Excess compound in buffer) equilibrate Equilibrate (e.g., 24-48h with shaking) prep->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Filtration) equilibrate->separate analyze Analyze Supernatant (UV-Vis or HPLC) separate->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for the determination of aqueous solubility using the shake-flask method.

Step-by-Step Methodology:

  • Preparation of Saturated Solution: Add an excess amount of 2-Chloropyrrolo[2,1-f]triazine to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The presence of undissolved solid is essential.

  • Equilibration: Place the vial in a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the solid and liquid phases. This can be achieved by centrifugation at high speed, followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Analysis of Supernatant: Accurately dilute a known volume of the clear supernatant with the buffer. Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy (if the compound has a suitable chromophore and a standard curve is established) or High-Performance Liquid Chromatography (HPLC).

  • Calculation of Solubility: Calculate the solubility of the compound in the buffer based on the measured concentration and the dilution factor.

Protocol 2: Determination of logP (Shake-Flask Method)

This protocol describes the determination of the octanol-water partition coefficient (logP).

Step-by-Step Methodology:

  • Preparation of Phases: Pre-saturate n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing them and allowing the phases to separate.

  • Partitioning: Prepare a solution of 2-Chloropyrrolo[2,1-f]triazine in the pre-saturated aqueous buffer at a known concentration. Add a known volume of this solution to an equal volume of pre-saturated n-octanol in a sealed vial.

  • Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Analysis of Phases: Carefully remove a sample from each phase and determine the concentration of the compound in both the octanol and aqueous layers using a suitable analytical method (e.g., HPLC).

  • Calculation of logP: The partition coefficient (P) is the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Conclusion

2-Chloropyrrolo[2,1-f]triazine is a molecule of significant interest due to its relationship to the medicinally important pyrrolo[2,1-f][1][2][3]triazine scaffold. While a complete experimental dataset of its physicochemical properties is not yet in the public domain, this guide provides a comprehensive overview of its known characteristics, predicted parameters, and detailed protocols for its further characterization. The provided information and methodologies will be a valuable resource for researchers in medicinal chemistry and drug development, enabling them to effectively work with this promising compound and to generate the necessary data for advancing their research.

References

Spectroscopic Characterization of 2-Chloropyrrolo[2,1-f]triazine: A Technical Guide for Researchers

Spectroscopic Characterization of 2-Chloropyrrolo[2,1-f][1][2][3]triazine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-Chloropyrrolo[2,1-f][1][2][3]triazine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public domain experimental spectra for this specific molecule, this document serves as a predictive guide based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). The insights herein are intended to assist researchers in the identification, characterization, and quality control of 2-Chloropyrrolo[2,1-f][1][2][3]triazine and its analogues.

Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a nitrogen-rich fused heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Its structural resemblance to purine nucleosides has led to its exploration in the development of antiviral and anticancer agents. The introduction of a chlorine atom at the 2-position of this scaffold is anticipated to modulate its electronic properties and biological activity, making 2-Chloropyrrolo[2,1-f][1][2][3]triazine a molecule of considerable scientific interest.

Accurate structural elucidation and purity assessment are paramount in the advancement of any chemical entity through the drug discovery pipeline. This guide outlines the expected spectroscopic signature of 2-Chloropyrrolo[2,1-f][1][2][3]triazine, providing a foundational reference for its synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-Chloropyrrolo[2,1-f][1][2][3]triazine.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-Chloropyrrolo[2,1-f][1][2][3]triazine is expected to exhibit four distinct signals in the aromatic region, corresponding to the four protons on the pyrrolotriazine core. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the chlorine substituent.

Table 1: Predicted ¹H NMR Data for 2-Chloropyrrolo[2,1-f][1][2][3]triazine (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-47.8 - 8.0Singlet-
H-66.8 - 7.0Doublet3.5 - 4.5
H-76.5 - 6.7Triplet3.0 - 4.0
H-57.5 - 7.7Doublet3.0 - 4.0

Causality behind Predictions:

  • H-4: This proton is on the triazine ring and is adjacent to a nitrogen atom and the chlorine-bearing carbon. The combined electron-withdrawing effects of the nitrogens and the chlorine atom are expected to deshield this proton significantly, placing its signal at the downfield end of the spectrum. It is expected to be a singlet as there are no adjacent protons.

  • H-5, H-6, H-7: These protons are on the pyrrole ring. The coupling patterns (doublet, triplet, doublet) are characteristic of a three-spin system on a five-membered ring. The specific chemical shifts are influenced by the fused triazine ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Six distinct signals are expected for the six carbon atoms of the 2-Chloropyrrolo[2,1-f][1][2][3]triazine core.

Table 2: Predicted ¹³C NMR Data for 2-Chloropyrrolo[2,1-f][1][2][3]triazine (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 155
C-4145 - 150
C-5115 - 120
C-6110 - 115
C-7105 - 110
C-8a130 - 135

Causality behind Predictions:

  • C-2 and C-4: These carbons are in the triazine ring and are directly attached to nitrogen atoms, leading to significant deshielding and downfield chemical shifts. C-2, being attached to chlorine, is expected to be in a similar region.

  • C-5, C-6, C-7: These are the carbons of the pyrrole ring, and their chemical shifts are in the expected range for such a system.

  • C-8a: This is the bridgehead carbon, part of both rings, and its chemical shift reflects this unique electronic environment.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the synthesized 2-Chloropyrrolo[2,1-f][1][2][3]triazine.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (typically >1024) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.

    • Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm.

    • Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2-Chloropyrrolo[2,1-f][1][2][3]triazine is expected to be characterized by absorptions corresponding to C-H, C=N, and C-Cl bonds, as well as the aromatic ring vibrations.

Table 3: Predicted IR Absorption Bands for 2-Chloropyrrolo[2,1-f][1][2][3]triazine

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
1650 - 1550StrongC=N and C=C stretching vibrations of the aromatic rings
1450 - 1350MediumIn-plane aromatic ring vibrations
800 - 700StrongC-Cl stretch
750 - 690StrongOut-of-plane C-H bending

Causality behind Predictions: The predicted absorption bands are based on characteristic frequencies for aromatic heterocyclic systems and organochlorine compounds. The strong bands in the 1650-1550 cm⁻¹ region are indicative of the conjugated π-system of the fused rings. The C-Cl stretch is expected to appear in the fingerprint region.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

    • Place a small amount of the solid 2-Chloropyrrolo[2,1-f][1][2][3]triazine sample onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR setup.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum (Electron Ionization - EI)

For 2-Chloropyrrolo[2,1-f][1][2][3]triazine (C₆H₄ClN₃), the molecular weight is approximately 153.57 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) cluster characteristic of a compound containing one chlorine atom.

Table 4: Predicted Key Ions in the Mass Spectrum of 2-Chloropyrrolo[2,1-f][1][2][3]triazine

m/zPredicted IdentityComments
153/155[M]⁺Molecular ion peak cluster in an approximate 3:1 ratio, characteristic of one chlorine atom.
118[M - Cl]⁺Loss of a chlorine radical.
91[M - Cl - HCN]⁺Subsequent loss of hydrogen cyanide from the triazine ring.

Causality behind Predictions: The fragmentation is predicted to initiate with the loss of the labile chlorine atom. Subsequent fragmentation would likely involve the breakdown of the heterocyclic ring system, such as the loss of a stable neutral molecule like HCN.

Visualizing the Fragmentation Pathway

GM[C₆H₄ClN₃]⁺˙m/z = 153/155M_minus_Cl[C₆H₄N₃]⁺m/z = 118M->M_minus_Cl- Cl•M_minus_Cl_minus_HCN[C₅H₃N₂]⁺m/z = 91M_minus_Cl->M_minus_Cl_minus_HCN- HCN

Caption: Predicted EI-MS fragmentation pathway for 2-Chloropyrrolo[2,1-f]triazine.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

  • Ionization:

    • Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to primarily observe the molecular ion.

  • Mass Analysis:

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern.

    • Propose fragmentation pathways for the major fragment ions observed.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of 2-Chloropyrrolo[2,1-f]triazine. The expected NMR, IR, and MS data, along with the provided experimental protocols, offer a valuable resource for researchers working on the synthesis and development of this and related compounds. The principles outlined herein are grounded in fundamental spectroscopic theory and are intended to facilitate the unambiguous identification and characterization of this promising heterocyclic scaffold.

Unlocking Molecular Architectures: A Technical Guide to the Crystal Structure Analysis of Pyrrolo[2,1-f]triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Privileged Scaffold to Precision Medicine

The pyrrolo[2,1-f][1][2][3]triazine core is a compelling example of a "privileged scaffold" in modern medicinal chemistry. Its unique heteroatomic arrangement and rigid, planar structure have made it a cornerstone in the development of targeted therapeutics, most notably in the realm of kinase inhibitors and antiviral agents.[3][4] The journey from a promising chemical entity to a life-saving drug is arduous, and at its heart lies a profound understanding of molecular structure. This guide provides an in-depth exploration of the methodologies and rationale behind the crystal structure analysis of pyrrolo[2,1-f]triazine derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into not just the "how," but the critical "why" that underpins experimental choices, ensuring a robust and insightful approach to structural elucidation.

The Strategic Imperative: Why Crystal Structure Matters for Pyrrolo[2,1-f]triazines

The therapeutic efficacy of a pyrrolo[2,1-f]triazine derivative is intrinsically linked to its three-dimensional conformation and its interactions with biological targets. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for unveiling this atomic-level detail.[5] The insights gleaned from a high-quality crystal structure are multifaceted and directly impact drug design and development:

  • Unambiguous Confirmation of Molecular Identity: Verifies the outcome of complex synthetic routes and confirms the absolute stereochemistry of chiral centers.

  • Mapping Structure-Activity Relationships (SAR): Provides a precise geometric framework to understand how subtle modifications to the scaffold affect biological activity. For instance, the X-ray co-crystal structure of a pyrrolo[2,1-f]triazine inhibitor bound to its kinase target can reveal key hydrogen bonds and hydrophobic interactions, guiding the design of more potent and selective analogs.[2][3]

  • Understanding Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit varying physical properties, including solubility and bioavailability. Crystal structure analysis is essential for identifying and characterizing these polymorphs.

  • Informing Computational Modeling: High-resolution crystal structures provide the ground truth for validating and refining computational models, such as molecular docking and dynamics simulations.

The Crystallization Challenge: From Powder to Perfect Crystal

The axiom of single-crystal X-ray diffraction is simple: no crystal, no structure. Obtaining diffraction-quality single crystals is often the most challenging and empirical step in the process. For pyrrolo[2,1-f]triazine derivatives, which are often planar, aromatic systems, π-π stacking can be a dominant intermolecular interaction, which can sometimes lead to the formation of fine needles or thin plates that are not ideal for diffraction.

Strategic Approaches to Crystallization

The key to successful crystallization is to approach the supersaturated state slowly, allowing for the ordered growth of a single crystal lattice. Common techniques include:

  • Slow Evaporation: The solute is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over days or weeks.

  • Vapor Diffusion (Hanging and Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a less-soluble "anti-solvent" via the vapor phase. This gradually reduces the solubility of the compound, promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing its solubility and inducing crystallization.

A Representative Crystallization Protocol

The following is a generalized, yet field-proven, protocol for the crystallization of a pyrrolo[2,1-f]triazine derivative. It is crucial to recognize that the optimal conditions are highly compound-specific and may require extensive screening.

Objective: To grow single crystals of a synthesized pyrrolo[2,1-f]triazine derivative suitable for SC-XRD.

Materials:

  • Purified pyrrolo[2,1-f]triazine derivative (5-10 mg)

  • Screening vials (e.g., 1-dram glass vials)

  • A selection of high-purity solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, acetone, hexane, water)

  • Pipettes and syringes with filters

Step-by-Step Methodology:

  • Solvent Screening:

    • Place a small amount (approx. 1 mg) of the compound into several vials.

    • Add a single solvent to each vial dropwise until the solid dissolves. This helps to identify solvents in which the compound is soluble.

    • Look for solvent systems where the compound is sparingly soluble, as these are often good candidates for slow evaporation or cooling methods.

  • Setting up Crystallization Trials (Slow Evaporation Example):

    • Dissolve 5-10 mg of the compound in a minimal amount of a suitable solvent (e.g., ethanol or acetonitrile, as reported for some derivatives) in a clean vial.[6]

    • If the compound is highly soluble, consider using a binary solvent system. Dissolve the compound in a good solvent (e.g., dichloromethane) and slowly add a miscible anti-solvent (e.g., hexane) until the solution becomes slightly turbid. Add a drop of the good solvent to clarify the solution.

    • Cover the vial with parafilm and puncture it with a needle to allow for slow evaporation.

    • Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring and Harvesting:

    • Observe the vials daily under a microscope.

    • Once crystals of suitable size (typically 0.1-0.3 mm in at least two dimensions) and quality (transparent, well-defined faces, no cracks) have formed, carefully harvest them using a nylon loop or a fine needle.

    • Quickly coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and damage.

The Core Methodology: Single-Crystal X-ray Diffraction

SC-XRD is a non-destructive technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[4]

The Workflow of Structure Determination

The process of determining a crystal structure from a single crystal can be broken down into several key stages.

SCXRD_Workflow cluster_experiment Experimental Phase cluster_analysis Computational Phase CrystalMounting Crystal Mounting & Cryo-cooling DataCollection Diffraction Data Collection CrystalMounting->DataCollection On Diffractometer DataProcessing Data Integration & Scaling DataCollection->DataProcessing Raw Diffraction Images StructureSolution Structure Solution (Phase Problem) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Structural Model (CIF)

A simplified workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Experimental Protocol for Data Collection

This protocol outlines the general steps for collecting diffraction data on a modern automated diffractometer.

  • Crystal Mounting:

    • Under a microscope, select a high-quality single crystal.

    • Using a nylon loop, scoop the crystal and mount it on a goniometer head.

    • The crystal is then placed in the cold stream (typically 100 K) of a cryo-cooling device on the diffractometer. This minimizes thermal motion of the atoms and reduces radiation damage.

  • Initial Screening and Unit Cell Determination:

    • The diffractometer software is used to center the crystal in the X-ray beam.

    • A few initial diffraction images are collected to assess the crystal quality and to determine the unit cell parameters and Bravais lattice.

  • Data Collection Strategy:

    • Based on the crystal's symmetry, the software calculates an optimal strategy for collecting a complete and redundant dataset.

    • This involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.

  • Data Collection:

    • The full diffraction dataset is collected. The duration can range from a few hours to overnight, depending on the crystal's scattering power and the diffractometer's capabilities.

  • Data Processing:

    • The collected diffraction images are processed to integrate the intensities of each reflection.

    • Corrections are applied for factors such as Lorentz-polarization effects and absorption. The output is a reflection file containing the Miller indices (h,k,l) and the corresponding intensities and standard uncertainties for each reflection.

Data Analysis and Interpretation: A Case Study

The true power of crystal structure analysis lies in its ability to inform drug design. Let's consider a hypothetical pyrrolo[2,1-f]triazine derivative designed as a kinase inhibitor.

Case Study: A Pyrrolo[2,1-f]triazine Inhibitor in the AAK1 Kinase Binding Pocket

A recently published study details the discovery of pyrrolo[2,1-f]triazine-based inhibitors of Adaptor Associated Kinase 1 (AAK1), a target for neuropathic pain. The researchers successfully obtained a co-crystal structure of one of their lead compounds bound to AAK1.[2]

PDB Entry: 8GMC

Crystallographic Data Summary

The following table summarizes the key crystallographic data for this co-crystal structure.

ParameterValue
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions a = 48.5 Å, b = 75.1 Å, c = 55.6 Å
α = 90°, β = 109.5°, γ = 90°
Resolution 2.1 Å
R-work / R-free 0.19 / 0.23
Analysis of the Binding Mode

The crystal structure reveals critical interactions between the inhibitor and the AAK1 active site, providing a clear rationale for its potency and a roadmap for further optimization.

Binding_Interactions cluster_hinge Hinge Region cluster_ploop P-Loop cluster_sugar Sugar Pocket Inhibitor Pyrrolo[2,1-f]triazine Core Hinge Asp127 (C=O) Cys129 (C=O & N-H) Inhibitor->Hinge Hydrogen Bonds (Donor-Acceptor-Donor) PLoop Hydrophobic Residues Inhibitor->PLoop Hydrophobic Interactions SugarPocket Amino-piperidine Moiety Inhibitor->SugarPocket Binding

Key interactions of the inhibitor within the AAK1 binding site.
  • Hinge Binding: The pyrrolotriazine core forms a classic donor-acceptor-donor hydrogen bonding pattern with the backbone of Asp127 and Cys129 in the kinase hinge region.[2] This is a hallmark of many Type I kinase inhibitors and is crucial for anchoring the molecule in the ATP binding site.

  • Hydrophobic Interactions: Substituents on the pyrrolotriazine scaffold extend into a hydrophobic pocket formed by the P-loop, enhancing binding affinity.[2]

  • Sugar Pocket Occupancy: The amino-piperidine group on the inhibitor occupies the ribose pocket of the ATP binding site, forming additional favorable interactions.[2]

This detailed structural information is invaluable. It explains the observed SAR and allows medicinal chemists to rationally design new analogs with improved potency, selectivity, and pharmacokinetic properties. For example, modifications could be made to the group in the hydrophobic pocket to optimize van der Waals contacts, or the linker to the amino-piperidine could be altered to improve its positioning.

Beyond the Basics: Complementary and Emerging Techniques

While SC-XRD is the gold standard, other techniques provide complementary information or can be used when single crystals are unobtainable.

  • Powder X-ray Diffraction (PXRD): Used to analyze polycrystalline materials. While it does not provide the atomic-level detail of SC-XRD, it is invaluable for phase identification, polymorph screening, and quality control.

  • Solid-State NMR (ssNMR): A powerful technique for characterizing the local atomic environment in solid materials, including both crystalline and amorphous samples. It can provide information on molecular conformation and intermolecular packing that is complementary to diffraction methods.

  • Computational Crystal Structure Prediction (CSP): These methods use computational algorithms to predict the most thermodynamically stable crystal structures for a given molecule. CSP is increasingly used in the pharmaceutical industry to explore the potential polymorphic landscape of a drug candidate before significant resources are invested.

Conclusion: A Cornerstone of Modern Drug Discovery

The crystal structure analysis of pyrrolo[2,1-f]triazine derivatives is not merely an academic exercise; it is a critical component of the drug discovery and development pipeline. The precise, atomic-level information provided by techniques like single-crystal X-ray diffraction provides an unparalleled understanding of molecular architecture, intermolecular interactions, and the intricate dance between a drug and its biological target. As we continue to push the boundaries of precision medicine, the ability to rationally design and structurally validate these powerful therapeutic agents will remain a cornerstone of our success.

References

Quantum Chemical Calculations for 2-Chloropyrrolo[2,1-f]triazine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and antiviral agents. Understanding the intrinsic electronic and structural properties of its derivatives is paramount for rational drug design and optimization. This technical guide provides a comprehensive, in-depth protocol for performing quantum chemical calculations on 2-Chloropyrrolo[2,1-f]triazine (CAS: 1363383-25-8, Formula: C₆H₄ClN₃), a representative member of this important class of heterocycles. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step workflows for these essential computational analyses.

Introduction: The Rationale for Quantum Chemistry in Drug Discovery

In the landscape of contemporary pharmaceutical research, computational chemistry is an indispensable tool for accelerating the drug discovery pipeline.[4] Quantum chemical (QC) calculations, rooted in the principles of quantum mechanics, provide a powerful lens to examine molecular behavior at the electronic level.[5] For a molecule like 2-Chloropyrrolo[2,1-f]triazine, these calculations can elucidate its three-dimensional structure, electron distribution, and chemical reactivity with high fidelity. This knowledge is critical for predicting how the molecule will interact with biological targets, its metabolic stability, and other pharmacokinetic properties, thereby guiding the synthesis of more potent and selective drug candidates.[6]

This guide will focus on a robust and widely validated computational approach: Density Functional Theory (DFT).[7] DFT offers an excellent balance between computational cost and accuracy for the study of organic molecules, making it a workhorse in the field.[8] We will detail the process from initial structure preparation to the analysis of sophisticated electronic properties that inform on the molecule's potential as a pharmacophore.

Theoretical & Computational Methodology: A Self-Validating Workflow

The integrity of any computational study rests on the soundness of its methodology. The following workflow is designed to be a self-validating system, where each step confirms the stability and reasonableness of the results before proceeding to the next, more complex calculation.

Choice of Computational Level: The Expertise Behind the Selection

The selection of a theoretical method and basis set is a critical decision that directly impacts the accuracy of the results.

  • Density Functional: We recommend the B3LYP hybrid functional. B3LYP has a long-standing track record of providing reliable geometries and electronic properties for a wide range of organic molecules, including nitrogen-containing heterocycles.[9][10][11] For studies where non-covalent interactions are of particular interest (e.g., protein-ligand binding), the M06-2X functional is an excellent alternative, as it is specifically parameterized to better capture medium- and long-range electron correlation effects.[1][12][13]

  • Basis Set: The 6-31G(d,p) basis set is a prudent choice for initial geometry optimizations and electronic structure calculations. It provides a good balance of accuracy and computational efficiency.[14] The inclusion of polarization functions on both heavy atoms (d) and hydrogen atoms (p) is essential for correctly describing the anisotropic nature of chemical bonds in a molecule like 2-Chloropyrrolo[2,1-f]triazine.

  • Solvation Model: Biological processes occur in an aqueous environment. To simulate this, we will employ an implicit solvation model, which represents the solvent as a continuous medium with a defined dielectric constant. The Solvation Model based on Density (SMD) is a universal and robust choice that provides accurate solvation free energies for a wide range of solutes and solvents.[5][15]

The combination of B3LYP/6-31G(d,p) with the SMD solvation model (using water as the solvent) represents a reliable and well-documented level of theory for the investigations outlined in this guide.

Computational Workflow Figure 1: Overall Computational Workflow cluster_setup Setup & Optimization cluster_analysis Property Analysis cluster_application Drug Discovery Application A 1. Molecular Structure Input (SMILES: c1c(Cl)nc2ncn(c1)c2) B 2. Geometry Optimization (B3LYP/6-31G(d,p), SMD water) A->B C 3. Frequency Calculation (Confirm Minimum Energy State) B->C D 4. Electronic Structure Analysis (HOMO, LUMO, MEP) C->D E 5. Natural Bond Orbital (NBO) Analysis (Atomic Charges, Hybridization) D->E F 6. Conceptual DFT (Reactivity Descriptors, Fukui Functions) D->F G 7. Interpretation & Hypothesis Generation (Identify Reactive Sites for Target Interaction) E->G F->G

Caption: A flowchart of the quantum chemical calculation process.

Experimental Protocols: Step-by-Step Methodologies

The following protocols are described with the widely used Gaussian quantum chemistry software package in mind, though the principles are transferable to other similar programs.

Protocol 1: Geometry Optimization and Frequency Analysis

Objective: To find the most stable 3D conformation of 2-Chloropyrrolo[2,1-f]triazine and to verify that it is a true energy minimum.

Step-by-Step Procedure:

  • Molecule Building:

    • Obtain the 2D structure of 2-Chloropyrrolo[2,1-f]triazine. The canonical SMILES representation is c1c(Cl)nc2ncn(c1)c2.

    • Use a molecular editor such as GaussView or Avogadro to build the 3D structure from the SMILES string.

    • Perform a preliminary geometry cleanup using molecular mechanics (e.g., UFF or MMFF94 force fields) within the builder to get a reasonable starting geometry.[16]

  • Gaussian Input File Creation:

    • Create a text file (e.g., 2-cl-pyrrolotriazine_opt_freq.gjf).

    • The input file should be structured as follows:

    • Explanation of Keywords:

      • %nprocshared=4 and %mem=8GB: Specifies the computational resources (4 CPU cores, 8 GB of memory). Adjust according to your hardware.

      • %chk=...: Creates a checkpoint file to store the results of the calculation.

      • #p: Indicates "print" level of output.

      • B3LYP/6-31G(d,p): Specifies the chosen density functional and basis set.[11]

      • Opt: Requests a geometry optimization.[17]

      • Freq: Requests a frequency calculation to be performed on the optimized geometry.[18]

      • SCRF=(SMD,Solvent=Water): Applies the SMD solvation model with water as the solvent.[4]

      • 0 1: Specifies the molecule's charge (0, neutral) and spin multiplicity (1, singlet).

  • Execution and Verification:

    • Run the calculation using Gaussian.

    • Upon completion, open the output file (e.g., 2-cl-pyrrolotriazine_opt_freq.log).

    • Verify that the optimization has converged by searching for "Optimization completed."

    • Crucially, examine the frequency calculation results. A true energy minimum will have zero imaginary frequencies .[19] If imaginary frequencies are present, it indicates a saddle point (transition state), and the geometry needs to be perturbed and re-optimized.

Protocol 2: Electronic Property and NBO Analysis

Objective: To calculate and analyze the electronic properties that govern the molecule's reactivity and intermolecular interactions.

Step-by-Step Procedure:

  • Gaussian Input File Creation:

    • Use the optimized coordinates from the previous step.

    • Create a new input file (e.g., 2-cl-pyrrolotriazine_props.gjf).

    • The input file should be structured as follows:

    • Explanation of New Keywords:

      • Pop=NBO: Requests a full Natural Bond Orbital (NBO) analysis.[8]

      • Geom=Check Guess=Read: Reads the optimized geometry and wavefunction from the checkpoint file, saving computational time.

  • Execution and Data Extraction:

    • Run the calculation.

    • From the output file, extract the following:

      • HOMO and LUMO Energies: These are listed in the molecular orbital section. They are crucial for understanding the molecule's ability to donate or accept electrons.

      • NBO Output: Locate the "Natural Bond Orbital Analysis" section. This will contain detailed information on natural atomic charges, hybridization of atoms, and donor-acceptor interactions between orbitals.[20]

  • Molecular Electrostatic Potential (MEP) Map Generation:

    • The MEP map visualizes the charge distribution on the molecule's surface.[21]

    • Using GaussView, open the checkpoint file (.chk) from the properties calculation.

    • Go to the "Results" menu and select "Surfaces/Contours."

    • Create a new surface based on the total electron density.

    • Map the electrostatic potential onto this surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.[2][22]

Data Presentation and Interpretation

The quantitative data derived from these calculations should be summarized for clarity and comparative analysis.

Key Calculated Molecular Properties
PropertyValueUnitSignificance in Drug Discovery
Total Energy (in Water)ValueHartreesProvides the ground state electronic energy of the optimized molecule.
Dipole MomentValueDebyeIndicates the overall polarity of the molecule, affecting solubility and membrane permeability.
HOMO EnergyValueeVRelates to the molecule's ability to donate electrons (act as a nucleophile).
LUMO EnergyValueeVRelates to the molecule's ability to accept electrons (act as an electrophile).
HOMO-LUMO GapValueeVA smaller gap suggests higher chemical reactivity and lower kinetic stability.

Note: The "Value" column would be populated with the actual results from the calculations.

Natural Atomic Charges (NBO)
Atom (by position)Natural Charge (e)Implication
N1ValuePotential H-bond acceptor site
C2ValueSite of electrophilic character due to Cl
ClValueStrong negative charge, influences local electrostatics
N4ValuePotential H-bond acceptor site
N7ValueBridgehead nitrogen, influences aromaticity
.........

Note: Atom numbering should correspond to a standard representation of the pyrrolotriazine ring.

Advanced Analysis: Conceptual DFT and Reactivity Descriptors

To gain deeper insights into the chemical behavior of 2-Chloropyrrolo[2,1-f]triazine, we can employ Conceptual DFT.[23][24] This framework uses the principles of DFT to define and calculate descriptors that quantify a molecule's reactivity.

Conceptual_DFT_Logic Figure 2: Logic of Conceptual DFT Analysis cluster_global Global Reactivity Descriptors cluster_local Local Reactivity Descriptors cluster_interpretation Interpretation E_HOMO E(HOMO) Electronegativity Electronegativity (χ) E_HOMO->Electronegativity Hardness Chemical Hardness (η) E_HOMO->Hardness E_LUMO E(LUMO) E_LUMO->Electronegativity E_LUMO->Hardness Electrophilicity Electrophilicity (ω) Electronegativity->Electrophilicity Hardness->Electrophilicity Global_Reactivity Overall Reactivity Electrophilicity->Global_Reactivity Fukui_plus Fukui Function (f+) Dual_Descriptor Dual Descriptor (Δf) Fukui_plus->Dual_Descriptor Fukui_minus Fukui Function (f-) Fukui_minus->Dual_Descriptor Site_Selectivity Site Selectivity for Nucleophilic/Electrophilic Attack Dual_Descriptor->Site_Selectivity NBO_Charges NBO Charges (N, N+1, N-1 states) NBO_Charges->Fukui_plus NBO_Charges->Fukui_minus

Caption: Relationship between calculated energies and reactivity descriptors.

Global Reactivity Descriptors

These descriptors provide a picture of the molecule's overall reactivity. They can be approximated from the HOMO and LUMO energies:

  • Electronegativity (χ): χ ≈ -(E_HOMO + E_LUMO) / 2

  • Chemical Hardness (η): η ≈ (E_LUMO - E_HOMO) / 2

  • Electrophilicity Index (ω): ω = χ² / (2η)

A higher electrophilicity index suggests a greater capacity to accept electrons, which is a crucial characteristic for many enzyme inhibitors that interact with electron-rich active sites.

Local Reactivity Descriptors: Fukui Functions and the Dual Descriptor

While global descriptors tell us about the molecule as a whole, local descriptors pinpoint specific reactive sites within the molecule.

  • Fukui Functions: The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the system.

    • f+(r): Predicts sites for nucleophilic attack (where an electron is added).

    • f-(r): Predicts sites for electrophilic attack (where an electron is removed).

  • Dual Descriptor (Δf(r)): The dual descriptor (Δf(r) = f+(r) - f-(r)) is a more precise tool that unambiguously identifies sites for nucleophilic and electrophilic attack.[25]

    • Δf(r) > 0: The site is electrophilic (favors nucleophilic attack).

    • Δf(r) < 0: The site is nucleophilic (favors electrophilic attack).

To calculate these, one must perform single-point energy calculations on the optimized neutral geometry as well as its anionic (N+1 electron) and cationic (N-1 electron) states, and then analyze the differences in the NBO atomic charges.[3]

Conclusion: From Data to Drug Design

The protocols and analyses detailed in this guide provide a robust framework for characterizing the quantum chemical properties of 2-Chloropyrrolo[2,1-f]triazine. The calculated data—optimized geometry, electronic properties, atomic charges, and reactivity descriptors—are not merely theoretical constructs. They are actionable intelligence for the medicinal chemist.

The MEP map visually identifies regions of the molecule that are likely to form hydrogen bonds or engage in electrostatic interactions with a protein target. The HOMO/LUMO energies and electrophilicity index provide a quantitative measure of the molecule's potential to participate in charge-transfer interactions. Finally, the dual descriptor pinpoints the exact atoms most susceptible to metabolic attack or covalent bond formation with a target residue. By integrating these quantum chemical insights, researchers can make more informed decisions in the design and optimization of novel therapeutics based on the privileged pyrrolo[2,1-f][1][2][3]triazine scaffold.

References

Whitepaper: A Strategic Guide to Scaffold Hopping from Quinazoline to Pyrrolo[2,1-f]triazine for Next-Generation Kinase Inhibitors

Whitepaper: A Strategic Guide to Scaffold Hopping from Quinazoline to Pyrrolo[2,1-f][1][2][3]triazine for Next-Generation Kinase Inhibitors

Abstract

The 4-anilinoquinazoline scaffold is a cornerstone of modern targeted cancer therapy, forming the core of numerous FDA-approved kinase inhibitors.[1][2] However, the challenges of acquired resistance, off-target toxicities, and dense intellectual property landscapes necessitate the exploration of novel chemical matter. Scaffold hopping, a key strategy in medicinal chemistry, offers a rational approach to discovering next-generation inhibitors with improved pharmacological profiles.[3][4] This technical guide provides a comprehensive, experience-driven framework for executing a scaffold hop from the well-established quinazoline core to the versatile pyrrolo[2,1-f][5][6][3]triazine system, a privileged scaffold known to effectively mimic the former while offering unique structural and biological advantages.[6][7][8] We will detail the strategic rationale, in silico design workflow, synthetic execution, and biological validation cascade required for this transition.

The Rationale: Why Hop from a Proven Scaffold?

The quinazoline core is a validated hinge-binder, particularly for Epidermal Growth Factor Receptor (EGFR) kinase.[2][9] First-generation inhibitors like gefitinib and erlotinib leverage the scaffold's nitrogen atoms (N1 and N3) to form critical hydrogen bonds within the ATP-binding pocket of the kinase, anchoring the molecule for potent inhibition.[2]

Despite this success, several factors drive the search for alternatives:

  • Acquired Resistance: Mutations in the kinase domain, such as the T790M "gatekeeper" mutation in EGFR, can reduce the binding affinity of first-generation inhibitors, leading to clinical relapse.[2]

  • Intellectual Property: The chemical space around the quinazoline scaffold is heavily patented, making it challenging to secure novel intellectual property (IP).

  • ADMET Properties: Unfavorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles can limit the clinical utility of quinazoline-based drugs.

  • Selectivity: Achieving high selectivity against a panel of related kinases remains a significant challenge, and off-target inhibition can lead to adverse effects.

The pyrrolo[2,1-f][5][6][3]triazine scaffold has emerged as an outstanding bioisosteric replacement.[7] This bridgehead nitrogen heterocycle is recognized as a "privileged scaffold" due to its ability to yield potent inhibitors across a wide range of kinases, including VEGFR-2, EGFR, HER2, ALK, JAK2, and p38 MAP kinase.[6][7][8][10][11] Crucially, research has identified the pyrrolo[2,1-f][5][6][3]triazine template as a novel kinase inhibitor nucleus that effectively mimics the quinazoline motif, making it an ideal candidate for a scaffold hopping strategy.[7]

The Strategy: In Silico Design and Candidate Selection

The goal of scaffold hopping is to identify a new core that preserves the essential pharmacophoric features of the original ligand while presenting a novel chemical structure.[4][12] This is achieved through a systematic, computationally-driven workflow.

Computational Workflow: From Pharmacophore to Docking

Our approach begins with a known quinazoline inhibitor and uses its structural and electronic properties to guide the search for a pyrrolo[2,1-f]triazine replacement. The primary computational methods include pharmacophore modeling and shape-based screening.[3][4][13]

Workflow Diagram: Computational Scaffold Hopping

cluster_startPhase 1: Model Generationcluster_screenPhase 2: Virtual Screeningcluster_analysisPhase 3: Candidate PrioritizationStartStart with Reference Ligand(e.g., Gefitinib bound to EGFR)PharmacophoreGenerate 3D Pharmacophore Model(H-bond donors/acceptors, aromatic rings)Start->PharmacophoreScreenScreen Library againstPharmacophore ModelPharmacophore->ScreenLibraryPyrrolo[2,1-f]triazineVirtual LibraryLibrary->ScreenHitsFilter & Score Hits(Shape Tanimoto, Fit Score)Screen->HitsDockMolecular Docking of Top Hitsinto Target Kinase (EGFR)Hits->DockAnalyzeAnalyze Binding Mode(Hinge interaction, key contacts)Dock->AnalyzeCandidateSelect Candidate(s)for SynthesisAnalyze->Candidate

Caption: A computational workflow for scaffold hopping.

Causality Behind the Workflow:

  • Pharmacophore Generation: We begin by extracting the "business end" of the reference quinazoline inhibitor—its key interaction points.[4] For an EGFR inhibitor like Gefitinib, this includes the hydrogen bond acceptor (N1 of the quinazoline), the hydrogen bond donor (aniline N-H), and the hydrophobic regions. This model defines the essential features that must be retained.

  • Virtual Screening: Instead of randomly searching, we screen a pre-built virtual library of synthetically accessible pyrrolo[2,1-f]triazine cores. This ensures that our in silico hits are likely to be synthetically tractable. The screening algorithm searches for molecules in the library that can adopt a low-energy conformation matching the pharmacophore model.

  • Molecular Docking & Analysis: The top-scoring hits are then docked into the crystal structure of the target kinase (e.g., EGFR, PDB: 1XKK). This step is critical for validating the bioisosteric hypothesis. We analyze whether the pyrrolo[2,1-f]triazine nitrogen atoms can replicate the crucial hydrogen bond with the hinge residue Met793, a hallmark of quinazoline inhibitor binding.[2][9][14] Candidates that successfully mimic this binding mode are prioritized for synthesis.

Experimental Execution: Synthesis of the Pyrrolo[2,1-f][1][2][3]triazine Core

Once a promising candidate is identified in silico, the next phase is chemical synthesis. The pyrrolo[2,1-f][5][6][3]triazine scaffold can be constructed through various published routes.[11][15] A versatile and robust method often involves the cyclization of an N-aminopyrrole intermediate.

Detailed Protocol: Synthesis of a 4-Anilino-pyrrolo[2,1-f][1][2][3]triazine

This protocol is an illustrative example adapted from established methodologies for synthesizing substituted pyrrolo[2,1-f][5][6][3]triazines.[5][15][16][17]

Step 1: N-Amination of Pyrrole Precursor

  • To a solution of a suitable pyrrole-2-carboxaldehyde (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (N₂), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of O-(diphenylphosphinyl)hydroxylamine (DPPH, 1.1 eq) in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Purify the crude product via column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the 1-aminopyrrole-2-carboxaldehyde.

Step 2: Cyclization to form the Pyrrolotriazine Core

  • In a sealed vessel, combine the 1-aminopyrrole-2-carboxaldehyde (1.0 eq) with formamidine acetate (3.0 eq) in 2-methoxyethanol.

  • Heat the mixture to 120-130 °C for 4-6 hours.

  • Monitor the reaction by LC-MS for the formation of the pyrrolo[2,1-f][5][6][3]triazin-4-amine.

  • Cool the reaction to room temperature, dilute with water, and extract with dichloromethane.

  • Purify via column chromatography to yield the core scaffold.

Step 3: Functionalization (e.g., Buchwald-Hartwig Amination)

  • To a solution of the (now halogenated, e.g., 4-chloro-pyrrolotriazine) core (1.0 eq) and the desired aniline (1.2 eq) in dioxane, add a suitable palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Degas the mixture and heat to 100 °C for 8-12 hours under N₂.

  • Cool, filter through celite, and concentrate in vacuo.

  • Purify the final compound by column chromatography or preparative HPLC to yield the target 4-anilino-pyrrolo[2,1-f][5][6][3]triazine.

Biological Validation: The Assay Cascade

With the target compound in hand, a systematic biological evaluation is performed to determine if the scaffold hop was successful. This involves a tiered approach, starting with target engagement and moving towards cellular and ADMET profiling.

Workflow Diagram: Biological Assay Cascade

cluster_tier1Tier 1: Target Potencycluster_tier2Tier 2: Selectivity & Cellular Activitycluster_tier3Tier 3: Druglike Propertiescluster_tier4Tier 4: Advanced AssessmentBiochemBiochemical Assay(e.g., LanthaScreen, FRET)Determine IC₅₀ vs Target KinaseSelectivityKinase Selectivity Profiling(e.g., KinomeScan Panel)Assess Off-Target InhibitionBiochem->SelectivityCellularCellular Assay(e.g., Anti-proliferation in A549 cells)Determine EC₅₀Biochem->CellularADMEIn Vitro ADME Profiling(Solubility, Permeability, Microsomal Stability)Selectivity->ADMECellular->ADMEDecisionGo/No-Go Decision forLead OptimizationADME->Decision

Caption: A tiered workflow for biological validation.

Data Interpretation: A Comparative Case Study

To illustrate a successful outcome, we present a hypothetical data summary comparing a reference quinazoline inhibitor (e.g., Gefitinib) with our novel pyrrolo[2,1-f]triazine candidate, "PFT-101".

ParameterGefitinib (Reference Quinazoline)PFT-101 (Hopped Scaffold)Rationale for Improvement
Target Potency
EGFRwt IC₅₀27 nM15 nMEnhanced fit or new interactions in the ATP pocket.
EGFRT790M IC₅₀> 5000 nM150 nMAltered scaffold conformation overcomes steric clash from the mutant "gatekeeper" residue.
Selectivity
Kinase Panel (S₁₀ @ 1µM)0.650.88Different vector projections from the new core reduce off-target binding.
Cellular Activity
A549 Cell EC₅₀800 nM450 nMImproved potency combined with better cell permeability.
ADMET Properties
Aqueous Solubility (pH 7.4)< 1 µM25 µMReduced planarity and different pKa of the new core improves solubility.
Human Liver Microsome Stability (t½)35 min75 minThe new scaffold may block a key site of metabolism present on the quinazoline ring.

Analysis: In this idealized case study, the scaffold hop to PFT-101 was highly successful. The new compound not only retained potency against the wild-type kinase but also gained significant activity against the clinically relevant T790M resistance mutation. Furthermore, the improved kinase selectivity, solubility, and metabolic stability highlight the potential of the pyrrolo[2,1-f]triazine scaffold to overcome the liabilities of the original quinazoline series, validating the entire workflow.

Conclusion

Scaffold hopping from quinazoline to pyrrolo[2,1-f][5][6][3]triazine represents a powerful, rational strategy for the discovery of next-generation kinase inhibitors. The pyrrolo[2,1-f]triazine core serves as a competent bioisostere that can effectively replicate the critical hinge-binding interactions of the quinazoline scaffold while offering new vectors for chemical modification.[7][11] This allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties. By integrating robust computational modeling with efficient synthetic execution and a tiered biological validation cascade, research and development teams can successfully navigate beyond established chemical matter to uncover novel, patentable, and potentially superior clinical candidates.

References

Biological Activity Screening of Novel Pyrrolo[2,1-f]triazine Compounds: A Guide to Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous clinically relevant molecules, including kinase inhibitors and antiviral agents.[2][4] Its unique heterocyclic structure, which can mimic endogenous purines, allows for versatile interactions with a range of biological targets, making it a fertile ground for novel therapeutic discovery.[4] This guide provides a comprehensive, technically-grounded framework for the biological activity screening of novel pyrrolo[2,1-f]triazine compounds. Moving beyond a simple recitation of protocols, we delve into the strategic rationale behind assay selection, the principles of a robust screening cascade, and the interpretation of data within the context of drug development. This document is intended for researchers and scientists dedicated to translating novel chemical matter into therapeutic potential.

The Pyrrolo[2,1-f]triazine Scaffold: A Foundation for Potent Bioactivity

The pyrrolo[2,1-f][1][2][3]triazine nucleus is a fused heterocyclic system that has garnered significant attention due to its presence in approved drugs and clinical candidates.[5] Its structural rigidity and the specific arrangement of nitrogen atoms allow it to form key hydrogen bonds and other non-covalent interactions within the active sites of enzymes, particularly the ATP-binding pocket of protein kinases.[2]

Historically, this scaffold was explored as a C-nucleoside mimetic before its potential in the kinase inhibitor field was fully realized in the early 2000s.[4] This journey highlights its chemical versatility and biological adaptability. Numerous studies have demonstrated that derivatives of this scaffold possess potent inhibitory activity against a wide range of protein kinases implicated in cancer and other diseases, including:

  • Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR-2, c-Met[1][6][7][8][9]

  • Non-receptor Tyrosine Kinases: Anaplastic Lymphoma Kinase (ALK)[2][10]

  • Lipid Kinases: Phosphoinositide 3-kinases (PI3Ks)[11][12][13]

Given the well-established role of kinases in oncology, this guide will focus on a screening strategy tailored to identify and characterize novel pyrrolo[2,1-f]triazine-based kinase inhibitors.

The Screening Cascade: A Strategic Funnel from Hit to Lead

A successful screening campaign is not a single experiment but a multi-stage process designed to efficiently identify potent, cell-active compounds with a defined mechanism of action. This "screening cascade" acts as a funnel, starting with a large number of compounds and progressively narrowing the field to a few promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & MoA Assays cluster_2 Phase 3: Advanced Characterization HTS High-Throughput Screening (HTS) (e.g., 10 µM single concentration) Biochem Biochemical Kinase Assay (e.g., ADP-Glo) HTS->Biochem Identifies 'Hits' IC50 Biochemical IC50 Determination (Dose-Response) Biochem->IC50 Progress Hits CellV Cell Viability Assay (e.g., MTS Assay) IC50->CellV Confirms Potency MoA Mechanism of Action (MoA) (e.g., Western Blot) CellV->MoA Confirms Cellular Activity & Target Engagement CellCycle Cell Cycle Analysis (Flow Cytometry) MoA->CellCycle Validate Leads Selectivity Kinase Selectivity Profiling CellCycle->Selectivity Defines Cellular Phenotype Leads Lead Candidates Selectivity->Leads caption Screening Cascade Workflow

Caption: A typical screening cascade for identifying kinase inhibitors.

Phase 1: High-Throughput Primary Screening

The objective of primary screening is to rapidly assess a large library of novel pyrrolo[2,1-f]triazine compounds to identify initial "hits" that modulate the activity of the target kinase.

Causality Behind Assay Choice: Why a Universal Biochemical Assay?

For primary screening, efficiency and scalability are paramount. A biochemical assay, which uses purified recombinant kinase enzyme and a substrate, is ideal because it directly measures the compound's effect on the target without the complexities of a cellular environment. We select a "universal" assay format that is not dependent on specific antibodies or substrates, allowing for broad applicability across different kinases. Luminescence-based assays that measure ATP consumption (or ADP production) are industry-standard choices.[14][15] The rationale is simple: kinases use ATP to phosphorylate substrates; therefore, a decrease in ATP or an increase in ADP is a direct proxy for kinase activity.[14][15]

Experimental Protocol: Luminescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™)

This protocol is designed for high-throughput screening in 384-well plates to measure the activity of a specific kinase in the presence of test compounds.

Materials:

  • Kinase of interest (e.g., c-Met, VEGFR-2)

  • Kinase substrate (peptide or protein)

  • ATP

  • Pyrrolo[2,1-f]triazine compound library (typically 10 mM stocks in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare a working solution of the test compounds by diluting the 10 mM DMSO stocks. For a single-point screen at 10 µM final concentration, this might involve a 1:100 dilution in assay buffer.

    • Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 25-50 nL) of the compound solutions and DMSO (for vehicle control) to the 384-well plates.

  • Kinase Reaction:

    • Prepare a kinase reaction master mix containing the kinase enzyme and its specific substrate in kinase assay buffer. The optimal concentrations should be determined empirically beforehand.

    • Add the kinase/substrate mix to each well containing the compounds.

    • Incubate for 10-15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding an ATP solution to all wells. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add an equal volume of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

    • Calculate the percent inhibition for each compound relative to the high (DMSO vehicle) and low (no enzyme) controls. "Hits" are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the vehicle control).

Phase 2: Hit Confirmation and Mechanism of Action

Hits from the primary screen must be validated through a series of secondary assays to confirm their activity, determine potency, and verify their mechanism of action in a cellular context.

Biochemical Potency (IC₅₀ Determination)

The first step is to confirm the primary hits and determine their potency by generating a dose-response curve. This moves from a single concentration to a range of concentrations (typically an 8- to 12-point serial dilution) to calculate the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency. The same biochemical assay from the primary screen is used.

Compound IDTarget KinaseBiochemical IC₅₀ (nM)Cell Viability EC₅₀ (nM)
PZT-001c-Met2.3 ± 0.115.5 ± 2.1
PZT-002c-Met15.8 ± 1.5120.4 ± 11.3
PZT-003c-Met>10,000>10,000
Foretinibc-Met2.1 ± 0.212.1 ± 1.8

Table 1: Example data for novel pyrrolo[2,1-f]triazine (PZT) compounds. Foretinib is included as a positive control. Data represents mean ± standard deviation from n=3 experiments.

Cellular Activity: The Antiproliferative Assay

A potent biochemical inhibitor is only useful if it can enter a cell and engage its target. Therefore, the next critical step is to assess the compound's ability to inhibit the proliferation of cancer cells that are known to be dependent on the target kinase.

Causality Behind Assay Choice: Why MTS? Tetrazolium reduction assays like MTT and MTS are robust, colorimetric methods for measuring cellular metabolic activity, which serves as a proxy for cell viability and proliferation.[16][17][18] In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the tetrazolium salt to a colored formazan product.[16] We choose the MTS assay over the classic MTT assay for its practical advantages: the formazan product of MTS is water-soluble, eliminating the need for a separate solubilization step with DMSO and thereby reducing handling errors and saving time.[16][18]

Experimental Protocol: MTS Cell Viability Assay

Materials:

  • Cancer cell line dependent on the target kinase (e.g., GTL-16 for c-Met, DiFi for EGFR).[1][7]

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Test compounds serially diluted in culture medium.

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution).

  • Sterile 96-well clear-bottom plates.

  • Spectrophotometer capable of reading absorbance at 490 nm.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight (37°C, 5% CO₂) to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).

    • Incubate for 72 hours (37°C, 5% CO₂).

  • MTS Addition and Incubation:

    • Add 20 µL of MTS reagent directly to each well.

    • Incubate the plate for 1-4 hours (37°C, 5% CO₂). The incubation time should be optimized for the specific cell line.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm.

    • Subtract the background absorbance from a "no cell" control well.

    • Plot the absorbance against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Target Engagement: Verifying the Mechanism in Cells

A compound might inhibit cell proliferation through off-target effects. It is crucial to demonstrate that the compound inhibits the intended kinase within the cell. Western blotting is the gold-standard technique to measure the phosphorylation status of the target kinase (autophosphorylation) or its direct downstream substrates. A reduction in phosphorylation indicates successful target engagement.

G cluster_downstream Downstream Signaling RTK Ligand (e.g., HGF) RTK (e.g., c-Met) P ADP ADP RTK:f1->ADP Phosphorylation PI3K PI3K RTK:f2->PI3K Activates Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->RTK:f1 Binds to ATP Pocket ATP ATP ATP->RTK:f1 AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation caption RTK Signaling and Inhibition

Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) pathway.

Experimental Protocol: Western Blot for Phospho-Kinase Levels

Materials:

  • Target-dependent cells (e.g., GTL-16).

  • Test compounds and appropriate ligand (e.g., HGF for c-Met).

  • Ice-cold 1X PBS.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • Nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to attach. Starve cells in serum-free media for several hours if ligand stimulation is required.

    • Pre-treat cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., HGF) for a short period (e.g., 15 minutes) to induce kinase phosphorylation.

    • Immediately place plates on ice, aspirate the media, and wash with ice-cold PBS.

    • Add ice-cold lysis buffer, scrape the cells, and collect the lysate in a microcentrifuge tube.[19][20]

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration. Add SDS sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis and Transfer:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Electrotransfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Met) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again as in the previous step.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using a digital imager.

    • Strip the membrane and re-probe with an antibody for the total kinase protein and a loading control (e.g., GAPDH) to ensure equal protein loading.

Phase 3: Advanced Cellular Characterization

Once a compound is confirmed to be a potent, on-target inhibitor in cells, further assays are needed to understand its downstream cellular effects.

Causality Behind Assay Choice: Why Cell Cycle Analysis?

Many kinase inhibitors, particularly those targeting pathways involved in proliferation (like the c-Met or EGFR pathways), exert their antiproliferative effects by causing cells to arrest at specific checkpoints in the cell cycle, preventing them from progressing to mitosis.[3] Flow cytometry with a DNA-intercalating dye like Propidium Iodide (PI) is a powerful, quantitative method to determine the distribution of a cell population across the G0/G1, S, and G2/M phases.[3][21] An accumulation of cells in G1, for example, is a classic hallmark of an effective inhibitor of growth factor signaling.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Target cells.

  • Test compounds.

  • Phosphate Buffered Saline (PBS).

  • Ice-cold 70% ethanol.

  • PI/RNase Staining Buffer (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A).

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Treatment and Harvesting:

    • Plate cells in 6-well plates and treat with the test compound at various concentrations (e.g., 1x, 5x, and 10x the EC₅₀ value) for 24-48 hours.

    • Harvest both adherent and floating cells. Transfer to a centrifuge tube.

    • Wash the cells by centrifuging (e.g., 300 x g, 5 min) and resuspending the pellet in cold PBS.

  • Fixation:

    • Resuspend the cell pellet in a small volume of cold PBS.

    • While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%.[22] This step is critical to prevent cell clumping.

    • Fix the cells for at least 2 hours at -20°C (or overnight).

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cells in 0.5 mL of PI/RNase Staining Buffer. The RNase is crucial as PI can also bind to double-stranded RNA, and its removal ensures that the signal is specific to DNA content.[21]

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer, collecting fluorescence data from at least 10,000-20,000 cells per sample.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1 (2n DNA), S (>2n to <4n DNA), and G2/M (4n DNA) phases of the cell cycle.

Conclusion and Future Directions

This guide outlines a logical and robust screening cascade for identifying and characterizing novel, biologically active pyrrolo[2,1-f]triazine compounds. By progressing from high-throughput biochemical screening to detailed cellular mechanism-of-action and phenotypic studies, researchers can build a comprehensive data package that validates a compound's therapeutic potential. The protocols described herein are self-validating systems: a potent biochemical IC₅₀ should translate to cellular potency, which should, in turn, be supported by on-target modulation and a predictable downstream phenotype like cell cycle arrest.

Compounds that successfully navigate this cascade become strong lead candidates for further preclinical development, including kinase selectivity profiling across a broad panel, in vivo efficacy studies in animal models, and assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

References

A Deep Dive into the Discovery of Pyrrolo[2,1-f]triazine as a Kinase Inhibitor Template

A Deep Dive into the Discovery of Pyrrolo[2,1-f][1][2][3]triazine as a Kinase Inhibitor Template

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space. Within this landscape, the pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged" structure, demonstrating remarkable versatility as a template for designing potent and selective kinase inhibitors.[4] This guide provides a comprehensive overview of the discovery, synthesis, and structure-activity relationship (SAR) of this important heterocyclic system, offering insights for professionals in drug development.

The Genesis: Mimicking a Known Scaffold

The journey of the pyrrolo[2,1-f][1][2][3]triazine nucleus as a kinase inhibitor began with a strategic approach: mimicking a well-established pharmacophore. Researchers identified its potential as an effective mimic of the quinazoline kinase inhibitor scaffold, a core component of several successful drugs.[1][2] This initial hypothesis was driven by the structural similarities and the potential for the pyrrolo[2,1-f][1][2][3]triazine core to engage in similar crucial interactions within the ATP-binding pocket of kinases.

The core hypothesis was that by replacing the benzene ring of the quinazoline with a pyrrole ring, it would be possible to maintain the key hydrogen bonding interactions with the kinase hinge region while offering new vectors for chemical modification to improve properties like potency, selectivity, and pharmacokinetics.

Scaffold_Mimicrycluster_0Known Scaffoldcluster_1Novel ScaffoldQuinazolineQuinazolinePyrrolotriazinePyrrolo[2,1-f][1,2,4]triazineQuinazoline->PyrrolotriazineBioisosteric Replacement(Benzene -> Pyrrole)Synthesis_WorkflowStartPyrrole DerivativeStep1FormylationStart->Step1Step2N-AminationStep1->Step2Step3CyclizationStep2->Step3EndPyrrolo[2,1-f][1,2,4]triazine CoreStep3->End

Exploring the Chemical Space of Substituted Pyrrolo[2,1-f]triazines: A Technical Guide for Drug Discovery Professionals

Exploring the Chemical Space of Substituted Pyrrolo[2,1-f][1][2][3]triazines: A Technical Guide for Drug Discovery Professionals

Introduction: The Rise of a Privileged Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core, a unique fused heterocyclic system with a bridgehead nitrogen, has emerged from relative obscurity to become a "privileged scaffold" in modern medicinal chemistry.[2][3][4] First synthesized in the late 1970s, its potential was not fully realized until its incorporation into C-nucleosides as a purine mimetic.[3] The subsequent explosion in kinase inhibitor research provided the perfect landscape for this versatile template to flourish, leading to its integration into a multitude of clinical candidates and approved drugs.[3][5][6]

This guide provides an in-depth exploration of the chemical space of substituted pyrrolo[2,1-f]triazines, offering a technical narrative for researchers, scientists, and drug development professionals. We will delve into the synthetic intricacies, dissect the structure-activity relationships (SAR), and provide actionable protocols to empower the design and synthesis of novel therapeutic agents based on this remarkable scaffold. The journey of this heterocycle from a chemical curiosity to a cornerstone of drug discovery is a testament to the power of synthetic chemistry in addressing complex biological challenges.[3]

Strategic Synthesis: Accessing the Pyrrolo[2,1-f][1][2][3]triazine Core

The synthetic accessibility of the pyrrolo[2,1-f]triazine core has been a critical factor in its widespread adoption. A variety of strategies have been developed, allowing for the introduction of diverse substituents and fine-tuning of physicochemical and pharmacological properties.

Core Synthetic Strategies

A comprehensive review of the literature reveals several key approaches to the synthesis of the pyrrolo[2,1-f]triazine nucleus.[1] These methods can be broadly categorized as follows:

  • Synthesis from Pyrrole Derivatives: This is a common and versatile approach, often involving the N-amination of a substituted pyrrole followed by cyclization with a suitable one-carbon synthon.[1] For instance, reacting an N-unsubstituted pyrrole with an aminating agent like O-(2,4-dinitrophenyl)hydroxylamine, followed by cyclization with formamide, yields the pyrrolotriazine core.[1]

  • 1,3-Dipolar Cycloaddition Reactions: This elegant strategy involves the reaction of N(1)-alkyl-1,2,4-triazinium salts with electron-poor dipolarophiles.[2][7] This method provides a direct and efficient route to polysubstituted pyrrolo[2,1-f]triazines in a single step.[7] The reaction often proceeds with high regio- and diastereoselectivity.[7]

  • Transition Metal-Mediated Synthesis: Copper-catalyzed reactions have proven effective for the construction of the pyrrolotriazine ring system.[1] For example, a one-pot, two-step synthesis involving the Cu(II)-catalyzed reaction of a 4-oxo-4H-chromene-3-carbaldehyde with 1-amino-1H-pyrrole-2-carboxamide has been reported to form substituted pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones.[1]

  • Rearrangement of Pyrrolooxadiazines: Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones can also be accessed through the nucleophile-induced rearrangement of pyrrolooxadiazines, offering a facile and practical alternative to other methods.[8]

The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials. The following workflow illustrates a generalized decision-making process for selecting a synthetic strategy.

GstartDesired Pyrrolo[2,1-f]triazine Targetsub_patternSubstitution Pattern Analysisstart->sub_patternis_polysubstitutedHighly Substituted?sub_pattern->is_polysubstitutedcycloadditionConsider 1,3-Dipolar Cycloadditionis_polysubstituted->cycloadditionYesfrom_pyrroleSynthesis from Pyrrole Derivativesis_polysubstituted->from_pyrroleNogeneral_cyclizationGeneral Cyclization Protocolshas_ketone4-oxo functionality?from_pyrrole->has_ketonerearrangementRearrangement of Pyrrolooxadiazineshas_ketone->rearrangementYesmetal_mediatedTransition-Metal Catalysishas_ketone->metal_mediatedYeshas_ketone->general_cyclizationNoendFinal Synthetic Routegeneral_cyclization->end

Caption: Synthetic Strategy Selection Workflow

Dissecting the Structure-Activity Relationship (SAR)

The therapeutic potential of the pyrrolo[2,1-f]triazine scaffold lies in its ability to be extensively decorated with various substituents, allowing for the modulation of its biological activity. This section will explore the SAR of this scaffold, primarily focusing on its application as kinase inhibitors and antiviral agents.

Kinase Inhibition: A Privileged Scaffold for Targeted Therapy

The pyrrolo[2,1-f]triazine core has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors.[5][6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5][6]

The nitrogen atoms within the pyrrolo[2,1-f]triazine scaffold are key to its ability to form hydrogen bonds with the hinge region of the kinase active site, a critical interaction for potent inhibition. The SAR of this scaffold is highly dependent on the substitution pattern at various positions of the fused ring system.

  • C2 and C7 Positions: The 2,7-disubstituted pyrrolo[2,1-f]triazine motif has been extensively explored for kinase inhibition.[4] An aniline group at the C2 position and an aryl group at the C7 position have been shown to be crucial for potent inhibition of kinases like anaplastic lymphoma kinase (ALK).[4]

  • C4 Position: The C4 position offers another key vector for modification. The introduction of amino groups at this position has led to the discovery of potent and selective PI3Kδ inhibitors.[9]

The following table summarizes the SAR of selected pyrrolo[2,1-f]triazine-based kinase inhibitors:

Compound/ScaffoldTarget Kinase(s)Key Substituents and their EffectsIC50 (nM)Reference
Compound 19 c-Met, VEGFR-2Pyrrolo[1,2-f][1][2][3]triazine core.2.3 (c-Met), 5.0 (VEGFR-2)[5]
Compound 21 ALK2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazine.10[5]
Compound 26 JAK2Pyrazole substituent.Potent and selective for JAK2 over JAK1/3.[5]
Compound 14a p110α, p110δ6-aminocarbonyl pyrrolo[2,1-f][1][2][3]triazine.122 (p110α), 119 (p110δ)[10]
Compound 27a c-Met, VEGFR-2Pyrrolo[1,2-f][1][2][3]triazine core.2.3 (c-Met), 5.0 (VEGFR-2)[11]
Antiviral Activity: A Nucleoside Mimic with Broad-Spectrum Potential

The structural similarity of the pyrrolo[2,1-f]triazine scaffold to purine nucleobases has made it an attractive template for the development of antiviral agents.[2] These compounds often function as nucleoside analogues, interfering with viral replication.

The most prominent example is Remdesivir , a broad-spectrum antiviral medication that contains the pyrrolo[2,1-f]triazine moiety.[1] It has shown activity against a range of RNA viruses.[1]

Recent studies have also explored non-nucleoside pyrrolo[2,1-f]triazine derivatives as antiviral agents. For instance, a series of 2,4-disubstituted pyrrolo[2,1-f]triazines have demonstrated promising activity against the influenza virus, with a suggested mechanism of action involving the inhibition of neuraminidase.[2]

SAR_LogicscaffoldPyrrolo[2,1-f]triazine CoresubstituentsSubstituent Modificationscaffold->substituentskinase_pathKinase Inhibitionsubstituents->kinase_pathTargeted Substitutions (e.g., C2, C4, C7)antiviral_pathAntiviral Activitysubstituents->antiviral_pathNucleoside Mimicry or Neuraminidase Inhibitionhinge_bindingHinge Binding Interactionskinase_path->hinge_bindingviral_replicationInhibition of Viral Replicationantiviral_path->viral_replicationoutcomeTherapeutic Effecthinge_binding->outcomeviral_replication->outcome

Caption: Logical Flow of SAR in Pyrrolo[2,1-f]triazines

Experimental Protocols: A Practical Guide

To facilitate the exploration of this chemical space, this section provides detailed, step-by-step methodologies for the synthesis of key pyrrolo[2,1-f]triazine intermediates and final compounds. These protocols are based on established and reliable procedures reported in the literature.

Protocol 1: Synthesis of 2,4-Disubstituted Pyrrolo[2,1-f][1][2][3]triazines via 1,3-Dipolar Cycloaddition

This protocol is adapted from the work of Charushin and colleagues and describes a general method for the synthesis of dimethyl 7-methyl-2-R²-4-R¹-pyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylates.[2]

Materials:

  • N(1)-ethyl-1,2,4-triazinium tetrafluoroborate (1.0 mmol)

  • Dimethyl acetylenedicarboxylate (1.2 mmol)

  • Triethylamine (1.1 mmol)

  • Dry tetrahydrofuran (THF) or absolute dioxane

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a suspension of N(1)-ethyl-1,2,4-triazinium tetrafluoroborate (1.0 mmol) in dry THF or absolute dioxane, add dimethyl acetylenedicarboxylate (1.2 mmol).

  • Stir the mixture at room temperature.

  • Add triethylamine (1.1 mmol) dropwise to the stirring mixture.

  • Continue stirring the reaction mixture at room temperature until a crystalline product precipitates.

  • Isolate the precipitated product by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,4-disubstituted pyrrolo[2,1-f][1][2][3]triazine derivative.

Self-Validation:

  • The formation of the product can be monitored by Thin Layer Chromatography (TLC).

  • The structure of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. For example, the ¹H NMR spectrum of dimethyl 4-(4-bromophenyl)-7-methyl-2-phenylpyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylate shows characteristic signals for the methyl groups and the aromatic protons.[2]

Protocol 2: Synthesis of Substituted Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones via Copper-Catalyzed Tandem Reaction

This protocol provides a general approach for the synthesis of 2-substituted pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones through a copper(II)-promoted tandem reaction.[4]

Materials:

  • 1-Amino-1H-pyrrole-2-carboxamide derivative

  • Substituted aldehyde (benzaldehydes, heteroaryl aldehydes, or alkyl aldehydes)

  • Cupric chloride (CuCl₂)

  • Suitable solvent (e.g., DMSO)

  • Standard laboratory glassware for heating and stirring

Procedure:

  • In a reaction vessel, combine the 1-amino-1H-pyrrole-2-carboxamide derivative, the substituted aldehyde, and a catalytic amount of cupric chloride in a suitable solvent like DMSO.

  • Heat the reaction mixture to an appropriate temperature (e.g., 120 °C) and stir for the required duration.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove the catalyst and other water-soluble impurities.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Self-Validation:

  • The progress of the reaction can be followed by the disappearance of the starting materials on TLC.

  • The final product's identity and purity should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS).

Conclusion: The Future of Pyrrolo[2,1-f]triazines in Drug Discovery

The pyrrolo[2,1-f][1][2][3]triazine scaffold has firmly established itself as a versatile and valuable platform in drug discovery. Its synthetic tractability, coupled with its ability to engage with a diverse range of biological targets, ensures its continued relevance in the years to come. While significant progress has been made in exploring its chemical space, there remains a vast, untapped potential for the development of novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties.[1]

Future efforts will likely focus on:

  • The development of more efficient and stereoselective synthetic methodologies.

  • The exploration of novel substitution patterns to access new regions of chemical space.

  • The application of computational methods to guide the rational design of next-generation pyrrolo[2,1-f]triazine-based therapeutics.

As our understanding of the molecular basis of disease deepens, the pyrrolo[2,1-f]triazine scaffold is poised to play an increasingly important role in the development of targeted therapies that address unmet medical needs.

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of 2-Substituted Pyrrolo[2,1-f]triazines

Application Notes & Protocols: A Guide to the Synthesis of 2-Substituted Pyrrolo[2,1-f][1][2][3]triazines

Introduction

The pyrrolo[2,1-f][1][2][3]triazine core is a unique bridgehead nitrogen heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry.[3][4] Its isosteric relationship with naturally occurring purines and other biologically significant benzo-fused heterocycles has made it a cornerstone for the development of novel therapeutics.[3][4] This scaffold is the active moiety in a range of approved drugs and clinical candidates, from the broad-spectrum antiviral agent Remdesivir, used in the treatment of RNA viruses like SARS-CoV-2, to a multitude of kinase inhibitors targeting cancers and inflammatory diseases.[1][5] Notable examples include Brivanib (an antitumorigenic agent) and inhibitors of crucial signaling proteins such as EGFR, HER2, c-Met, VEGFR-2, and ALK.[1][5][6][7][8]

The versatility and therapeutic potential of pyrrolo[2,1-f][1][2][3]triazine derivatives have spurred significant interest in developing efficient and diverse synthetic routes.[1] This guide provides an in-depth analysis of key synthetic strategies for constructing 2-substituted pyrrolo[2,1-f][1][2][3]triazines, offering researchers and drug development professionals both the foundational logic and practical protocols necessary for their work. We will explore methodologies starting from both pyrrole and triazine precursors, as well as rearrangement strategies, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Strategic Overview: Pathways to the Pyrrolotriazine Core

The construction of the pyrrolo[2,1-f][1][2][3]triazine ring system can be broadly categorized into two primary retrosynthetic approaches:

  • Strategy A: Annulation of the Triazine Ring onto a Pyrrole Precursor. This is a widely used approach where a pre-functionalized pyrrole undergoes reactions to build the adjacent six-membered triazine ring.

  • Strategy B: Annulation of the Pyrrole Ring onto a Triazine Precursor. This less common but powerful strategy involves constructing the five-membered pyrrole ring onto an existing triazine scaffold, often via cycloaddition reactions.

A third strategy, involving molecular rearrangement, offers an elegant and often highly efficient alternative pathway.

Gcluster_AStrategy A: From Pyrrolecluster_BStrategy B: From Triazinecluster_CStrategy C: RearrangementPyrrolo[2,1-f][1,2,4]triazine CorePyrrolo[2,1-f][1,2,4]triazine CoreN-Aminopyrrole CyclizationN-Aminopyrrole CyclizationPyrrolo[2,1-f][1,2,4]triazine Core->N-Aminopyrrole CyclizationTandem Cu(II)-Promoted AnnulationTandem Cu(II)-Promoted AnnulationPyrrolo[2,1-f][1,2,4]triazine Core->Tandem Cu(II)-Promoted Annulation1,3-Dipolar Cycloaddition1,3-Dipolar CycloadditionPyrrolo[2,1-f][1,2,4]triazine Core->1,3-Dipolar CycloadditionPyrrolo-oxadiazine RearrangementPyrrolo-oxadiazine RearrangementPyrrolo[2,1-f][1,2,4]triazine Core->Pyrrolo-oxadiazine Rearrangement

Caption: Core Synthetic Strategies

Strategy A: Annulation of the Triazine Ring onto a Pyrrole Precursor

This bottom-up approach is arguably the most prevalent, leveraging the rich and well-established chemistry of the pyrrole ring. The key step involves the formation of a reactive N-aminopyrrole intermediate, which is then cyclized to form the triazine ring.

Method 1: Cyclization of N-Aminopyrroles with Formamidine Acetate

This classic and reliable method involves two discrete steps: the electrophilic amination of a pyrrole nitrogen followed by condensation with a one-carbon (C1) source to form the triazine ring.

Causality and Experimental Logic:

  • N-Amination: The pyrrole nitrogen is first deprotonated with a strong base (e.g., NaH) to form the pyrrolide anion, a potent nucleophile. This anion then attacks an electrophilic aminating agent, such as O-(diphenylphosphinyl)hydroxylamine or O-(2,4-dinitrophenyl)hydroxylamine, to form the crucial N-N bond of the N-aminopyrrole intermediate.[1]

  • Cyclization: The resulting N-aminopyrrole possesses a nucleophilic amino group that can react with a C1 electrophile like formamidine acetate. Formamidine acetate serves as both the reagent and, in many cases, the solvent.[1] The reaction proceeds via a condensation mechanism, eliminating ammonia and water to annulate the triazine ring onto the pyrrole core.[1]

GWorkflow: N-Aminopyrrole Cyclizationcluster_stepsWorkflow: N-Aminopyrrole CyclizationASubstituted PyrroleBN-Amination(e.g., DPPH, NaH)A->BCN-Aminopyrrole IntermediateB->CDCyclization(Formamidine Acetate)C->DEPyrrolo[2,1-f][1,2,4]triazineD->E

Caption: N-Aminopyrrole Cyclization Workflow

Protocol 1: Synthesis of a Pyrrolotriazin-4-amine adenosine analog[1]

This protocol illustrates the synthesis of a complex nucleoside analog, demonstrating the robustness of the methodology.

  • Step 1: N-Amination of the Pyrrole Derivative

    • To a solution of the starting pyrrole derivative (e.g., a protected pyrrole-riboside, 1.0 eq) in anhydrous DMF, add O-(diphenylphosphinyl)hydroxylamine (DPPH, 1.2 eq).

    • Cool the mixture to 0 °C under an inert atmosphere (N₂ or Ar).

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude N-aminopyrrole intermediate by silica gel chromatography.

  • Step 2: Cyclization to form the Pyrrolotriazine

    • Combine the purified N-aminopyrrole (1.0 eq) and formamidine acetate (5.0-10.0 eq) in a sealed reaction vessel.

    • Heat the mixture to 120-140 °C for 2-4 hours. The formamidine acetate will melt, acting as the solvent.

    • Monitor the reaction progress by LC-MS.

    • After cooling to room temperature, dissolve the resulting solid in a mixture of dichloromethane and methanol.

    • Absorb the solution onto silica gel and purify by column chromatography to yield the target pyrrolo[2,1-f][1][2][3]triazin-4-amine.[1]

Method 2: Tandem Copper(II)-Promoted Synthesis of Pyrrolotriazin-4(3H)-ones

This elegant one-pot, two-step method constructs 2-substituted pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones by forming multiple bonds in a single operation.[1][3] It is particularly useful for introducing diversity at the 2-position.

Causality and Experimental Logic:

  • Catalyst Role: The reaction is promoted by a copper(II) salt, such as CuCl₂·2H₂O.[1] Copper(II) acts as a Lewis acid to activate the aldehyde carbonyl group, facilitating the initial condensation with the N-amino group of the 1-amino-1H-pyrrole-2-carboxamide.

  • Tandem Process: The reaction proceeds through an initial condensation to form an N-acylhydrazone intermediate. This intermediate then undergoes an intramolecular cyclization, driven by the nucleophilic attack of the pyrrole C5 position onto the imine carbon, followed by an oxidative aromatization step to furnish the final product. The use of a base like sodium acetate (NaOAc) is crucial for facilitating the deprotonation steps.[1]

Protocol 2: One-Pot Synthesis of 2-Aryl-pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one[1]

  • Materials:

    • 1-Amino-1H-pyrrole-2-carboxamide (1.0 eq)

    • Substituted Benzaldehyde (1.1 eq)

    • CuCl₂·2H₂O (0.2 eq)

    • Sodium Acetate (NaOAc, 2.0 eq)

    • Anhydrous DMSO

  • Procedure:

    • To a dry reaction flask, add 1-amino-1H-pyrrole-2-carboxamide, the substituted benzaldehyde, CuCl₂·2H₂O, and NaOAc.

    • Add anhydrous DMSO and stir the resulting suspension under an inert atmosphere.

    • Heat the reaction mixture to 120 °C and maintain for 8-12 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • A precipitate will form. Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol or diethyl ether.

    • Dry the solid under vacuum to obtain the crude product, which can be further purified by recrystallization or column chromatography if necessary.

Strategy B: Annulation of the Pyrrole Ring onto a Triazine Precursor

This strategy builds the five-membered pyrrole ring onto a pre-existing 1,2,4-triazine. The most powerful method in this category is the 1,3-dipolar cycloaddition of triazinium ylides.

Method 3: 1,3-Dipolar Cycloaddition of Triazinium Ylides

This method provides facile, single-step access to polysubstituted pyrrolo[2,1-f][1][2][3]triazines.[9][10] It offers excellent control over substitution patterns and often proceeds with high regio- and diastereoselectivity.[9]

Causality and Experimental Logic:

  • Ylide Precursor Formation: A substituted 1,2,4-triazine is first alkylated (e.g., with methyl or ethyl triflate) to form a stable 1-alkyl-1,2,4-triazinium salt.[9] This step activates the triazine ring.

  • In Situ Ylide Generation: The triazinium salt is treated with a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), which deprotonates the carbon adjacent to the N1-alkyl group, generating a transient, highly reactive triazinium ylide (a 1,3-dipole).[9]

  • Cycloaddition: This ylide immediately undergoes a [3+2] cycloaddition reaction with an electron-poor dipolarophile (e.g., dimethyl acetylenedicarboxylate, DMAD, or methyl propiolate).[9] The reaction proceeds through a concerted or stepwise mechanism to form a bicyclic intermediate, which then aromatizes via elimination to yield the final pyrrolotriazine product.[9]

GMechanism: 1,3-Dipolar Cycloadditioncluster_stepsMechanism: 1,3-Dipolar CycloadditionA1,2,4-TriazineBAlkylation(e.g., MeOTf)A->BCTriazinium SaltB->CDBase (DIPEA)In Situ Ylide FormationC->DETriazinium Ylide(1,3-Dipole)D->EF[3+2] Cycloadditionwith DipolarophileE->FGPolysubstitutedPyrrolo[2,1-f]triazineF->G

Caption: 1,3-Dipolar Cycloaddition Mechanism

Protocol 3: Synthesis of Dimethyl 4,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylates[10]

  • Materials:

    • Substituted 1-ethyl-1,2,4-triazinium tetrafluoroborate (1.0 eq)

    • Dimethyl acetylenedicarboxylate (DMAD, 1.2 eq)

    • N,N-diisopropylethylamine (DIPEA, 1.5 eq)

    • Anhydrous dioxane or THF

  • Procedure:

    • Dissolve the 1-ethyl-1,2,4-triazinium salt in anhydrous dioxane in a flame-dried flask under an inert atmosphere.

    • Add DMAD to the solution and stir for 5 minutes at room temperature.

    • Add DIPEA dropwise to the reaction mixture. An immediate color change is often observed.

    • Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

    • Once the starting triazinium salt is consumed, remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired polysubstituted pyrrolotriazine.

Data Summary: Scope of the 1,3-Dipolar Cycloaddition[9]

The following table summarizes representative yields for the cycloaddition of various 5-aryl substituted triazinium ylides with DMAD, demonstrating the versatility of this method.

Entry5-Aryl Substituent (on Triazine)N1-Alkyl GroupYield (%)
1PhenylEthyl84%
24-MethoxyphenylEthyl79%
34-ChlorophenylEthyl75%
42-ThienylEthyl81%
5PhenylMethyl65%

This data illustrates that ethyl triazinium ylides generally give higher yields compared to their methylated analogues and that a wide range of aryl substituents are well-tolerated.[9]

Strategy C: Rearrangement of Pyrrolo[1,2-d][1][3][5]oxadiazines

This strategy provides a practical and facile route to pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones, which are valuable intermediates for further elaboration.[1][11]

Causality and Experimental Logic: The synthesis begins with a multi-step preparation of a pyrrolo[1,2-d][1][3][5]oxadiazine intermediate.[1] This heterocycle is then subjected to a nucleophile-induced rearrangement. The reaction is believed to proceed via nucleophilic attack at the carbonyl carbon of the oxadiazine ring, leading to ring-opening. This is followed by a regioselective intramolecular cyclization onto the adjacent carbamoyl group, which, after rearrangement, forms the thermodynamically more stable six-membered triazinone ring.[11] This method is notable for its mild conditions (often 0 °C) and rapid reaction times.[11]

Protocol 4: Nucleophile-Induced Rearrangement to a Pyrrolotriazinone[11]

  • Step 1: Synthesis of the Pyrrolooxadiazine Precursor

    • This precursor is typically synthesized from a 1-amino-1H-pyrrole-2-carboxamide derivative, which is then acylated to form a 1,2-biscarbamoyl-substituted pyrrole. Cyclization of this intermediate yields the required pyrrolooxadiazine. (Detailed procedures are described in the cited literature).[1][11]

  • Step 2: Rearrangement Reaction

    • Dissolve the pyrrolo[1,2-d][1][3][5]oxadiazine (1.0 eq) in anhydrous THF and cool the solution to 0 °C in an ice bath.

    • Add a solution of a nucleophile, such as lithium hydroxide (LiOH) or sodium methoxide (NaOMe) (1.1 eq), dropwise.

    • Stir the reaction at 0 °C. The reaction is typically very fast, often completing within 5-15 minutes.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.

    • Concentrate the solution and purify the resulting pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one by recrystallization or silica gel chromatography.

Conclusion

The synthesis of 2-substituted pyrrolo[2,1-f][1][2][3]triazines is a dynamic field with a rich variety of established and emerging methodologies. The choice of synthetic strategy is dictated by the desired substitution pattern, scalability requirements, and the availability of starting materials.

  • Cyclization of N-aminopyrroles remains a workhorse for building the core scaffold, offering reliability and access to key amine-substituted derivatives.

  • Copper-catalyzed tandem reactions provide an efficient route to 2-substituted pyrrolotriazinones, ideal for rapid library synthesis.[3]

  • The 1,3-dipolar cycloaddition of triazinium ylides offers unparalleled flexibility for creating highly substituted and complex derivatives in a single, elegant step.[9]

  • Rearrangement strategies present a mild and rapid alternative for accessing important triazinone intermediates.[11]

As the therapeutic importance of the pyrrolo[2,1-f][1][2][3]triazine scaffold continues to grow, the development of even more efficient, selective, and scalable synthetic routes will remain a key focus for researchers in medicinal chemistry and process development.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions on 2-Chloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold - A Privileged Core in Modern Drug Discovery

The pyrrolo[2,1-f][1][2][3]triazine nucleus, a unique bicyclic heterocycle with a bridgehead nitrogen, has emerged as a "privileged scaffold" in medicinal chemistry.[1][4] Its structural resemblance to purine bases has made it a cornerstone in the development of a diverse array of therapeutic agents, from antiviral drugs like Remdesivir to a multitude of kinase inhibitors targeting oncological and inflammatory pathways.[5] Kinases, in particular, have been a fertile ground for the application of this scaffold, with derivatives showing potent inhibition of enzymes such as ALK, JAK2, c-Met, and VEGFR-2.[5]

The ability to strategically functionalize this core is paramount to modulating potency, selectivity, and pharmacokinetic properties. The 2-position of the pyrrolo[2,1-f]triazine ring is a key vector for derivatization. The readily available 2-chloro precursor serves as a versatile linchpin for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions, which form the bedrock of modern synthetic chemistry, enable the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild conditions with high functional group tolerance.

This guide provides a detailed technical overview and actionable protocols for the application of several key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—on 2-Chloropyrrolo[2,1-f]triazine. The content herein is curated for researchers, medicinal chemists, and process development scientists engaged in the synthesis and optimization of novel therapeutics based on this potent heterocyclic system.

I. Foundational Principles: Why Palladium Catalysis?

Palladium-catalyzed cross-coupling reactions are indispensable tools due to their broad substrate scope and reliability. The catalytic cycles generally involve a Pd(0) active species which undergoes oxidative addition into the carbon-chlorine bond of the 2-chloropyrrolo[2,1-f]triazine. This is often the rate-limiting step for chloro-heteroaromatics and necessitates the use of electron-rich, sterically demanding ligands to facilitate the process. Following oxidative addition, a transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck) step occurs, followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The electron-deficient nature of the triazine ring in the pyrrolo[2,1-f]triazine system influences the reactivity of the C-Cl bond at the 2-position, making it amenable to these transformations with the appropriate choice of catalyst system.

II. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of biaryl and vinyl-substituted heteroaromatics due to the commercial availability, stability, and low toxicity of boronic acid coupling partners.

Causality in Experimental Design:
  • Catalyst Selection: For an electron-deficient chloro-heterocycle like 2-chloropyrrolo[2,1-f]triazine, a highly active catalyst system is required. A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a sterically hindered and electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos) is critical.[6] These "Buchwald-type" ligands promote the difficult oxidative addition of the Pd(0) into the C-Cl bond and accelerate the subsequent steps of the catalytic cycle.

  • Base: The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically effective.[6] The choice of base can be solvent-dependent and may require optimization.

  • Solvent: A polar aprotic solvent system, often with a small amount of water, is standard. Dioxane/water or toluene/water mixtures are common choices.[7][8] Water can aid in the dissolution of the base and facilitate the transmetalation process.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Complex Pyr-Pd(II)(Cl)L₂ OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_R_Complex Pyr-Pd(II)(R)L₂ Transmetalation->PdII_R_Complex -B(OH)₂(Cl)⁻ BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetalation RedElim Reductive Elimination PdII_R_Complex->RedElim RedElim->Pd0 Regeneration Product Pyr-R RedElim->Product

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-chloropyrrolo[2,1-f]triazine (1.0 equiv.), the corresponding aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%). Add this mixture to the reaction vial.

  • Solvent Addition: Evacuate and backfill the reaction vial with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to the vial via syringe.

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-pyrrolo[2,1-f]triazine.

Data Table: Representative Conditions for Suzuki-Miyaura Coupling
EntryAryl Boronic AcidPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O100>90
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₃PO₄Toluene/H₂O11085-95
33-Pyridylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O9070-85
42-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Dioxane/H₂O10080-90

Note: Yields are representative and based on analogous reactions with chloro-heterocycles. Optimization may be required.

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are prevalent motifs in kinase inhibitors.[3] This reaction allows for the coupling of a wide range of primary and secondary amines with aryl halides.

Causality in Experimental Design:
  • Catalyst System: Similar to the Suzuki coupling, activating the C-Cl bond is key. The combination of Pd₂(dba)₃ or Pd(OAc)₂ with highly active ligands like XPhos, RuPhos, or BrettPhos is essential for efficient coupling.[3]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[9] The choice of base can be critical, as less hindered alkoxides can sometimes lead to competing etherification.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are necessary to prevent quenching of the strong base and deactivation of the catalyst.

Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube or sealed vial, add the palladium source (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Reagent Addition: Add 2-chloropyrrolo[2,1-f]triazine (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas. Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the vessel and heat the mixture to the required temperature (typically 90-120 °C) with stirring.

  • Monitoring and Work-up: Upon completion (monitored by LC-MS), cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash column chromatography to yield the 2-amino-pyrrolo[2,1-f]triazine derivative.

Visualizing the Experimental Workflow

Caption: General workflow for Buchwald-Hartwig amination.

IV. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, creating arylalkyne structures that are valuable as synthetic intermediates and as components of functional materials and biologically active molecules.[10]

Causality in Experimental Design:
  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst to activate the aryl halide and a copper(I) co-catalyst (typically CuI) to activate the alkyne.[11]

  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are traditional and often effective catalysts for this transformation.[11]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both as the base to deprotonate the alkyne and often as the solvent.[12]

  • Copper-Free Variants: To avoid issues with homocoupling of the alkyne (Glaser coupling) promoted by copper, copper-free Sonogashira protocols have been developed. These typically require higher catalyst loadings or more specialized ligands.

Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add 2-chloropyrrolo[2,1-f]triazine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 1-3 mol%).

  • Solvent and Reagents: Evacuate and backfill the flask with an inert gas. Add an anhydrous amine solvent (e.g., Et₃N) followed by the terminal alkyne (1.2-1.5 equiv.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography to afford the 2-alkynyl-pyrrolo[2,1-f]triazine.

V. Heck-Mizoroki Reaction: Vinylation of the Scaffold

The Heck reaction is a cornerstone of C-C bond formation, enabling the coupling of aryl halides with alkenes to produce substituted olefins. This reaction is particularly useful for introducing vinyl or styrenyl groups onto the pyrrolotriazine core.

Causality in Experimental Design:
  • Catalyst: The classic catalyst is Pd(OAc)₂ combined with a phosphine ligand like PPh₃ or P(o-tol)₃. For challenging substrates like chloro-heterocycles, Herrmann's catalyst or palladacycles can be more effective.[13]

  • Base: An inorganic base like Na₂CO₃, K₂CO₃, or a hindered organic base like Et₃N is used to neutralize the HX generated during the catalytic cycle.[14]

  • Solvent: High-boiling polar aprotic solvents such as DMF, NMP, or DMA are typically used to ensure the reaction reaches the necessary temperature (often >100 °C).[13]

Protocol: General Procedure for Heck Reaction
  • Reaction Setup: In a sealable pressure tube, combine 2-chloropyrrolo[2,1-f]triazine (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand if required (e.g., PPh₃, 4-10 mol%), and the base (e.g., Et₃N, 2.0 equiv.).

  • Reagent Addition: Add the alkene (e.g., styrene or an acrylate, 1.5 equiv.) and the solvent (e.g., DMF).

  • Reaction: Seal the tube and heat the reaction mixture to 100-140 °C.

  • Monitoring and Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the crude material by column chromatography to obtain the 2-vinyl-pyrrolo[2,1-f]triazine product.

VI. Conclusion and Future Outlook

The palladium-catalyzed cross-coupling reactions detailed in this guide provide a robust and versatile toolkit for the functionalization of 2-chloropyrrolo[2,1-f]triazine. By leveraging these powerful synthetic methods, researchers can efficiently generate extensive libraries of novel analogues for biological screening. The protocols and principles outlined herein serve as a foundation for the rational design and synthesis of next-generation therapeutics built upon this privileged heterocyclic scaffold. Further exploration into C-H activation and other novel coupling strategies will undoubtedly continue to expand the synthetic accessibility and chemical diversity of this important class of molecules.

References

Streamlining the Synthesis of a Privileged Scaffold: A Detailed Guide to the One-Pot Synthesis of Functionalized Pyrrolo[2,1-f]triazines

Streamlining the Synthesis of a Privileged Scaffold: A Detailed Guide to the One-Pot Synthesis of Functionalized Pyrrolo[2,1-f][1][2][3]triazines

Introduction: The Rising Prominence of the Pyrrolo[2,1-f][1][2][3]triazine Core

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a unique bicyclic heterocycle with a bridgehead nitrogen atom that has garnered significant attention in medicinal chemistry.[1][4] Initially synthesized in the 1970s, its value as a "privileged scaffold" has become increasingly apparent, forming the core of numerous therapeutic agents.[3][4] Its structural similarity to purine bases makes it an effective isostere in designing molecules that interact with biological systems.[3]

This versatile framework is a key component in a wide array of biologically active compounds, including kinase inhibitors for cancer therapy and potent antiviral drugs.[5][6][7] Most notably, it is the active moiety in Remdesivir, a broad-spectrum antiviral agent that has been utilized in the treatment of RNA virus infections, including SARS-CoV-2.[1][8] The scaffold is also integral to several kinase inhibitors targeting enzymes like ALK, JAK2, VEGFR-2, and EGFR, which are critical in oncology.[3][5] Given its therapeutic importance, the development of efficient, scalable, and versatile synthetic routes to access functionalized pyrrolo[2,1-f][1][2][3]triazines is a critical objective for the drug discovery and development community.

This application note provides a detailed protocol and expert insights into the one-pot synthesis of this vital heterocyclic system, focusing on a robust and scalable methodology that starts from readily available materials.

The Strategic Advantage of One-Pot Synthesis

Traditional multi-step syntheses for pyrrolo[2,1-f][1][2][3]triazines often involve the isolation and purification of intermediates, leading to lower overall yields, increased waste, and longer production times.[9] One-pot syntheses, where multiple reaction steps are performed in a single reactor without isolating intermediates, offer a more sustainable and efficient alternative. This approach enhances atom economy, reduces solvent usage, and simplifies the overall process, making it highly attractive for both laboratory-scale research and large-scale manufacturing.[10] The protocol detailed herein leverages a two-vessel operated process that achieves an impressive overall yield by streamlining the construction of the triazine core.[2][11]

General Reaction Scheme & Mechanism

The synthesis begins with a readily available pyrrole derivative, which undergoes N-amination followed by a cyclization reaction with a suitable cyclizing agent, such as formamidine acetate. The key transformation involves the formation of an N-aminopyrrole intermediate, which then undergoes condensation and intramolecular cyclization to yield the fused pyrrolo[2,1-f][1][2][3]triazine ring system.

A common and scalable approach involves the initial conversion of a pyrrole to a 2-cyanopyrrole, followed by N-amination and subsequent cyclization.[2][11]

Visualizing the Reaction Mechanism

The mechanism involves two primary stages: the formation of the N-aminopyrrole intermediate and the subsequent annulation of the triazine ring.

Gstart_material2-Cyanopyrroleintermediate1Pyrrole Anionstart_material->intermediate1intermediate21-Amino-2-cyanopyrrole(N-aminated intermediate)intermediate1->intermediate2reagent1NaH in DMFreagent1->start_materialDeprotonationreagent2NH2Cl (Chloramine)(or equivalent)reagent2->intermediate1ElectrophilicN-aminationintermediate3Amidine Adductintermediate2->intermediate3reagent3Formamidine Acetatereagent3->intermediate2CondensationproductPyrrolo[2,1-f][1,2,4]triazin-4-amineintermediate3->productIntramolecularCyclization &Aromatization

Caption: Key mechanistic steps in the one-pot synthesis.

Detailed Application Protocol: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine

This protocol is adapted from a scalable methodology developed for the synthesis of a key intermediate for Remdesivir.[2][11][12] It is a robust two-vessel process that demonstrates high efficiency.

I. Materials and Reagents
  • 2-Cyanopyrrole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Chloramine (NH₂Cl) solution or an in situ generation equivalent (e.g., from NH₃ and bleach)

  • Formamidine acetate

  • Methyl tert-butyl ether (MTBE)

  • Deionized Water

  • Nitrogen gas supply

  • Standard laboratory glassware, cooled reactor, filtration apparatus

II. Experimental Workflow

GprepVessel 1: Preparationof Pyrrole AnionaminationN-Amination Reactionprep->aminationAdd N-aminating agenttransferVessel 2: Cyclization Setupamination->transferTransfer intermediate solutioncyclizationTriazine Ring Formationtransfer->cyclizationAdd Formamidine Acetate & HeatworkupQuenching & Precipitationcyclization->workupCool and add waterpurifyFiltration, Washing & Dryingworkup->purifyIsolate solid product

Caption: High-level workflow for the one-pot synthesis.

III. Step-by-Step Procedure

Step 1: Formation of the Pyrrole Anion (Vessel 1)

  • Charge a dry, nitrogen-purged reactor with anhydrous DMF (approx. 10 volumes relative to 2-cyanopyrrole).

  • Cool the DMF to 0–5 °C using an ice bath.

  • Under a steady stream of nitrogen, carefully add sodium hydride (60% dispersion, 1.1 equivalents) portion-wise to the stirred DMF. Causality Note: Sodium hydride is a strong, non-nucleophilic base ideal for deprotonating the pyrrole nitrogen. Using it at low temperature in an anhydrous solvent prevents runaway reactions and side reactions with water. The nitrogen atmosphere is critical as NaH is pyrophoric.

  • Stir the resulting slurry at 0–5 °C for 20-30 minutes.

  • Slowly add 2-cyanopyrrole (1.0 equivalent) to the reaction mixture, ensuring the internal temperature is maintained below 10 °C. Vigorous hydrogen gas evolution will be observed. Expert Insight: Controlling the addition rate is crucial for safety to manage the rate of hydrogen evolution. Venting the reactor through a suitable system like a flash back arrestor is a necessary safety measure in scaled-up operations.[2]

  • Stir the mixture for an additional 30-40 minutes at 5-10 °C to ensure complete formation of the sodium salt of 2-cyanopyrrole.

Step 2: N-Amination Reaction (Vessel 1)

  • To the solution from Step 1, add a pre-prepared solution of chloramine (NH₂Cl, approx. 1.2 equivalents) while maintaining the temperature at 0–5 °C. Causality Note: Chloramine is a highly effective electrophilic aminating agent. It must be added at low temperature as it is unstable. The N-anion of the pyrrole acts as a nucleophile, attacking the nitrogen of chloramine to form the N-N bond.

  • After the addition is complete, allow the reaction to stir for 1-2 hours at low temperature. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) to confirm the consumption of the starting material.

Step 3: Cyclization to Form the Triazine Ring (Vessel 2)

  • In a separate vessel, charge formamidine acetate (approx. 5-10 equivalents) and heat it to 155-165 °C. Expert Insight: In this step, formamidine acetate acts as both the reagent for building the triazine ring and as the solvent.[1] Using a large excess drives the reaction to completion.

  • Carefully transfer the N-aminated pyrrole solution from Vessel 1 into the hot formamidine acetate in Vessel 2.

  • Maintain the reaction temperature at 160-165 °C and stir for 4-5 hours. The reaction involves the condensation of the amino group with formamidine, followed by an intramolecular cyclization via attack of the ring nitrogen onto the nitrile group, and subsequent aromatization.

Step 4: Workup and Purification

  • After the reaction is complete, cool the mixture to 80-90 °C.

  • Slowly and carefully quench the reaction by adding water (approx. 10 volumes). This will precipitate the product.

  • Cool the resulting slurry to room temperature (20–25 °C) and stir for 1-2 hours to ensure complete precipitation.

  • Isolate the solid product by filtration.

  • Wash the filter cake sequentially with water and then with a non-polar solvent like MTBE to remove residual DMF and other impurities.[2][11]

  • Dry the product under vacuum at 50–55 °C until a constant weight is achieved. The final product, pyrrolo[2,1-f][1][2][3]triazin-4-amine, is typically obtained as a crystalline solid with high purity (>99%).[2][11]

Quantitative Data and Reaction Scope

The efficiency of one-pot syntheses can vary based on the specific substrates and catalytic systems employed. The following table summarizes representative data for different one-pot approaches to pyrrolo[2,1-f][1][2][3]triazine derivatives.

Starting MaterialsKey Reagents/CatalystTemp. (°C)Time (h)Yield (%)Reference
2-Cyanopyrrole1. NaH, NH₂Cl2. Formamidine Acetate160-1654-5~67--INVALID-LINK--[2][11]
1-Amino-1H-pyrrole-2-carboxamide, Chromene-3-carbaldehydeCuCl₂·2H₂O, NaOAc12012~75-88--INVALID-LINK--[1]
1-Aminopyrrole, Formamidine AcetateEt₃NReflux12High--INVALID-LINK--[1]
N-alkyl-1,2,4-triazinium salt, DMADEt₃NRT1-3~60-95--INVALID-LINK--[9]

Expert Insights & Troubleshooting

  • Purity of Starting Materials: The purity of the initial pyrrole and reagents is paramount. Anhydrous conditions are critical, especially during the deprotonation step with NaH.

  • Temperature Control: Strict temperature control during the N-amination step is essential to prevent decomposition of the chloramine reagent and minimize side reactions.

  • Handling of NaH: Sodium hydride is highly reactive. It should only be handled under an inert atmosphere, and personnel must be trained in its safe use. Quenching should be done slowly and at a controlled temperature.

  • Alternative Cyclization Conditions: While formamidine acetate is effective, other methods exist. For example, copper(II)-catalyzed cascade reactions can be used to construct the core from different starting materials, offering an alternative route for diversification.[1][3]

  • Product Isolation: If the product does not precipitate cleanly, adjusting the pH or using a different anti-solvent may be necessary. Ensuring the complete removal of high-boiling solvents like DMF is crucial for obtaining a pure final product.

Conclusion

The one-pot synthesis of functionalized pyrrolo[2,1-f][1][2][3]triazines represents a significant advancement over traditional multi-step methods. The protocol detailed here provides a scalable, efficient, and high-yielding pathway to a key heterocyclic scaffold that is central to the development of next-generation therapeutics. By understanding the underlying mechanism and critical process parameters, researchers can effectively leverage this methodology to accelerate drug discovery programs and enable the rapid synthesis of novel chemical entities for biological evaluation.

Application Notes & Protocols for the Solid-Phase Synthesis of 2-Aminopyrrolo[2,1-f]triazine Libraries

Application Notes & Protocols for the Solid-Phase Synthesis of 2-Aminopyrrolo[2,1-f][1][2][3]triazine Libraries

Introduction: The Privileged Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a significant "privileged scaffold" in medicinal chemistry and drug discovery. Its unique bridged-head nitrogen heterocyclic structure is a key component in numerous biologically active agents, including kinase inhibitors for cancer therapy and antiviral drugs.[3][4] The scaffold's versatility and potential to yield derivatives with a wide range of biological activities have made it a focal point for the development of novel therapeutics.[4] Kinase inhibition, in particular, is a highly successful approach in targeted cancer therapy, and several potent kinase inhibitors are built around the pyrrolo[2,1-f][1][2][3]triazine nucleus.[3]

Solid-phase synthesis (SPS) offers a powerful and efficient methodology for the rapid generation of chemical libraries, a crucial step in modern drug discovery.[5] By anchoring a starting material to a solid support, reagents and byproducts can be easily removed by simple filtration, streamlining the synthetic process and enabling automation. This document provides a detailed guide for leveraging the reactivity of 2-Chloropyrrolo[2,1-f]triazine in a solid-phase synthesis workflow to generate libraries of 2-amino-substituted pyrrolotriazine derivatives. This approach utilizes a robust and flexible strategy amenable to high-throughput synthesis and SAR (Structure-Activity Relationship) studies.

Strategic Overview: A Modular Approach to Library Synthesis

The strategy outlined herein involves the immobilization of a diverse set of primary or secondary amines onto a solid support, followed by a nucleophilic aromatic substitution (SNAr) reaction with 2-Chloropyrrolo[2,1-f]triazine. The final products are then cleaved from the resin, purified, and characterized. This method allows for the introduction of diversity at the 2-position of the pyrrolotriazine core.

The overall workflow can be visualized as follows:

Gcluster_0Phase 1: Resin Preparation & Amine Loadingcluster_1Phase 2: Core Scaffold Couplingcluster_2Phase 3: Cleavage & Product IsolationASelect Resin(e.g., 2-Chlorotrityl Chloride)BSwell Resin(DCM)A->BCLoad Primary/Secondary Amine (R-NHR')(DIPEA, DCM)B->CDCap Unreacted Sites(MeOH/DIPEA)C->DESwell Amine-Functionalized Resin(DMF/NMP)D->EFCouple 2-Chloropyrrolo[2,1-f]triazine(DIPEA, NMP, Heat)E->FGWash Resin(DMF, DCM, MeOH)F->GHFinal Wash & DryG->HICleave Product from Resin(TFA Cocktail)H->IJPrecipitate & Isolate Crude Product(Cold Diethyl Ether)I->JKPurify & Characterize(HPLC, LC-MS)J->K

Figure 1: General workflow for the solid-phase synthesis of 2-aminopyrrolo[2,1-f]triazine derivatives.

Part 1: Resin Selection and Amine Immobilization

Rationale for Resin Selection

The choice of solid support is critical for the success of the synthesis. For the generation of a library of small molecules with a C-terminal amide or carboxylic acid mimic, the 2-Chlorotrityl Chloride (2-CTC) resin is highly recommended.

Causality behind the choice:

  • Acid-Labile Linkage: The 2-CTC linker is exceptionally sensitive to acid. This allows for the cleavage of the final product under very mild conditions (e.g., dilute Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)).[6] This is crucial for preserving the integrity of the potentially sensitive pyrrolotriazine core and other functional groups in the final compounds.

  • Steric Hindrance: The bulky trityl group prevents side reactions such as diketopiperazine formation, which can be an issue with other linkers when the first two amino acids are coupled.

  • Versatility: It allows for the attachment of amines, alcohols, and carboxylic acids, providing flexibility in library design.

Protocol: Loading of Amines onto 2-Chlorotrityl Chloride Resin

This protocol details the immobilization of a diverse set of primary or secondary amines, which will serve as the points of diversity in the final library.

Materials:

  • 2-Chlorotrityl Chloride resin (100-200 mesh, ~1.2 mmol/g loading)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Amine (R-NHR') of choice (3 equivalents relative to resin loading)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Place the 2-CTC resin (e.g., 1 g, 1.2 mmol) in a synthesis vessel. Add anhydrous DCM (10-15 mL/g of resin) and gently agitate for 30 minutes at room temperature to swell the resin beads.

  • Amine Coupling:

    • Drain the DCM from the swelled resin.

    • Dissolve the desired amine (3.6 mmol) and DIPEA (4.8 mmol, 4 eq.) in anhydrous DCM (10 mL).

    • Add the amine solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a Kaiser test (ninhydrin test) on a small sample of beads; a negative result (yellow beads) indicates complete coupling.

  • Resin Capping:

    • Drain the reaction mixture.

    • To cap any unreacted chlorotrityl sites, add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v, 10 mL) to the resin.

    • Agitate for 30 minutes. This step is crucial to prevent side reactions in the subsequent steps.

  • Washing:

    • Drain the capping solution.

    • Wash the resin sequentially with DCM (3 x 15 mL), DMF (3 x 15 mL), MeOH (3 x 15 mL), and finally DCM (3 x 15 mL).

    • Dry the resin under high vacuum for several hours.

  • Loading Determination (Optional but Recommended): The loading of the amine can be determined gravimetrically or by Fmoc cleavage if an Fmoc-protected amino alcohol was used.

Part 2: Coupling of 2-Chloropyrrolo[2,1-f]triazine

The SNAr Reaction on Solid Support

The core reaction of this synthetic strategy is the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C2 position of the pyrrolotriazine ring by the resin-bound amine. Halogenated triazines are known to undergo SNAr reactions, and this reactivity is exploited here on a solid support.[5][7]

Mechanism Insight: The electron-withdrawing nature of the nitrogen atoms in the triazine ring activates the C2 position towards nucleophilic attack, facilitating the displacement of the chloride leaving group. The use of a non-nucleophilic base like DIPEA is essential to scavenge the HCl generated during the reaction without competing with the resin-bound nucleophile. Elevated temperatures are often required to drive the reaction to completion.

Figure 2: Schematic of the S-N-Ar coupling reaction. (Note: Image placeholders would be replaced with actual chemical structures in a final document).

Protocol: SNAr Coupling

Materials:

  • Amine-functionalized resin (from Part 1)

  • 2-Chloropyrrolo[2,1-f]triazine (4 equivalents relative to resin loading)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

  • DIPEA (5 equivalents)

Procedure:

  • Resin Swelling: Swell the amine-functionalized resin (e.g., 1 g, ~1.0 mmol) in NMP (10 mL) for 30 minutes.

  • Coupling Reaction:

    • In a separate vial, dissolve 2-Chloropyrrolo[2,1-f]triazine (4.0 mmol) and DIPEA (5.0 mmol) in NMP (5 mL).

    • Drain the solvent from the swelled resin and add the reagent solution.

    • Seal the vessel and heat at 80-100 °C for 12-24 hours. The reaction progress can be monitored by taking a small sample of beads, cleaving the product, and analyzing by LC-MS.

  • Washing:

    • Cool the reaction vessel to room temperature.

    • Drain the reaction solution.

    • Wash the resin thoroughly to remove excess reagents: NMP (3 x 15 mL), DCM (3 x 15 mL), MeOH (3 x 15 mL).

    • Dry the resin under high vacuum.

Part 3: Product Cleavage and Analysis

Cleavage from the Solid Support

The final step is the liberation of the synthesized 2-aminopyrrolo[2,1-f]triazine derivative from the solid support. Given the acid-lability of the 2-CTC resin, a mild TFA cleavage cocktail is employed.

Scavenger Rationale: During acid-mediated cleavage, highly reactive carbocations (e.g., the trityl cation) are generated. These can alkylate electron-rich residues in the product. Scavengers like triisopropylsilane (TIS) and water are added to the cleavage cocktail to trap these reactive species.[6]

Protocol: Cleavage and Isolation

Materials:

  • Product-bound resin (from Part 2)

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) (v/v/v)

  • DCM

  • Cold diethyl ether (-20 °C)

Procedure:

  • Resin Preparation: Place the dry, product-bound resin (e.g., 200 mg) in a reaction vessel.

  • Cleavage:

    • Add the cleavage cocktail (2-3 mL) to the resin.

    • Agitate at room temperature for 1-2 hours.

  • Product Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional fresh TFA (1 mL) and then with DCM (2 x 2 mL). Combine all filtrates.

    • Concentrate the combined filtrate under a stream of nitrogen or using a rotary evaporator to a small volume (~0.5 mL).

  • Precipitation:

    • Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (10-15 mL).

    • A precipitate of the crude product should form.

    • Cool the mixture at -20 °C for 30 minutes to maximize precipitation.

    • Centrifuge the mixture, decant the ether, and wash the pellet with cold ether (2x).

  • Drying: Dry the crude product pellet under vacuum.

Analysis and Purification

The crude product should be analyzed and purified before biological screening.

  • Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., DMSO/MeOH) and analyze by LC-MS to determine the purity and confirm the molecular weight of the desired product.

  • Purification: Purify the crude product using preparative reverse-phase HPLC (RP-HPLC).

Data Presentation: Expected Results

The following table represents hypothetical data for a small library of compounds synthesized using this protocol, demonstrating the expected outcomes.

Compound IDAmine Used (R-NHR')Theoretical MW ( g/mol )Observed MW [M+H]⁺Crude Purity (%)
PT-001 Benzylamine237.28238.1>85%
PT-002 Morpholine219.25220.1>90%
PT-003 (R)-1-Phenylethylamine251.31252.2>80%
PT-004 Aniline223.25224.1>75%
PT-005 N-Methylbenzylamine251.31252.2>85%

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete amine loading or SNAr coupling.Increase reaction time/temperature for the coupling step. Ensure anhydrous conditions for amine loading.
Incomplete Cleavage Insufficient cleavage time or TFA volume.Increase cleavage time to 3 hours. Ensure fresh TFA cocktail is used.
Side Products Alkylation by trityl cation.Ensure sufficient scavengers (TIS, H₂O) are used in the cleavage cocktail.
No Product Detected Decomposition of the pyrrolotriazine core.Use a milder cleavage cocktail (e.g., 1-5% TFA in DCM).

"development of in vitro kinase assays for pyrrolo[2,1-f]triazine inhibitors"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Development of In Vitro Kinase Assays for Pyrrolo[2,1-f]triazine Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][4][5][6] Kinase-targeted therapies are a cornerstone of modern oncology and the treatment of inflammatory diseases.[1][4] Consequently, the robust and reliable in vitro characterization of novel pyrrolo[2,1-f]triazine-based inhibitors is a critical step in the drug discovery pipeline. This guide provides a comprehensive overview of the principles, development, and validation of in vitro kinase assays tailored for this important class of compounds. We will delve into the causality behind experimental design, present detailed, field-proven protocols, and offer insights into data analysis and troubleshooting, ensuring the generation of high-quality, reproducible data.

Introduction: The Significance of Pyrrolo[2,1-f]triazine Kinase Inhibitors

Protein kinases are a large family of enzymes that play a pivotal role in cellular signal transduction by catalyzing the phosphorylation of substrate proteins.[7] Their dysregulation is a hallmark of numerous diseases, most notably cancer.[4] The pyrrolo[2,1-f][1][2][3]triazine core is a versatile heterocyclic scaffold that has been successfully incorporated into a variety of kinase inhibitors targeting key players in oncogenic and inflammatory pathways.[1][5] Notable examples include inhibitors of c-Met, VEGFR-2, JAK, and AAK1 kinases.[1][8][9][10][11]

The development of potent and selective inhibitors requires a deep understanding of their interaction with the target kinase. In vitro biochemical assays are indispensable tools for this purpose, providing quantitative measures of inhibitor potency (e.g., IC50 values) and insights into the mechanism of action.[7][12] This document will guide the researcher through the process of establishing a robust in vitro kinase assay for the characterization of novel pyrrolo[2,1-f]triazine inhibitors.

Foundational Principles of In Vitro Kinase Assays

An in vitro kinase assay quantifies the enzymatic activity of a purified kinase in a cell-free system.[13] The fundamental reaction involves the transfer of the gamma-phosphate from ATP to a specific substrate (a peptide or protein). The assay measures either the depletion of ATP or the formation of the phosphorylated product or ADP.[14]

Key Components of a Kinase Assay:
  • Kinase: A highly purified and active recombinant enzyme is crucial for reliable results.[14][15]

  • Substrate: This can be a generic substrate like myelin basic protein or a specific peptide sequence recognized by the kinase.[7]

  • ATP: The co-substrate for the reaction. The concentration of ATP is a critical parameter that can influence the apparent potency of ATP-competitive inhibitors.[14][15][16]

  • Assay Buffer: Provides the optimal pH, ionic strength, and necessary cofactors (e.g., Mg2+, Mn2+) for kinase activity.[17]

  • Inhibitor: The pyrrolo[2,1-f]triazine compound being tested, typically dissolved in DMSO.[17]

Choosing the Right Assay Format

Several assay formats are available, each with its own set of advantages and disadvantages. The choice of format will depend on factors such as the specific kinase, available instrumentation, and desired throughput.[3][14][18]

Assay Format Principle Advantages Disadvantages
Radiometric Measures the incorporation of radiolabeled phosphate (from [γ-32P]ATP or [γ-33P]ATP) into the substrate.[3][12][19]"Gold standard", direct measurement, high sensitivity, not prone to compound interference.[3][20]Requires handling of radioactive materials, generates radioactive waste, lower throughput.[18]
Luminescence-based (e.g., ADP-Glo™) Measures the amount of ADP produced, which is proportional to kinase activity. The ADP is converted to ATP, which is then used by luciferase to generate light.[17][20]High sensitivity, wide dynamic range, suitable for high-throughput screening (HTS).[17]Indirect measurement, susceptible to interference from compounds that inhibit luciferase.[14]
Fluorescence-based (e.g., TR-FRET) Utilizes Förster Resonance Energy Transfer between a donor and an acceptor fluorophore. Phosphorylation of the substrate brings the fluorophores into proximity, generating a signal.[3][17]Homogeneous ("mix-and-read") format, suitable for HTS, reduced background interference with time-resolved FRET.[17]Requires labeled substrates and antibodies, potential for compound interference with the fluorescent signal.[3][17]

Experimental Design and Workflow

A well-designed experiment is crucial for obtaining meaningful and reproducible data. The following workflow outlines the key steps in developing and running an in vitro kinase assay for pyrrolo[2,1-f]triazine inhibitors.

experimental_workflow cluster_prep Phase 1: Preparation & Optimization cluster_execution Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis reagent_prep Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) assay_opt Assay Optimization (Enzyme/Substrate Titration, ATP Km) reagent_prep->assay_opt Proceed to plate_setup Assay Plate Setup (Controls & Inhibitor Dilutions) incubation Incubation (Kinase Reaction) plate_setup->incubation Initiate Reaction detection Signal Detection (Read Plate) incubation->detection Stop Reaction & data_qc Data Quality Control (Z'-factor Calculation) ic50_calc IC50 Determination (Non-linear Regression) data_qc->ic50_calc If QC passes moa_study Mechanism of Action Study (Optional) ic50_calc->moa_study Further Characterization

Caption: A generalized workflow for the development and execution of an in vitro kinase assay.

Detailed Protocols

The following protocols provide a starting point for developing an assay for a novel pyrrolo[2,1-f]triazine inhibitor. It is essential to optimize these conditions for each specific kinase-inhibitor pair.

Protocol 1: Determination of Kinase and Substrate Optimal Concentrations

Rationale: Using optimal concentrations of kinase and substrate ensures a robust signal window and linear reaction kinetics.

Materials:

  • Kinase of interest

  • Peptide or protein substrate

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution (at Km concentration for the kinase)

  • Detection reagent (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

Procedure:

  • Kinase Titration: a. Prepare a 2-fold serial dilution of the kinase in assay buffer. b. Add a fixed, excess concentration of substrate and ATP to each well. c. Incubate for a predetermined time (e.g., 60 minutes) at room temperature. d. Add the detection reagent according to the manufacturer's instructions. e. Read the signal on a plate reader. f. Plot the signal versus kinase concentration and determine the concentration that gives approximately 80% of the maximum signal.

  • Substrate Titration: a. Using the optimal kinase concentration determined above, perform a 2-fold serial dilution of the substrate. b. Add the kinase and a fixed concentration of ATP to each well. c. Follow steps 1c-1e. d. Plot the signal versus substrate concentration and determine the Km value. For routine inhibitor screening, use a substrate concentration at or slightly above the Km.

Protocol 2: IC50 Determination of a Pyrrolo[2,1-f]triazine Inhibitor

Rationale: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the inhibitor's potency.

Materials:

  • All materials from Protocol 4.1

  • Pyrrolo[2,1-f]triazine inhibitor stock solution in 100% DMSO

Procedure:

  • Prepare a 3-fold serial dilution of the inhibitor in 100% DMSO. A typical starting concentration is 100 µM.

  • Dilute the inhibitor serial dilution into assay buffer to achieve the final desired concentrations with a constant final DMSO concentration (typically ≤1%).

  • Add the diluted inhibitor or DMSO (for positive and negative controls) to the assay plate.

  • Add the substrate to all wells.

  • To initiate the reaction, add a mixture of the kinase and ATP.

  • Incubate for a time that results in approximately 10-20% substrate turnover in the uninhibited control.

  • Stop the reaction and add the detection reagent.

  • Read the signal and calculate the percent inhibition for each inhibitor concentration relative to the DMSO controls.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[21][22]

Protocol 3: Mechanism of Action (MoA) Study - ATP Competition

Rationale: This experiment helps to determine if the pyrrolo[2,1-f]triazine inhibitor is competitive with ATP, which is a common mechanism for this class of compounds.[9]

Procedure:

  • Perform the IC50 determination as described in Protocol 4.2 at two or more different ATP concentrations: one at the Km of ATP and another at a significantly higher concentration (e.g., 10x Km).[23][24][25]

  • Data Interpretation:

    • If the IC50 value increases with increasing ATP concentration, the inhibitor is likely ATP-competitive.[23]

    • If the IC50 value remains unchanged, the inhibitor is likely non-ATP competitive.[23][26]

Data Analysis and Quality Control

Z'-Factor for Assay Quality Assessment

For high-throughput screening (HTS), it is essential to assess the quality of the assay. The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative controls.[27][28][29][30][31]

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • σ_p and σ_n are the standard deviations of the positive and negative controls.

  • μ_p and μ_n are the means of the positive and negative controls.

Z'-Factor Value Assay Quality
> 0.5Excellent
0 to 0.5Marginal
< 0Unacceptable

Table adapted from Zhang et al., 1999.[31]

IC50 Curve Fitting

The IC50 value is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression.[21][32]

ic50_curve IC50 Curve Visualization cluster_axes cluster_curve cluster_ic50 X_axis Log [Inhibitor] Y_axis % Inhibition origin origin X_end X_end Y_end Y_end p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 ic50_point IC50 2,0 2,0 ic50_point->2,0 y_50 50% y_50->ic50_point

Caption: A representative dose-response curve for IC50 determination.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
High variability in data (low Z') Pipetting errors, reagent instability, inconsistent incubation times.Use calibrated pipettes, ensure reagents are properly stored and thawed, use a timer for incubations.[15]
No or weak inhibition Inhibitor insolubility, incorrect inhibitor concentration, inactive kinase.Check inhibitor solubility in assay buffer, verify stock concentration, test kinase activity with a known inhibitor.[15]
False positives/negatives Compound interference with the detection system (e.g., fluorescence quenching, luciferase inhibition).Screen compounds for interference in the absence of the kinase, use an orthogonal assay format for confirmation.[14][17]

Conclusion

The development of a robust and reliable in vitro kinase assay is a cornerstone of the preclinical characterization of novel pyrrolo[2,1-f]triazine inhibitors. By carefully selecting the assay format, optimizing experimental conditions, and implementing rigorous quality control measures, researchers can generate high-quality data that accurately reflects the potency and mechanism of action of their compounds. This, in turn, facilitates informed decision-making in the progression of promising drug candidates.

References

Application Note: A Hierarchical Approach for Evaluating the Anticancer Activity of 2-Chloropyrrolo[2,1-f]triazine Derivatives Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The pyrrolo[2,1-f][1][2]triazine scaffold is a privileged heterocyclic structure found in numerous biologically active compounds, including several FDA-approved kinase inhibitors used in cancer therapy.[3][4] Its unique arrangement of heteroatoms allows for critical interactions with the ATP-binding sites of various kinases, which are often dysregulated in cancer.[3][5] The development of novel derivatives, such as the 2-Chloropyrrolo[2,1-f]triazine series, represents a promising avenue for identifying new targeted anticancer agents.[6][7]

Effective preclinical evaluation of these compounds requires a robust and systematic approach to characterize their biological activity. Cell-based assays are indispensable tools in this process, providing critical insights into a compound's potential efficacy and mechanism of action in a physiologically relevant context before advancing to more complex models.[8][9]

This guide provides a comprehensive, tiered strategy for researchers to assess the anticancer properties of 2-Chloropyrrolo[2,1-f]triazine derivatives. It details a logical progression from broad initial screening for cytotoxic effects to more focused mechanistic assays that elucidate how these compounds impact cancer cell survival, proliferation, and death. The protocols described herein are designed to be self-validating through the inclusion of appropriate controls, ensuring data integrity and trustworthiness.

Guiding Principles for Assay Selection and Experimental Design

A successful screening campaign relies on a well-designed experimental framework. The following considerations are crucial for generating reliable and interpretable data.

  • Cell Line Selection: The choice of cancer cell lines is paramount. It is recommended to use a diverse panel representing different tumor types (e.g., breast, lung, colon) to assess the breadth of activity. If the pyrrolotriazine scaffold is hypothesized to target specific kinases (e.g., c-Met, VEGFR-2), include cell lines known to be dependent on or overexpress these targets.[6][7]

  • Compound Management: Ensure 2-Chloropyrrolo[2,1-f]triazine derivatives are fully solubilized, typically in dimethyl sulfoxide (DMSO), to create a concentrated stock solution. Subsequent dilutions should be made in culture medium to achieve final desired concentrations, ensuring the final DMSO concentration in the assay does not exceed a non-toxic level (typically ≤0.5%).

  • Controls are Non-Negotiable:

    • Vehicle Control: Cells treated with the same final concentration of DMSO as the highest compound concentration. This group represents 100% cell viability or baseline activity.

    • Positive Control: A well-characterized anticancer drug known to induce the endpoint being measured (e.g., Doxorubicin or Staurosporine for cytotoxicity and apoptosis). This validates that the assay system is responsive.

    • Untreated Control: Cells in medium alone, to monitor baseline cell health.

  • Dose-Response Analysis: Compounds should be tested across a wide range of concentrations (e.g., 8-10 points, using serial dilutions) to generate a dose-response curve. This is essential for determining key potency metrics like the half-maximal inhibitory concentration (IC50).[10][11]

A Tiered Assay Workflow

A hierarchical screening approach streamlines the evaluation process, starting with broad, high-throughput assays and progressing to more complex, resource-intensive mechanistic studies for promising candidates.

G cluster_0 Tier 1: Primary Screening cluster_2 Data Analysis & Decision cluster_3 Outcome a Cytotoxicity/Viability Assay (e.g., MTT, MTS) e Potent? (Low IC50) a->e Calculate IC50 b Apoptosis Assay (Annexin V / PI) f Advance to Further Studies b->f c Caspase Activity Assay (Caspase-Glo 3/7) c->f d Cell Cycle Analysis (Propidium Iodide Staining) d->f e->b Yes e->c Yes e->d Yes g Deprioritize or Redesign Compound e->g No

Caption: Hierarchical workflow for anticancer compound evaluation.

Tier 1 Protocol: Cell Viability Assessment (MTT Assay)

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of metabolically active cells.

Materials
  • Cancer cell lines of choice

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • 2-Chloropyrrolo[2,1-f]triazine derivatives (dissolved in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Protocol
  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the 2-Chloropyrrolo[2,1-f]triazine derivatives in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle (DMSO) and positive controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

Data Analysis and Interpretation
  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC50 Value: Plot Percent Viability against the log concentration of the compound. Use non-linear regression (sigmoidal dose-response, variable slope) to fit the curve and calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[11][15][16]

Table 1: Example Data Presentation for MTT Assay Results

CompoundCell LineIncubation Time (h)IC50 (µM) ± SD
Derivative AA549 (Lung)721.2 ± 0.3
Derivative AMCF-7 (Breast)725.8 ± 1.1
Derivative BA549 (Lung)7215.6 ± 2.5
Derivative BMCF-7 (Breast)72> 50
DoxorubicinA549 (Lung)720.4 ± 0.1

Compounds with low micromolar or nanomolar IC50 values are considered potent and should be prioritized for Tier 2 mechanistic studies.

Tier 2 Protocols: Elucidating the Mechanism of Action

Promising compounds from the primary screen are further investigated to determine how they kill cancer cells. The following assays dissect two common anticancer mechanisms: induction of apoptosis and cell cycle arrest.

2A. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle

A key hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[18] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[19] Dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[20]

G cluster_0 Cell Populations cluster_1 Mechanism a Live Cell Annexin V: Negative PI: Negative b Early Apoptotic Annexin V: Positive PI: Negative c Late Apoptotic / Necrotic Annexin V: Positive PI: Positive d Necrotic Annexin V: Negative PI: Positive ps_in Phosphatidylserine (PS) on inner membrane ps_in->a Healthy State ps_out PS translocates to outer membrane ps_in->ps_out Apoptosis Initiation ps_out->b Annexin V Binds mem_loss Loss of membrane integrity ps_out->mem_loss Progression mem_loss->c PI Enters mem_loss->d PI Enters

Caption: Principle of Annexin V and Propidium Iodide staining.
Step-by-Step Protocol

  • Cell Treatment: Seed cells in 6-well plates and treat with the 2-Chloropyrrolo[2,1-f]triazine derivative at concentrations around its IC50 value (e.g., 1x and 2x IC50) for 24-48 hours. Include vehicle and positive controls.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize. Combine all cells from each treatment condition.

  • Washing: Centrifuge the cell suspensions (e.g., 300 x g for 5 minutes) and wash the cell pellets twice with cold 1X PBS.[19]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[19]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-5 µL of PI solution.[18][20]

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[18]

  • Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[19]

  • Data Acquisition: Analyze the samples immediately on a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

Data Analysis and Interpretation

The flow cytometry data will be displayed as a dot plot. Quadrant analysis is used to quantify the percentage of cells in each state:

  • Lower-Left (Annexin V- / PI-): Live cells

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage)

A significant increase in the percentage of cells in the lower-right and upper-right quadrants compared to the vehicle control indicates that the compound induces apoptosis.

Table 2: Example Data from Annexin V/PI Assay

TreatmentConcentration% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle (DMSO)0.1%94.53.12.4
Derivative A1 µM65.222.812.0
Derivative A2 µM30.145.724.2
Staurosporine1 µM25.650.324.1
2B. Caspase-3/7 Activity Assay
Principle

Caspases are a family of proteases that are critical executioners of apoptosis. Caspases-3 and -7 are key effector caspases that cleave numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis. The Caspase-Glo® 3/7 assay is a sensitive, luminescent method that measures the combined activity of these two caspases.[2] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by caspase-3 and -7. This cleavage releases a substrate for luciferase, generating a light signal that is directly proportional to caspase activity.[21]

Step-by-Step Protocol
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with compounds as described for the MTT assay.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature before use.[21]

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[21]

  • Incubation: Mix the contents by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.[22]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation

Calculate the fold-change in caspase activity relative to the vehicle control. A significant, dose-dependent increase in luminescence confirms that the compound induces apoptosis through the activation of effector caspases.

2C. Cell Cycle Analysis by Propidium Iodide Staining
Principle

Many anticancer agents exert their effects by disrupting the cell cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M) and subsequently undergo apoptosis. Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.[23] By staining fixed and permeabilized cells with PI, the cellular DNA content can be quantified using flow cytometry.[1] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount.

Step-by-Step Protocol
  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for a period that allows for at least one cell cycle (e.g., 24 hours).

  • Cell Harvesting: Collect and count the cells as previously described.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice (or store at -20°C for later analysis).[24][25]

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.[1]

  • RNA Digestion: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). RNase A is crucial as PI can also bind to double-stranded RNA.[23][24]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[1]

  • Data Acquisition: Analyze the samples by flow cytometry. The PI fluorescence signal should be collected on a linear scale. Use pulse processing (e.g., width vs. area plots) to gate out cell doublets and aggregates.[1]

Data Analysis and Interpretation

The resulting DNA content histogram is analyzed using cell cycle modeling software to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the vehicle control indicates compound-induced cell cycle arrest.

Table 3: Example Data from Cell Cycle Analysis

TreatmentConcentration% G0/G1 Phase% S Phase% G2/M Phase
Vehicle (DMSO)0.1%55.230.514.3
Derivative A1 µM25.120.754.2

A significant increase in the G2/M population suggests Derivative A induces G2/M arrest.

Conclusion

This tiered application guide provides a systematic and robust framework for evaluating the anticancer activity of novel 2-Chloropyrrolo[2,1-f]triazine derivatives. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently identify promising lead compounds and build a comprehensive understanding of their biological effects. Adherence to the detailed protocols and inclusion of rigorous controls will ensure the generation of high-quality, reliable data, paving the way for further preclinical development.

References

Application Notes and Protocols for the Antiviral Efficacy Testing of Pyrrolo[2,1-f]triazine Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyrrolo[2,1-f]triazine Nucleoside Analogs

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a "privileged" heterocyclic system in medicinal chemistry, recognized for its versatile biological activities.[4] Nucleoside analogs built upon this core have emerged as a highly promising class of antiviral agents, demonstrating broad-spectrum activity against a range of RNA viruses.[2][5] The most notable example is Remdesivir, a drug that contains the pyrrolo[2,1-f][1][2][3]triazine moiety and has been utilized in the treatment of infections caused by RNA viruses like Ebola and SARS-CoV-2.[5]

These compounds typically function as inhibitors of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of the viral genome.[5][6] After entering a host cell, the nucleoside analog is metabolized into its active triphosphate form.[7] This active form then mimics a natural nucleotide, competing for incorporation into the nascent viral RNA strand.[7] Its integration into the viral RNA can lead to premature termination of the chain or introduce mutations, thereby halting viral replication.[7][8]

Given their significant therapeutic potential, the rigorous and systematic evaluation of the antiviral efficacy of novel pyrrolo[2,1-f]triazine nucleoside analogs is a critical step in the drug development pipeline.[9] This guide provides a comprehensive overview and detailed protocols for the essential in vitro assays required to characterize these compounds, focusing on the scientific rationale behind each experimental step to ensure data integrity and reproducibility.

Guiding Principle: The Selectivity Index

A successful antiviral therapeutic must be potent against the virus while exhibiting minimal toxicity to the host organism. This balance is quantitatively expressed by the Selectivity Index (SI) , calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).[3][6] A higher SI value indicates a more promising therapeutic window for the compound. The protocols detailed below are designed to accurately determine the CC50 and EC50 values, forming the foundation for assessing the therapeutic potential of novel pyrrolo[2,1-f]triazine nucleoside analogs.

Part 1: Host Cell Cytotoxicity Assessment

Before evaluating the antiviral activity of a compound, it is imperative to determine its inherent toxicity to the host cell line that will be used for the antiviral assays.[10][11] This ensures that any observed reduction in viral replication is a direct result of the compound's antiviral activity and not a consequence of cell death.[11] The MTT assay is a widely used colorimetric method for assessing cell viability.[10][12]

Protocol 1: MTT Assay for 50% Cytotoxic Concentration (CC50) Determination

This protocol measures the metabolic activity of cells, which is proportional to the number of viable cells.[13] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which can be quantified.[12]

Materials:

  • Host cell line appropriate for the target virus (e.g., Vero, MDCK, A549 cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyrrolo[2,1-f]triazine nucleoside analog stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the host cells.

    • Seed the cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation (typically 1 x 10^4 to 5 x 10^4 cells per well).

    • Incubate the plate at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a series of two-fold serial dilutions of the pyrrolo[2,1-f]triazine nucleoside analog in complete cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤0.5%).

    • After 24 hours of incubation, carefully remove the medium from the cell monolayers.

    • Add 100 µL of the various compound dilutions to the respective wells in triplicate.

    • Include "cell control" wells containing medium without the compound and "blank" wells with medium only.

  • Incubation:

    • Incubate the plate for a duration that mirrors the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, remove the medium containing the compound.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated cell control:

    • % Viability = (Absorbance of treated cells / Absorbance of cell control) * 100

  • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale).

  • Use non-linear regression analysis to determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Part 2: In Vitro Antiviral Efficacy Assessment

With the cytotoxicity profile established, the next step is to directly measure the compound's ability to inhibit viral replication. The plaque reduction assay is considered the gold standard for this purpose.[14]

Protocol 2: Plaque Reduction Assay for 50% Effective Concentration (EC50) Determination

This assay quantifies the ability of a compound to reduce the number of infectious virus particles, or plaques, formed in a cell monolayer.[15][16] A plaque is a localized area of cell death resulting from viral replication.[15]

Materials:

  • Confluent host cell monolayers in 6-well or 12-well plates

  • Target virus stock with a known titer (PFU/mL)

  • Pyrrolo[2,1-f]triazine nucleoside analog

  • Infection medium (e.g., serum-free DMEM)

  • Overlay medium (e.g., 1:1 mixture of 2X MEM and 1.2% agarose or methylcellulose)

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Preparation:

    • Seed host cells in multi-well plates to achieve a confluent monolayer on the day of infection.

  • Virus Dilution and Infection:

    • Prepare a virus dilution in infection medium that will produce a countable number of plaques (e.g., 50-100 PFU per well).

    • Wash the cell monolayers with sterile PBS.

    • Infect the cells by adding the virus dilution and incubating for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment and Overlay:

    • During the virus adsorption period, prepare serial dilutions of the nucleoside analog in the overlay medium. The highest concentration should be below the determined CC50.

    • After adsorption, remove the virus inoculum from the wells.

    • Add the compound-containing overlay medium to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

    • Allow the overlay to solidify at room temperature.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator until distinct plaques are visible in the virus control wells (typically 2-10 days, depending on the virus).

  • Plaque Visualization:

    • Fix the cells with the fixative solution for at least 30 minutes.

    • Remove the fixative and stain the cell monolayer with crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to air dry. Plaques will appear as clear, unstained zones against a background of stained viable cells.

Data Analysis:

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration relative to the virus control:

    • % Plaque Reduction = ((Number of plaques in virus control - Number of plaques in treated well) / Number of plaques in virus control) * 100

  • Plot the percentage of plaque reduction against the compound concentration (on a logarithmic scale).

  • Use non-linear regression analysis to determine the EC50 value, which is the concentration of the compound that inhibits plaque formation by 50%.

Protocol 3: Virus Yield Reduction Assay

For a more comprehensive assessment, particularly for viruses that do not form clear plaques, a virus yield reduction assay is highly valuable.[16][17] This assay measures the quantity of new infectious virus particles produced in the presence of the antiviral compound.[18]

Materials:

  • Host cells in tubes or multi-well plates

  • High-titer virus stock

  • Pyrrolo[2,1-f]triazine nucleoside analog

  • 96-well plates for virus titration

Procedure:

  • Infection and Treatment:

    • Prepare confluent cell monolayers.

    • Infect the cells with the virus at a specific multiplicity of infection (MOI).

    • After a 1-hour adsorption period, wash the cells to remove unadsorbed virus.

    • Add culture medium containing serial dilutions of the nucleoside analog.

  • Incubation and Virus Harvest:

    • Incubate the cultures for a period equivalent to one or more viral replication cycles (e.g., 24-72 hours).

    • Harvest the cell culture supernatant (for secreted viruses) or lyse the cells (for cell-associated viruses) to release the progeny virus. This can be done through freeze-thaw cycles.

  • Virus Titer Determination:

    • Determine the titer of the harvested virus from each sample using a standard titration method, such as a plaque assay (as described above) or a TCID50 (50% Tissue Culture Infectious Dose) assay.

Data Analysis:

  • Calculate the reduction in virus yield (in log10 PFU/mL or log10 TCID50/mL) for each compound concentration compared to the untreated virus control.

  • Plot the virus yield against the compound concentration.

  • Determine the EC90 or EC99 (the concentration that reduces virus yield by 90% or 99%, respectively) to assess the compound's potency.

Data Presentation and Interpretation

For clarity and comparative analysis, the results from these assays should be summarized in a table.

Compound IDCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
Analog-001>1005.2>19.2
Analog-00275.815.15.0
Positive Control98.52.539.4

A compound with a high SI is considered a strong candidate for further preclinical development.[3]

Visualizing the Workflow

The overall experimental process can be visualized as a logical progression from assessing safety to confirming efficacy.

Antiviral_Testing_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Data Analysis Cytotoxicity_Assay Protocol 1: MTT Assay Determine CC50 Plaque_Assay Protocol 2: Plaque Reduction Assay Determine EC50 Cytotoxicity_Assay->Plaque_Assay Inform max concentration Calculate_SI Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity_Assay->Calculate_SI Yield_Assay Protocol 3: Yield Reduction Assay Determine EC90/EC99 Plaque_Assay->Yield_Assay Confirm potency Plaque_Assay->Calculate_SI Candidate_Selection Lead Candidate Selection Calculate_SI->Candidate_Selection High SI indicates potential Start Pyrrolo[2,1-f]triazine Nucleoside Analog Start->Cytotoxicity_Assay Test on host cells

Caption: Workflow for antiviral efficacy testing.

The proposed mechanism of action for these nucleoside analogs can also be represented diagrammatically.

Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Analog Pyrrolo[2,1-f]triazine Nucleoside Analog (Prodrug) Analog_MP Analog-Monophosphate Analog->Analog_MP Phosphorylation Analog_DP Analog-Diphosphate Analog_MP->Analog_DP Phosphorylation Kinases Host Cell Kinases Analog_TP Analog-Triphosphate (Active Form) Analog_DP->Analog_TP Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) Analog_TP->RdRp Replication RNA Replication RdRp->Replication RNA_Template Viral RNA Template RNA_Template->RdRp Inhibition Chain Termination / Lethal Mutagenesis Replication->Inhibition Incorporation of Analog-TP

Caption: Mechanism of nucleoside analog action.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of novel pyrrolo[2,1-f]triazine nucleoside analogs. A favorable selectivity index derived from these assays is a strong prerequisite for advancing a compound to the next stages of preclinical development, which may include mechanism of action studies, resistance profiling, and evaluation in animal models of viral infection.[9][19] Adherence to these standardized and validated methods is essential for generating the reliable and reproducible data required for regulatory submissions and the ultimate development of new antiviral therapies.[20][21]

References

"molecular docking studies of 2-Chloropyrrolo[2,1-f]triazine with EGFR"

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Molecular Docking Studies of 2-Chloropyrrolo[2,1-f]triazine with Epidermal Growth Factor Receptor (EGFR)

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with its aberrant signaling implicated in the progression of numerous cancers.[1][2][3] Structure-based drug design, particularly molecular docking, serves as a powerful computational tool to predict the binding interactions of novel small molecules with therapeutic targets like EGFR. This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies of 2-Chloropyrrolo[2,1-f]triazine, a heterocyclic compound of interest, with the ATP-binding site of the EGFR kinase domain. We detail every stage of the workflow, from target and ligand preparation to the execution of the docking simulation and the critical analysis of its results. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to identify and evaluate potential kinase inhibitors.

Scientific Rationale & Background

EGFR: A Prime Target in Oncology

The EGFR is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[2][4] Upon binding to its cognate ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular kinase domain.[3] This phosphorylation event triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell growth and survival.[1][4]

In many cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and colorectal cancer, EGFR is overexpressed or harbors activating mutations.[1][5] This leads to uncontrolled signaling, promoting tumor growth, invasion, and metastasis.[4] Consequently, inhibiting the EGFR kinase activity has become a cornerstone of targeted cancer therapy. Small molecule Tyrosine Kinase Inhibitors (TKIs) that compete with ATP at the kinase domain's binding site have shown significant clinical success.

The EGFR Signaling Pathway

The signaling cascade initiated by EGFR is complex and crucial for both normal physiology and pathology. Understanding this pathway is key to appreciating the mechanism of action for targeted inhibitors.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling cluster_nucleus Nucleus EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand EGF Ligand Ligand->EGFR Binding GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS PI3K PI3K Dimerization->PI3K STAT STATs Dimerization->STAT PLCg PLCγ Dimerization->PLCg RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT->Transcription PKC PKC PLCg->PKC PKC->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Figure 1: Simplified EGFR signaling pathway. Ligand binding induces receptor dimerization and activation, triggering multiple downstream cascades that converge on the nucleus to regulate genes involved in cell proliferation and survival.

Pyrrolo[2,1-f]triazines: A Privileged Scaffold

The pyrrolo[2,1-f][1][5][6]triazine core is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in medicinal chemistry. It is the active moiety in several clinically relevant molecules, including the antiviral drug Remdesivir and various kinase inhibitors.[7] Notably, derivatives such as BMS-690514 have been investigated as EGFR inhibitors, highlighting the potential of this scaffold to effectively target the ATP-binding site of kinases.[7] The study of 2-Chloropyrrolo[2,1-f]triazine is therefore a logical step in the exploration of novel EGFR inhibitors.

Materials and Software

This protocol utilizes freely available software and data resources, making it accessible to a wide range of researchers.

Resource Description Source / URL
Protein Structure Crystal structure of the EGFR kinase domain. For this guide, we will use PDB ID: 1M17 , which is EGFR in complex with the inhibitor Erlotinib.[8]RCSB Protein Data Bank (PDB) - --INVALID-LINK--
Ligand Structure The 2D structure of 2-Chloropyrrolo[2,1-f]triazine will be generated and converted to 3D.ChemDraw, MarvinSketch, or PubChem Sketcher - --INVALID-LINK--
Docking Software AutoDock Vina: A widely used, open-source program for molecular docking.[9]The Scripps Research Institute - --INVALID-LINK--
Preparation Tools AutoDock Tools (MGLTools): Used for preparing protein (receptor) and ligand files into the required PDBQT format.The Scripps Research Institute - --INVALID-LINK--
Visualization Software PyMOL or Discovery Studio Visualizer: For inspecting protein-ligand interactions and creating high-quality figures.PyMOL - --INVALID-LINK-- Discovery Studio - --INVALID-LINK--
Energy Minimization Open Babel: A chemical toolbox used for converting file formats and performing energy minimization of the ligand.Open Babel Project - --INVALID-LINK--

Detailed Experimental Protocol

This protocol is divided into four main parts: receptor preparation, ligand preparation, docking execution, and results analysis. Adhering to these steps ensures a reproducible and reliable docking workflow.

Part A: Receptor (EGFR) Preparation

The goal of this stage is to clean the raw PDB file, leaving only the protein chain of interest, and to prepare it for docking by adding charges and hydrogens in the correct format.[10][11]

  • Download the PDB Structure: Navigate to the RCSB PDB and download the structure file for 1M17.pdb .[8]

  • Clean the Protein:

    • Open the 1M17.pdb file in a visualization tool like Discovery Studio or PyMOL.

    • The PDB file contains the protein, the co-crystallized ligand (Erlotinib, labeled ERL), and water molecules.

    • Remove all water molecules (HOH). Their role in docking is complex and, for a standard protocol, they are typically removed.[11]

    • Remove the co-crystallized ligand (ERL). We will use its position later to define the binding site, but it should not be present during the docking of our new compound.

    • Isolate the protein chain. If there are multiple chains, select the one that is biologically relevant (in this case, Chain A).

    • Save the cleaned protein as egfr_protein.pdb.

  • Prepare PDBQT File using AutoDock Tools:

    • Launch AutoDock Tools (ADT).

    • Go to File > Read Molecule and open egfr_protein.pdb.

    • Go to Edit > Hydrogens > Add. Select Polar only and click OK. This adds hydrogens to polar atoms, which is crucial for defining hydrogen bonds.

    • Go to Edit > Charges > Add Kollman Charges.

    • Go to Grid > Macromolecule > Choose. Select the EGFR molecule. This will prepare it for output.

    • Save the final prepared receptor file as egfr_protein.pdbqt. This format contains the atomic coordinates, charges, and atom types required by Vina.[12]

Part B: Ligand (2-Chloropyrrolo[2,1-f]triazine) Preparation

This stage involves creating an accurate 3D, energy-minimized structure of the ligand and preparing it in the PDBQT format.[13][14][15]

  • Create 2D Structure: Using a chemical drawing tool like the PubChem Sketcher, draw the 2-Chloropyrrolo[2,1-f]triazine molecule.

  • Generate 3D Coordinates: Save the structure as an SDF or MOL2 file. This format will contain initial 3D coordinates.

  • Energy Minimization: A crucial step to obtain a low-energy, sterically favorable conformation. Use a tool like Open Babel with a command similar to this: obabel ligand.sdf -O ligand_min.pdb --gen3d -p 7.4 --ff MMFF94

    • This command generates a 3D structure, performs energy minimization using the MMFF94 force field, and protonates the molecule at a physiological pH of 7.4.

  • Prepare PDBQT File using AutoDock Tools:

    • In ADT, go to Ligand > Input > Open and select ligand_min.pdb.

    • Go to Ligand > Torsion Tree > Detect Root. This automatically defines the rigid core of the molecule.

    • Go to Ligand > Torsion Tree > Choose Torsions. This allows you to set the rotatable bonds, giving the ligand flexibility during docking. By default, ADT makes reasonable selections.

    • Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt.

Part C: Molecular Docking Execution with AutoDock Vina

Here, we define the search space (the binding pocket) and run the docking simulation.[16]

  • Define the Binding Site (Grid Box): The most reliable way to define the binding site is to use the location of the co-crystallized inhibitor (Erlotinib in 1M17).[17][18]

    • In ADT, with the prepared egfr_protein.pdbqt loaded, go to Grid > Grid Box.

    • A box will appear. You need to adjust its center and dimensions to encompass the entire active site where Erlotinib was bound. A good practice is to make the box large enough to allow the ligand to rotate freely but not so large that it explores irrelevant regions of the protein.

    • Record the center coordinates (x, y, z) and size dimensions (x, y, z) of the box. A typical size is 25 x 25 x 25 Å.

  • Create Configuration File: Create a text file named conf.txt. This file tells Vina where to find the input files and how to perform the docking. Populate it with the following information, replacing the coordinates with those from the previous step:

    • exhaustiveness: Controls the thoroughness of the search (higher is more thorough but slower). A value of 8 is a good starting point.

    • num_modes: The number of binding poses (conformations) to generate.

  • Run Vina: Open a command line or terminal, navigate to your working directory, and execute the following command: vina --config conf.txt --log docking_log.txt

This will initiate the docking process. Vina will output the binding poses into docking_results.pdbqt and a summary of the binding affinities for each pose into docking_log.txt.

Part D: Results Analysis & Protocol Validation

Interpreting the results correctly is as important as running the simulation properly.[19][20]

  • Analyze the Log File: Open docking_log.txt. It will contain a table showing the binding affinity (in kcal/mol) for each generated pose. The most negative value represents the most favorable predicted binding mode.[6]

  • Visualize Interactions:

    • Open egfr_protein.pdbqt and docking_results.pdbqt in PyMOL or Discovery Studio.

    • Examine the top-ranked pose (the one with the lowest binding energy).

    • Analyze the non-covalent interactions:

      • Hydrogen bonds: Are there H-bonds with key residues in the EGFR hinge region (e.g., Met793)?

      • Hydrophobic interactions: Is the molecule situated in hydrophobic pockets?

      • Pi-stacking: Are there interactions with aromatic residues like Phe723?

  • Protocol Validation (Self-Validating System): Before docking your compound of interest, a critical validation step is to re-dock the original co-crystallized ligand (Erlotinib).[21][22]

    • Prepare the Erlotinib ligand in PDBQT format using the same method as in Part B.

    • Dock it using the exact same protocol (grid box and configuration).

    • Compare the top-ranked docked pose of Erlotinib with its original crystal structure pose by calculating the Root Mean Square Deviation (RMSD).

    • An RMSD value below 2.0 Å is considered a successful validation , indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[19][21][23]

Docking Workflow Visualization

The entire process can be visualized as a logical flow from preparation to final analysis.

Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Download EGFR PDB (e.g., 1M17) CleanPDB Clean PDB (Remove Water, Ligand) PDB->CleanPDB PrepReceptor Prepare Receptor (Add H, Charges) -> protein.pdbqt CleanPDB->PrepReceptor DefineGrid Define Grid Box (Based on co-crystal ligand) PrepReceptor->DefineGrid DrawLigand Draw 2D Ligand (2-Chloropyrrolo[2,1-f]triazine) MinLigand Generate 3D & Energy Minimize DrawLigand->MinLigand PrepLigand Prepare Ligand (Set Torsions) -> ligand.pdbqt MinLigand->PrepLigand PrepLigand->DefineGrid RunVina Run AutoDock Vina (vina --config conf.txt) DefineGrid->RunVina AnalyzeLog Analyze Binding Affinity (kcal/mol) RunVina->AnalyzeLog Visualize Visualize Poses & Interactions (H-Bonds, etc.) RunVina->Visualize Validate Protocol Validation (Re-dock native ligand, RMSD < 2Å) AnalyzeLog->Validate Visualize->Validate

Figure 2: The comprehensive molecular docking workflow, from initial data preparation to result validation.

Data Presentation & Interpretation

Docking results should be organized systematically for comparison. A lower (more negative) binding affinity suggests a stronger interaction.[6][20] However, this score must be considered alongside the specific interactions formed.

Table 1: Sample Docking Results Summary

Compound Binding Affinity (kcal/mol) RMSD (Å) Key Interacting Residues (H-Bonds) Other Key Interactions
Erlotinib (Re-docked) -8.91.1Met793, Thr790Hydrophobic interactions with Leu718, Val726, Ala743, Leu844
2-Chloropyrrolo[2,1-f]triazine -7.5N/AMet793Hydrophobic interactions with Leu718, Ala743

Note: Data in this table is hypothetical and for illustrative purposes only.

Troubleshooting

Problem Potential Cause Solution
High (less negative) binding energy Ligand may not fit well in the pocket; incorrect protonation state; poor ligand starting conformation.Verify the binding pocket definition. Check ligand preparation steps, especially energy minimization and pH for protonation.
Docking fails to run Incorrect file formats (PDBQT); errors in the conf.txt file; incorrect path to Vina executable.Double-check all file names and paths in conf.txt. Ensure receptor and ligand files were prepared correctly in ADT.
Validation fails (RMSD > 2.0 Å) Grid box is not centered correctly or is too small/large; docking parameters (exhaustiveness) are too low.Re-center the grid box precisely on the native ligand. Increase the box size slightly. Increase the exhaustiveness value in conf.txt.

Conclusion

This application note provides a robust and validated protocol for performing molecular docking studies of 2-Chloropyrrolo[2,1-f]triazine with the EGFR kinase domain using AutoDock Vina. By following this detailed workflow, researchers can effectively screen and analyze potential inhibitors in silico, generating valuable hypotheses for further experimental validation. The emphasis on protocol validation through re-docking ensures the reliability of the computational predictions, forming a solid foundation for structure-based drug discovery efforts targeting EGFR.

References

Application Notes and Protocols for the Evaluation of Pyrrolo[2,1-f]triazine-Based VEGFR-2 Inhibitors

Application Notes and Protocols for the Evaluation of Pyrrolo[2,1-f][1][2][3]triazine-Based VEGFR-2 Inhibitors

Introduction: Targeting Angiogenesis with Pyrrolo[2,1-f][1][2][3]triazine Scaffolds

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[1][2] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of angiogenic signaling in endothelial cells.[2] Its inhibition is a clinically validated strategy in oncology.[3][4] The pyrrolo[2,1-f][1][5][6]triazine scaffold has emerged as a promising heterocyclic system for the development of potent and selective kinase inhibitors, including those targeting VEGFR-2.[5][4] This nucleus effectively mimics the well-established quinazoline kinase inhibitor scaffold, binding to the ATP pocket of the kinase domain.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the structure-activity relationship (SAR) of pyrrolo[2,1-f][1][5][6]triazine-based VEGFR-2 inhibitors. Furthermore, detailed protocols for the in vitro and in vivo evaluation of these compounds are presented to facilitate the discovery and development of novel anti-angiogenic therapeutics.

The VEGFR-2 Signaling Pathway: The Target of Inhibition

Upon binding its ligand, primarily VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[7] This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are pivotal for driving endothelial cell proliferation, migration, survival, and vascular permeability.[4][7] Small molecule inhibitors based on the pyrrolo[2,1-f][1][5][6]triazine scaffold are designed to be ATP-competitive, preventing autophosphorylation and subsequent signal transduction.[3][8]

VEGFR2_Signalingcluster_membraneCell Membranecluster_cytoplasmCytoplasmcluster_nucleusNucleusVEGFVEGF-AVEGFR2VEGFR-2 DimerVEGF->VEGFR2Binding & DimerizationAutophosphorylationAutophosphorylationVEGFR2->AutophosphorylationPLCgPLCγAutophosphorylation->PLCgPI3KPI3KAutophosphorylation->PI3KPKCPKCPLCg->PKCAktAktPI3K->AktRafRafPKC->RafmTORmTORAkt->mTORMEKMEKRaf->MEKERKERKMEK->ERKCellular_ResponsesCellular Responses:- Proliferation- Migration- Survival- PermeabilityERK->Cellular_ResponsesmTOR->Cellular_ResponsesInhibitorPyrrolo[2,1-f]triazineInhibitorInhibitor->AutophosphorylationBlocks ATP Binding

Figure 1: VEGFR-2 Signaling Pathway and Point of Inhibition.

Structure-Activity Relationship (SAR) of Pyrrolo[2,1-f][1][2][3]triazine-Based VEGFR-2 Inhibitors

Medicinal chemistry efforts have elucidated key structural features of the pyrrolo[2,1-f][1][5][6]triazine scaffold that govern its inhibitory potency and selectivity against VEGFR-2. The core scaffold binds within the adenine pocket of the ATP binding site, forming crucial interactions with the hinge region.[8]

Key SAR insights can be summarized as follows:

  • C4-Anilino Substituent: This group is critical for potent inhibition and occupies a lipophilic pocket, influencing kinase selectivity.[1][8] Specific substitutions on the aniline ring, such as a 3-hydroxy-4-methylphenylamino group, have been shown to yield potent VEGFR-2 inhibitors.[1]

  • C5 and C6 Positions: These positions are promising sites for introducing side chains to modulate physicochemical properties and improve potency.[1][9] Incorporation of a basic amino group on a C6 side chain can mitigate the glucuronidation of a phenolic group on the C4-anilino moiety, a common metabolic liability.[9]

  • C7 Position: Substitution at the C7 position is generally not well-tolerated and leads to a loss of biological activity.[1]

  • N1 of the Pyrrolotriazine Ring: Docking studies have revealed that the N1 of the pyrrolo[2,1-f][1][5][6]triazine ring forms a hydrogen bond with the amide-NH of Cys919 in the hinge region of VEGFR-2, anchoring the inhibitor in the ATP binding pocket.[3]

Figure 2: Key SAR Features of Pyrrolo[2,1-f]triazine VEGFR-2 Inhibitors.

The following table summarizes the in vitro activity of representative pyrrolo[2,1-f][1][5][6]triazine-based VEGFR-2 inhibitors.

Compound IDC4-SubstituentC5/C6-SubstituentVEGFR-2 IC50 (nM)HUVEC Proliferation IC50 (nM)Reference
Compound A 4-((3-hydroxy-4-methylphenyl)amino)Unsubstituted23-[5]
Compound B 4-((3-hydroxy-4-methylphenyl)amino)6-Methyl66-[5]
Compound C 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)Unsubstituted5327[3]
Compound D 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)6-((2-(dimethylamino)ethyl)amino)162.1[3]
Compound E (Details in reference)(Details in reference)5.037.4[3]

Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of novel pyrrolo[2,1-f][1][5][6]triazine-based VEGFR-2 inhibitors.

Experimental_WorkflowStartCompound SynthesisKinase_AssayIn Vitro VEGFR-2Kinase AssayStart->Kinase_AssayBiochemical PotencyCell_ProliferationHUVEC ProliferationAssayKinase_Assay->Cell_ProliferationCellular PotencyTube_FormationHUVEC TubeFormation AssayCell_Proliferation->Tube_FormationAnti-Angiogenic EffectIn_VivoIn Vivo XenograftModelTube_Formation->In_VivoIn Vivo EfficacyEndLead CandidateIn_Vivo->End

Figure 3: General Workflow for Screening VEGFR-2 Inhibitors.

Protocol 1: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity.[3]

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP (500 µM)

  • PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

  • Test Compounds (dissolved in DMSO)

  • Kinase-Glo® MAX Reagent

  • White, opaque 96-well plates

Procedure:

  • Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer stock with nuclease-free water.

  • Prepare Master Mix: For each 25 µL reaction, prepare a master mix containing 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of 50x PTK substrate, and 17 µL of sterile deionized water.

  • Plate Setup:

    • Add 25 µL of the master mix to each well of a white 96-well plate.

    • Test Wells: Add 2.5 µL of diluted test compound to the respective wells.

    • Positive Control (No Inhibitor): Add 2.5 µL of 1x Kinase Buffer with the same DMSO concentration as the test wells.

    • Blank (No Enzyme): Add 2.5 µL of 1x Kinase Buffer.

  • Enzyme Addition:

    • Thaw VEGFR-2 enzyme on ice and dilute to the desired concentration (e.g., 1 ng/µL) with 1x Kinase Buffer.

    • To the "Test Wells" and "Positive Control" wells, add 20 µL of the diluted VEGFR-2 enzyme.

    • To the "Blank" wells, add 20 µL of 1x Kinase Buffer.

  • Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.

  • Luminescence Detection:

    • After incubation, add 50 µL of Kinase-Glo® MAX reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control to determine the IC50 value.

Protocol 2: HUVEC Proliferation/Viability Assay

This assay assesses the effect of the test compounds on the proliferation and viability of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (EGM-2)

  • Test Compounds (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay or similar

  • Clear-bottom, white-walled 96-well plates

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of EGM-2 and incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in EGM-2. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Measurement:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and calculate the IC50 values.

Protocol 3: In Vitro HUVEC Tube Formation Assay

This assay evaluates the ability of compounds to inhibit the formation of capillary-like structures by HUVECs on a basement membrane matrix, a hallmark of angiogenesis.[1][10]

Materials:

  • HUVECs

  • EGM-2 medium

  • Basement Membrane Matrix (e.g., Matrigel®)

  • 96-well tissue culture plates

  • Test Compounds (dissolved in DMSO)

  • Calcein AM (for visualization)

  • Inverted microscope with a camera

Procedure:

  • Plate Coating: Thaw the Basement Membrane Matrix on ice. Add 50-100 µL of the matrix to each well of a pre-chilled 96-well plate and incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Preparation: Culture HUVECs to 80-90% confluency. Harvest the cells and resuspend them in EGM-2 at a concentration of 1-2 x 10^5 cells/mL.

  • Treatment and Seeding: In separate tubes, mix the HUVEC suspension with the desired concentrations of the test compounds or vehicle control. Carefully add 100 µL of the cell suspension to each corresponding well of the coated plate.

  • Incubation: Incubate the plate at 37°C, 5% CO2 for 4-18 hours. Monitor tube formation periodically.

  • Visualization and Imaging:

    • Gently remove the medium and wash the cells with PBS.

    • Stain the cells with Calcein AM for 30 minutes.

    • Capture images of the tube networks using an inverted fluorescence microscope.

  • Quantitative Analysis: Analyze the images using software such as ImageJ with the Angiogenesis Analyzer plugin to quantify parameters like total tube length, number of junctions, and number of meshes.[5][8]

Protocol 4: In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of a lead pyrrolo[2,1-f][1][5][6]triazine-based VEGFR-2 inhibitor in a subcutaneous tumor xenograft model.[4][7]

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Human tumor cell line that drives angiogenesis (e.g., A549, HCT116)

  • Lead Compound

  • Vehicle for formulation (e.g., 0.5% methylcellulose with 0.2% Tween 80)

  • Matrigel® (optional, to enhance tumor take rate)

Procedure:

  • Cell Implantation: Subcutaneously inject 1-10 x 10^6 tumor cells (in a volume of 100-200 µL of sterile PBS, optionally mixed 1:1 with Matrigel®) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = (length x width²)/2).

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups.

    • Treatment Group: Administer the lead compound at a predetermined dose and schedule (e.g., daily oral gavage).

    • Vehicle Control Group: Administer the vehicle alone following the same schedule.

  • Efficacy Evaluation: Continue treatment for a specified period (e.g., 21-28 days). Monitor tumor volume and body weight throughout the study.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and, if desired, perform further analysis such as immunohistochemistry for markers of angiogenesis (e.g., CD31) and proliferation (e.g., Ki-67).

  • Data Analysis: Compare the tumor growth inhibition in the treated group to the vehicle control group.

Conclusion

The pyrrolo[2,1-f][1][5][6]triazine scaffold represents a versatile and promising template for the design of novel VEGFR-2 inhibitors. A thorough understanding of the structure-activity relationship is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds, from initial biochemical screening to in vivo efficacy studies. By employing these methodologies, researchers can effectively advance the development of the next generation of anti-angiogenic therapies for the treatment of cancer.

"in vivo xenograft models for testing pyrrolo[2,1-f]triazine anticancer agents"

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for .

Application Note & Protocol Guide

Topic: In Vivo Xenograft Models for Preclinical Efficacy Testing of Pyrrolo[2,1-f]triazine Anticancer Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of Pyrrolo[2,1-f]triazines

The pyrrolo[2,1-f][1][2]triazine scaffold has emerged as a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][3][4] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, driving tumor growth, proliferation, and angiogenesis.[3] Pyrrolo[2,1-f]triazine derivatives have been successfully developed as inhibitors of key oncogenic kinases, including c-Met, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR).[1][3][5][6]

The transition from promising in vitro activity to a viable clinical candidate necessitates rigorous preclinical validation. In vivo xenograft models, where human tumor cells or tissues are implanted into immunocompromised mice, represent a gold-standard methodology for evaluating the efficacy and potential toxicity of novel anticancer agents like those derived from the pyrrolo[2,1-f]triazine scaffold.[7][8] This guide provides a comprehensive framework for the design, execution, and interpretation of xenograft studies tailored to this important class of compounds.

Part I: Scientific Foundation & Model Selection

Mechanism of Action: Targeting Oncogenic Kinase Signaling

The rationale for using a specific xenograft model begins with a deep understanding of the drug's mechanism of action. Pyrrolo[2,1-f]triazine compounds typically function by competitively binding to the ATP pocket of receptor tyrosine kinases (RTKs), preventing phosphorylation and downstream signaling.[5][6] This inhibition blocks pathways essential for tumor cell survival and proliferation. For example, a dual c-Met/VEGFR-2 inhibitor would simultaneously target tumor cell growth and the formation of new blood vessels (angiogenesis) that supply the tumor.[6][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2) Pathway Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Pathway Activates Response Tumor Growth Angiogenesis Metastasis Pathway->Response Promotes Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->RTK Blocks ATP Binding Ligand Growth Factor (e.g., HGF, VEGF) Ligand->RTK Binds

Caption: Kinase inhibition by pyrrolo[2,1-f]triazine agents.

Choosing the Right Xenograft Model: A Strategic Decision

The choice of xenograft model is a critical determinant of the study's clinical relevance and predictive power. Each model offers distinct advantages and limitations.

Model TypeDescriptionAdvantagesDisadvantagesBest For
Cell Line-Derived (CDX) Established, immortalized human cancer cell lines are injected into mice.[10][11]High reproducibility, rapid tumor growth, cost-effective, good for high-throughput screening.[12]Cell lines can genetically drift from the original tumor after years in culture; lacks tumor heterogeneity.[13]Initial efficacy screening, dose-response studies, comparing multiple compounds.
Patient-Derived (PDX) Tumor fragments from a patient are directly implanted into mice.[13][14][15]Preserves original tumor architecture, heterogeneity, and molecular signature; more predictive of clinical outcomes.[10][13][14]Lower take rates, slower growth, high cost, technically demanding.[14]Efficacy testing in clinically relevant models, biomarker discovery, personalized medicine studies.
Subcutaneous Tumor cells/fragments are implanted under the skin, typically on the flank.[7][12]Technically simple, minimally invasive; tumors are easily accessible for measurement.[12][16]Ectopic location lacks the correct tumor microenvironment, which can affect response to therapy.[17]Standard efficacy and PK/PD studies where ease of measurement is prioritized.
Orthotopic Tumor cells/fragments are implanted into the corresponding organ of origin (e.g., lung cancer cells in the lung).[17]Provides a clinically relevant microenvironment, allowing for spontaneous metastasis that better mimics human disease.[18]Technically complex surgery, tumor growth often requires imaging to monitor, more invasive.[19]Studying metastasis, evaluating therapies targeting the tumor microenvironment.

For initial efficacy testing of a novel pyrrolo[2,1-f]triazine agent, a subcutaneous CDX model is often the most logical starting point due to its efficiency and reproducibility.

Selection of Cancer Cell Lines & Animal Strains

Cell Lines: The choice of cell line should be driven by the kinase target(s) of the pyrrolo[2,1-f]triazine compound.

Target KinaseRecommended Cell LineCancer TypeRationale
c-Met A549, BaF3-TPR-MetLung Carcinoma, Pro-B cellThese cell lines exhibit c-Met overexpression or addiction, making them sensitive to c-Met inhibitors.[5][6]
VEGFR-2 HUVEC (co-implantation)Endothelial CellsWhile not a cancer line, HUVECs can be co-implanted to assess anti-angiogenic effects. Some tumor lines (e.g., HUVEC-VEGFR2) are engineered to express the target.[6]
EGFR NCI-H1975Non-Small Cell Lung CancerThis line harbors the T790M "gatekeeper" mutation, making it ideal for testing inhibitors designed to overcome resistance.[3]

Animal Strains: Immunocompromised mice are essential to prevent graft rejection.[8]

  • Athymic Nude (nu/nu): T-cell deficient. The most common choice for CDX models.

  • SCID (Severe Combined Immunodeficiency): T- and B-cell deficient. Used for cells with lower tumorigenicity.

  • NOD/SCID Gamma (NSG): Lacks T, B, and NK cells with deficiencies in cytokine signaling. Offers the highest rates of engraftment, especially for PDX models.[17]

Part II: Detailed Protocol for a Subcutaneous CDX Model

This protocol describes a standard workflow for evaluating a pyrrolo[2,1-f]triazine agent in a subcutaneous A549 lung cancer xenograft model. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[20]

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Tumor Growth cluster_treat Phase 3: Treatment & Monitoring cluster_end Phase 4: Endpoint Analysis A 1. Cell Culture A549 cells cultured to ~80% confluency B 2. Cell Harvest & Prep Trypsinize, wash, count cells. Resuspend in PBS/Matrigel (1:1) A->B D 4. Subcutaneous Injection Inject 5x10^6 cells (in 100µL) into the right flank B->D C 3. Animal Acclimation Athymic nude mice (4-6 weeks) acclimated for 1 week C->D E 5. Tumor Monitoring Monitor animal health daily. Wait for tumors to reach ~100-150 mm³ D->E F 6. Randomization & Dosing Randomize mice into groups. Administer Vehicle or Pyrrolo[2,1-f]triazine agent E->F G 7. Data Collection Measure tumor volume & body weight 2-3 times/week F->G H 8. Study Termination Euthanize mice when tumors reach endpoint or per protocol G->H I 9. Data Analysis Calculate TGI. Perform statistical analysis H->I

Caption: Experimental workflow for a subcutaneous xenograft study.

Protocol Steps:

A. Cell Line Culture and Preparation

  • Culture: Culture A549 cells in complete medium (e.g., RPMI + 10% FBS) at 37°C and 5% CO₂. Ensure cells are mycoplasma-negative.[21]

  • Harvest: When cells reach 70-80% confluency, harvest them using trypsin-EDTA.[22] Neutralize the trypsin with complete medium.

  • Washing: Centrifuge the cell suspension at ~1500 rpm for 5 minutes.[22] Discard the supernatant and wash the cell pellet twice with sterile, ice-cold phosphate-buffered saline (PBS) to remove all traces of medium.

  • Counting: Resuspend the pellet in PBS. Perform a cell count using a hemocytometer and assess viability with trypan blue staining. Viability should be >95%.[22]

  • Final Preparation: Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of ice-cold PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL.[21][23] Keep the cell suspension on ice at all times to prevent the Matrigel from solidifying.[24]

B. Animal Preparation and Handling

  • Acclimation: House 4-6 week old athymic nude mice for at least one week to acclimate before the procedure.[22][25]

  • Anesthesia: Anesthetize the mouse using a standard protocol (e.g., isoflurane inhalation).

  • Site Preparation: Shave the fur over the right flank injection site and sterilize the skin with 70% ethanol and/or an iodine solution.[22]

C. Subcutaneous Implantation Procedure

  • Injection: Gently lift the skin on the right flank. Using a 1 mL syringe with a 27-gauge needle, subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells).[23]

  • Recovery: Monitor the mouse until it has fully recovered from anesthesia and return it to a sterile, filtered cage.

D. Pyrrolo[2,1-f]triazine Agent Preparation and Administration

  • Formulation: Prepare the test agent in a suitable, sterile vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in water). The formulation should be optimized based on the compound's solubility and stability.

  • Dosing: Once tumors reach an average volume of 100-150 mm³, randomize animals into treatment and control groups (n=8-10 per group). Administer the agent or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined schedule (e.g., once daily for 21 days).

E. Monitoring and Data Collection

  • Health Monitoring: Observe the animals daily for any clinical signs of toxicity or distress, such as weight loss, lethargy, or ruffled fur.[26]

  • Body Weight: Record the body weight of each mouse 2-3 times per week as a general indicator of health and treatment tolerance.

  • Tumor Measurement: Using digital calipers, measure the tumor length (L, longest dimension) and width (W, perpendicular dimension) 2-3 times per week.[23] Calculate the tumor volume using the formula: Volume = (W² x L) / 2 .[22][23] While calipers are common, imaging modalities like ultrasound offer greater accuracy.[2]

Part III: Data Analysis & Interpretation

Key Efficacy Endpoints

The primary endpoint is typically Tumor Growth Inhibition (TGI), which quantifies the efficacy of the treatment compared to the control.

  • TGI (%) = [1 - (ΔT / ΔC)] x 100

    • ΔT: Change in mean tumor volume in the Treated group (Final Day - Day 1 of Dosing).

    • ΔC: Change in mean tumor volume in the Control group (Final Day - Day 1 of Dosing).

Data Presentation

Results should be clearly summarized in tables and graphs (e.g., mean tumor volume vs. time).

Table: Hypothetical Efficacy Data

GroupNMean Tumor Volume (mm³) Day 1Mean Tumor Volume (mm³) Day 21Mean Body Weight Change (%)TGI (%)
Vehicle Control10125.4 ± 15.21480.1 ± 180.5+5.2%-
Agent A (50 mg/kg)10128.1 ± 16.8455.7 ± 95.3-2.1%75.6%

Part IV: Animal Welfare & Ethical Considerations

Ethical and humane treatment of animals is paramount in cancer research.[20][26]

  • The 3Rs: All experiments must adhere to the principles of Replacement, Reduction, and Refinement .[26][27]

  • Humane Endpoints: Establish clear criteria for ending the experiment to prevent unnecessary suffering. These include:

    • Tumor volume exceeding a predetermined size (e.g., 2000 mm³).

    • Tumor ulceration.

    • Body weight loss exceeding 20%.

    • Significant signs of distress or moribund state.[26]

  • IACUC Approval: All animal study protocols must be reviewed and approved by the institution's IACUC or equivalent ethics committee before initiation.[20]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Advanced Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Chloropyrrolo[2,1-f]triazine. This advanced heterocyclic scaffold is a critical building block in medicinal chemistry, notably as a precursor for kinase inhibitors and other targeted therapeutics. Achieving high yield and purity in its synthesis is paramount for efficient drug development campaigns.

This guide is structured as a series of frequently asked questions (FAQs) that address common and complex challenges encountered during synthesis. We move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Section 1: Foundational Synthetic Strategy & Key Challenges

The synthesis of 2-Chloropyrrolo[2,1-f]triazine is typically achieved through a multi-step sequence. A common and effective strategy involves the initial construction of a pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one core, followed by a crucial chlorination step. Understanding this workflow is the first step to mastering the synthesis.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Chlorination cluster_2 Phase 3: Purification A 1-Aminopyrrole Precursor C Pyrrolo[2,1-f][1,2,4]triazin-4-amine A->C Cyclization B Cyclization Reagent (e.g., Formamidine Acetate) B->C D Hydrolysis C->D Acid/Base E Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one D->E G 2-Chloropyrrolo[2,1-f]triazine (Final Product) E->G Deoxychlorination F Chlorinating Agent (e.g., POCl₃) F->G H Crude Product G->H Work-up I Purification (Crystallization / Chromatography) H->I J High Purity Product I->J

Caption: General Synthetic Workflow for 2-Chloropyrrolo[2,1-f]triazine.

FAQ 1: What is a common synthetic pathway, and where are the most significant yield-loss points?

A robust and scalable route begins with an N-aminated pyrrole derivative which is cyclized to form the core heterocycle. This intermediate is then chlorinated to yield the final product.

  • Step 1: N-Amination & Cyclization: A common starting material is 2-cyanopyrrole. This is first deprotonated with a strong base like sodium hydride (NaH) and then reacted with an aminating agent (e.g., monochloramine, NH₂Cl) to form 1-amino-2-cyanopyrrole.[4] This intermediate is then cyclized, often with formamidine acetate, to yield pyrrolo[2,1-f][1][2][3]triazin-4-amine.[5][6]

  • Step 2: Hydrolysis: The resulting amine can be hydrolyzed under acidic or basic conditions to the more stable pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one intermediate.

  • Step 3: Chlorination: The pyrrolotriazinone is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to replace the C4-carbonyl oxygen with a chlorine atom, furnishing the desired 2-Chloropyrrolo[2,1-f]triazine.[5]

Primary Yield-Loss Points:

  • Cyclization: Incomplete reactions, thermal decomposition, or formation of intractable side products are common issues. The reaction is sensitive to temperature and reagent purity.

  • Chlorination: This is the most critical and often problematic step. Low yields typically result from incomplete conversion, product degradation under harsh acidic conditions, or the formation of undesired by-products. Regioselectivity is generally not an issue as the C4 position is activated, but over-chlorination on the pyrrole ring can occur under forcing conditions.

Section 2: Troubleshooting the Chlorination of Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one

The conversion of the lactam (amide) in the triazinone ring to the corresponding chloro-derivative is an essential transformation. Success here hinges on the careful selection of the reagent and precise control over reaction conditions.

FAQ 2: My yield is consistently low during the chlorination step. What are the likely causes and how can I improve the outcome?

Low yield in this deoxychlorination reaction is a frequent challenge. The primary causes are typically incomplete reaction, degradation of the starting material or product, and difficult work-up procedures.

Causality Analysis: The reaction proceeds via activation of the carbonyl oxygen of the lactam by the chlorinating agent, forming a reactive intermediate (e.g., a chlorophosphate ester when using POCl₃). This is followed by nucleophilic attack of the chloride ion. The electron-rich pyrrole ring is sensitive to the strong acids generated in situ, which can lead to decomposition or polymerization if the temperature is not controlled.

Troubleshooting Flowchart:

G cluster_incomplete Incomplete Reaction cluster_degradation Product Degradation start Low Yield in Chlorination Step q1 Is the reaction going to completion? (Check TLC/LCMS for starting material) start->q1 a1 Increase Reaction Temperature (e.g., from 80°C to 100-110°C) q1->a1 No b1 Is significant charring or by-product formation observed? q1->b1 Yes a2 Increase Reaction Time (Monitor by TLC/LCMS) a1->a2 a3 Increase Equivalents of POCl₃ (e.g., from 3 to 5 eq.) a2->a3 b2 Lower Reaction Temperature (Find balance with conversion rate) b1->b2 Yes G Investigate Work-up & Purification (See FAQ 4) b1->G No b3 Use a Co-solvent (e.g., Toluene, Dichloroethane) to improve solubility and heat transfer b2->b3 b4 Consider an alternative chlorinating agent (See FAQ 3) b3->b4

Caption: Troubleshooting Logic for Low Chlorination Yield.

FAQ 3: Which chlorinating agent is best for converting the pyrrolotriazinone, and what are the optimal conditions?

While several reagents can effect this transformation, phosphorus oxychloride (POCl₃) is the most commonly used and cost-effective. However, alternatives exist and may be preferable depending on the scale and sensitivity of the substrate.

Comparison of Chlorinating Agents

ReagentTypical ConditionsAdvantagesDisadvantages
Phosphorus Oxychloride (POCl₃) Neat or in a high-boiling solvent (e.g., toluene), 90-110°C, 2-6 h.[5]Cost-effective, powerful, well-documented.Harsh acidic conditions can cause degradation; viscous, requires careful quenching.
Sulfuryl Chloride (SO₂Cl₂) Chlorinated solvents (e.g., DCM, DCE), often at lower temperatures (0°C to rt).Can be more selective, volatile by-products (SO₂, HCl) are easily removed.Can also act as a radical chlorinating agent, potentially leading to side products on the pyrrole ring.[7]
Oxalyl Chloride / Thionyl Chloride With a catalytic amount of DMF (Vilsmeier-Haack conditions) in an inert solvent like DCM.[8][9]Milder conditions possible, volatile by-products.Stoichiometry must be carefully controlled to avoid side reactions.
N-Chlorosuccinimide (NCS) Typically used for electrophilic chlorination on the ring, not for deoxychlorination of this type of lactam.[10]Mild.Not the correct reagent for this specific transformation.

Self-Validating Protocol using POCl₃:

This protocol is designed with in-process checks to ensure success.

  • Reagent & Glassware Preparation (Trustworthiness Pillar): Ensure the pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one is completely dry (LOD < 0.1%). All glassware must be oven or flame-dried to be free of moisture, which would rapidly consume the POCl₃.

  • Reaction Setup: To a 3-neck round-bottom flask equipped with a reflux condenser, thermometer, and nitrogen inlet, add the pyrrolotriazinone (1.0 eq).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 4-5 eq) slowly at room temperature. The reaction is often run neat, but a high-boiling inert solvent like toluene can be used to aid stirring and temperature control.

  • Heating & Monitoring (Validation Step): Heat the mixture to 100-110°C. The mixture should become a homogeneous solution. Monitor the reaction progress every hour using TLC or LCMS. A key diagnostic is the disappearance of the starting material spot/peak. The reaction is typically complete in 3-5 hours.

  • Work-up - Quenching: Cool the reaction mixture to room temperature. CRITICAL STEP: Very slowly and carefully, pour the reaction mixture onto crushed ice or into a vigorously stirred ice/water mixture in a well-ventilated fume hood. This is a highly exothermic and gas-evolving step.

  • Work-up - Neutralization & Extraction: Once the quench is complete, carefully neutralize the aqueous solution with a base (e.g., solid NaHCO₃ or 6N NaOH) until the pH is ~7-8. Extract the aqueous layer 3 times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Section 3: Purification and Final Product Handling

Even with a high-yield reaction, inefficient purification can drastically lower the final isolated yield.

FAQ 4: I'm struggling with the purification of 2-Chloropyrrolo[2,1-f]triazine. The crude material is an oil/dark solid and chromatography gives poor recovery. What are the best practices?

This is a common issue stemming from residual acidic impurities from the chlorination step and the inherent properties of the product.

Best Practices for Purification:

  • Thorough Quenching and Neutralization: As described in the protocol above, ensuring the complete destruction of excess POCl₃ and full neutralization is vital. Acidic residues can cause the product to "oil out" or streak on silica gel during chromatography. A final wash of the combined organic layers with a saturated sodium bicarbonate solution is highly recommended.

  • Crystallization over Chromatography: 2-Chloropyrrolo[2,1-f]triazine is often a crystalline solid. Attempting crystallization before resorting to chromatography can save time, solvent, and yield.

    • Solvent Screening: A good starting point for recrystallization is a solvent system like Isopropanol/Water, Ethanol, or Heptane/Ethyl Acetate. Dissolve the crude material in a minimum amount of the hot, more soluble solvent, and slowly add the anti-solvent until turbidity persists. Allow to cool slowly.

  • Chromatography Tips: If chromatography is necessary:

    • Deactivate Silica: Pre-treating the silica gel with triethylamine can prevent product degradation on the column. Slurry the silica gel in your chosen eluent system containing 0.5-1% triethylamine, pack the column, and then load your sample.

    • Eluent System: A gradient of Ethyl Acetate in Heptanes or Hexanes is typically effective. Start with a low polarity (e.g., 10% EtOAc) and gradually increase the concentration.

    • Dry Loading: Adsorbing the crude product onto a small amount of silica gel and loading it dry onto the column often gives better separation than wet loading in a strong solvent.

References

"side reaction products in pyrrolo[2,1-f]triazine synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrrolo[2,1-f]triazines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during synthesis. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Introduction to Pyrrolo[2,1-f]triazine Synthesis

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors and antiviral agents, including the FDA-approved drug Remdesivir.[1][4] The synthesis of this bicyclic heterocycle, while well-established, can be prone to several side reactions that can significantly impact yield and purity. This guide will walk you through the most common side products, their mechanisms of formation, and robust, field-proven strategies to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Formation of an Unexpected Adduct with the Solvent (DMF)

Question: During the cyclization of an N-aminopyrrole intermediate with formamidine acetate in DMF, I've observed a significant impurity that appears to be an adduct with the solvent. What is this side product and how can I prevent its formation?

Answer:

This is a frequently encountered issue, particularly in large-scale syntheses. The impurity is a formamidinium salt formed by the condensation of the N-aminopyrrole with dimethylformamide (DMF).[4][5]

Causality and Mechanism:

The formation of this adduct is driven by the electrophilic nature of DMF, especially at elevated temperatures. The N-aminopyrrole, being nucleophilic, can attack the carbonyl carbon of DMF. This is often followed by dehydration to form a stable, often colored, formamidinium salt.

Troubleshooting Protocol: Minimizing and Removing the DMF Adduct

1. Temperature Control:

  • Rationale: The rate of adduct formation is highly temperature-dependent.

  • Action: Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate for the desired cyclization. Monitor the reaction progress closely to avoid unnecessarily long reaction times at elevated temperatures.

2. Choice of Cyclization Reagent and Solvent:

  • Rationale: Formamidine acetate can act as both a reagent and a solvent.[1] In some cases, using a different cyclization reagent or a co-solvent can reduce the reliance on DMF.

  • Action:

    • Consider using triethyl orthoformate as an alternative cyclizing agent, which may allow for lower reaction temperatures.[1]

    • If DMF is necessary as a solvent, use the minimum amount required to ensure solubility and mixing.

3. Post-Reaction Work-up and Purification:

  • Rationale: The DMF adduct is often highly polar and can be removed with appropriate washing and crystallization procedures.

  • Action:

    • Aqueous Wash: Upon completion of the reaction, quenching the reaction mixture with water can precipitate the desired product while the more soluble DMF adduct remains in the aqueous phase.

    • Solvent Wash: Washing the crude product with a solvent in which the desired product has low solubility but the adduct is more soluble, such as methyl tert-butyl ether (MTBE), has been shown to be effective in removing this impurity.[4]

    • Recrystallization: Recrystallization of the crude product from a suitable solvent system is a highly effective final purification step.

Parameter Recommendation Justification
Reaction Temperature Maintain below 100°C if possibleMinimizes the rate of DMF adduct formation.
Solvent Use minimal DMF; consider co-solventsReduces the concentration of a key reactant in the side reaction.
Work-up Aqueous quench followed by MTBE washExploits solubility differences between the product and the side product.
Issue 2: Formation of Regioisomeric Side Products

Question: In my attempt to synthesize a substituted pyrrolo[2,1-f]triazin-4(3H)-one via intramolecular cyclization, I'm obtaining a mixture of my desired product and an isomeric byproduct. How can I improve the regioselectivity of this reaction?

Answer:

The formation of regioisomers is a common challenge in the synthesis of fused heterocyclic systems. In the case of pyrrolo[2,1-f]triazin-4(3H)-one synthesis from 1,2-biscarbamoyl-substituted 1H-pyrroles, the primary isomeric side product is often a pyrrolo[1,2-d][1][3][6]oxadiazine .[3][6]

Causality and Mechanism:

This side reaction arises from the two possible modes of intramolecular cyclization of the intermediate generated from the 1,2-biscarbamoyl-substituted 1H-pyrrole. The regioselectivity is highly dependent on the reaction conditions, particularly the choice of activating agents and the presence of a base. The reaction proceeds through an intermediate that can undergo either N-imidoylation to form the desired pyrrolotriazinone or O-imidoylation to yield the pyrrolooxadiazine.[6]

Troubleshooting Protocol: Controlling Regioselectivity

1. Selection of the Cyclizing Reagent:

  • Rationale: The nature of the activating agent for the cyclization plays a crucial role in directing the reaction pathway.

  • Action:

    • The use of triphenylphosphine dibromide (PPh₃Br₂) in the absence of a base has been reported to favor the formation of the pyrrolooxadiazine side product.

    • Conversely, employing triphenylphosphine dichloride (PPh₃Cl₂) can enhance the formation of the desired pyrrolo[2,1-f]triazin-4(3H)-one.[6]

2. Role of Base:

  • Rationale: The presence of a non-nucleophilic base, such as triethylamine (Et₃N), is critical for capturing the hydrogen halide generated during the reaction. This prevents acid-catalyzed rearrangement of the desired product and can influence the initial cyclization pathway.[6]

  • Action: Ensure the presence of a stoichiometric amount of a suitable base like triethylamine in the reaction mixture.

3. Conversion of the Side Product:

  • Rationale: In some instances, the pyrrolo[1,2-d][1][3][6]oxadiazine side product can be converted into the desired pyrrolo[2,1-f]triazin-4(3H)-one.

  • Action: Treatment of the mixture of isomers with a nucleophile can induce a rearrangement of the oxadiazine to the more stable triazinone.[3][6]

dot digraph "Regioselective Cyclization" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Regioselective cyclization pathway.

Issue 3: Reversion of N-Aminopyrrole Intermediate

Question: During the N-amination of my pyrrole substrate, I'm observing the regeneration of the starting pyrrole, leading to incomplete conversion and low yields of the desired N-aminopyrrole. What causes this and how can I prevent it?

Answer:

The reversion of the N-aminopyrrole intermediate back to the starting pyrrole is a known side reaction, particularly when using chloramine (NH₂Cl) as the aminating agent.[3]

Causality and Mechanism:

This reversion is typically caused by the presence of excess aminating agent after the initial N-amination is complete. The N-aminopyrrole can react with the excess chloramine, leading to the cleavage of the N-N bond and regeneration of the starting pyrrole. This process can be exacerbated by the absence of a base.

Troubleshooting Protocol: Preventing Reversion of N-Aminopyrroles

1. Careful Stoichiometric Control of the Aminating Agent:

  • Rationale: The primary driver of this side reaction is an excess of the aminating agent.

  • Action:

    • Use a precise stoichiometry of the aminating agent (e.g., chloramine).

    • Employ a slow, controlled addition of the aminating agent to the reaction mixture to avoid localized high concentrations.

2. Reaction Monitoring:

  • Rationale: Continuous monitoring of the reaction progress allows for the timely cessation of the addition of the aminating agent once the starting material is consumed.

  • Action:

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Once the starting pyrrole is no longer detected, cease the addition of the aminating agent.

3. pH Control:

  • Rationale: The stability of the N-aminopyrrole and the reactivity of the aminating agent can be influenced by the pH of the reaction medium.

  • Action:

    • The N-amination is typically carried out in the presence of a base (e.g., NaH) to deprotonate the pyrrole, facilitating the initial amination.[1] Maintaining basic conditions can help suppress the reversion reaction.

dot digraph "N-Aminopyrrole Reversion" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Reaction pathway showing N-aminopyrrole reversion.

Summary of Key Troubleshooting Points

Side Product Primary Cause Key Mitigation Strategies
DMF Adduct Reaction of N-aminopyrrole with DMF solvent at high temperatures.Control temperature, minimize DMF, use alternative cyclizing agents, and employ appropriate work-up (aqueous and MTBE washes).
Pyrrolo[1,2-d][1][3][6]oxadiazine O-imidoylation during intramolecular cyclization.Use PPh₃Cl₂ instead of PPh₃Br₂, ensure the presence of a base (Et₃N), and consider nucleophilic rearrangement of the side product.
Starting Pyrrole (Reversion) Excess aminating agent (e.g., chloramine).Precise stoichiometric control of the aminating agent, slow addition, and diligent reaction monitoring.

This technical support guide is intended to be a living document. As new synthetic methodologies and challenges emerge, we will continue to update this resource. We encourage you to reach out to our technical support team with any specific questions or to share your own experiences and solutions.

References

Technical Support Center: Optimizing Suzuki Coupling with 2-Chloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Chloropyrrolo[2,1-f]triazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The pyrrolo[2,1-f][1][2]triazine scaffold is a critical component in numerous biologically active compounds, including kinase inhibitors and antiviral agents.[3][4] Achieving efficient and reproducible C-C bond formation at the 2-position is paramount for the synthesis of novel derivatives.[5][6]

This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with 2-Chloropyrrolo[2,1-f]triazine is showing no product formation. What are the most likely causes?

A1: A complete lack of product can stem from several factors. Begin by verifying the integrity of your starting materials and reagents. Ensure your palladium catalyst is active, as some Pd(II) precatalysts require efficient reduction to the active Pd(0) state.[7] Confirm that your reaction is conducted under a strictly inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.[7][8][9] Additionally, the choice of base is crucial for activating the boronic acid; if an inappropriate or weak base is used, the reaction may not proceed.[10][11]

Q2: I'm observing very low yields (<30%) in my reaction. What are the key parameters I should focus on for optimization?

A2: Low yields are a common issue and often point to suboptimal reaction conditions.[8][12] Key areas to investigate include:

  • Catalyst and Ligand: The combination of the palladium source and ligand is critical, especially for less reactive heteroaryl chlorides.[13][14][15] Consider switching to a more active catalyst system, such as one employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs).[7][12]

  • Base Selection: The strength and solubility of the base significantly impact the transmetalation step.[11][16] A stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary.[7][17]

  • Temperature: Increasing the reaction temperature can help overcome the activation energy for the oxidative addition of the C-Cl bond, which is often the rate-limiting step for aryl chlorides.[7][14]

Q3: I'm seeing significant amounts of a byproduct that appears to be the result of my boronic acid coupling with itself (homocoupling). How can I minimize this?

A3: Homocoupling is often promoted by the presence of oxygen or an excess of Pd(II) species.[7] To mitigate this, ensure your reaction is thoroughly degassed.[7] Using a Pd(0) source directly or an efficient precatalyst system that rapidly generates the active catalyst can also reduce the formation of homocoupled products.[7]

Q4: My starting 2-Chloropyrrolo[2,1-f]triazine seems to be decomposing under the reaction conditions. What can I do?

A4: Decomposition of the starting material can occur at elevated temperatures or in the presence of a very strong base. If you suspect thermal instability, try lowering the reaction temperature and compensating with a more active catalyst system or a longer reaction time. If base-induced decomposition is the issue, screen milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[10][17]

In-Depth Troubleshooting Guides

Issue 1: Low or No Conversion of 2-Chloropyrrolo[2,1-f]triazine

The low reactivity of heteroaryl chlorides is a known challenge in Suzuki couplings.[13] The electron-deficient nature of the pyrrolo[2,1-f]triazine ring system can further influence the reaction. If you are struggling with low conversion, a systematic optimization of the following parameters is recommended.

For challenging substrates like 2-Chloropyrrolo[2,1-f]triazine, standard catalysts like Pd(PPh₃)₄ may not be sufficient.[13] The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is often necessary to facilitate the difficult oxidative addition step.[7][15][18]

Recommended Ligand Classes for Heteroaryl Chlorides:

Ligand TypeExamplesKey Advantages
Bulky Biaryl Phosphines SPhos, XPhos, RuPhosPromote oxidative addition, stabilize the catalyst.[7][19][20]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong electron donors, form stable palladium complexes.[7][10]
Specialized Ligands Amphos, cataCXium AHave shown high efficacy for heteroaryl chlorides.[21]

Experimental Protocol: Ligand Screening

  • Set up parallel reactions in small vials under an inert atmosphere.

  • To each vial, add 2-Chloropyrrolo[2,1-f]triazine (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and a base (e.g., K₃PO₄, 2.0 equiv).

  • Add the palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and the respective ligand in a 1:2 Pd:ligand ratio.

  • Add the degassed solvent and heat the reactions to the desired temperature.

  • Monitor the progress of each reaction by TLC or LC-MS to identify the most effective ligand.

Diagram: Troubleshooting Low Conversion

Caption: A workflow for troubleshooting low reaction conversion.

The base in a Suzuki coupling has multiple roles, including the formation of a more nucleophilic boronate species, which is essential for the transmetalation step.[1][11][22][23] For heteroaryl chlorides, stronger bases are often required.[16]

Comparison of Common Bases:

BaseStrengthSolubilityCommon Applications
K₂CO₃ ModerateGood in aqueous mixturesStandard, mild conditions.[17]
Cs₂CO₃ StrongerMore soluble than K₂CO₃Can increase reaction rates.[17]
K₃PO₄ StrongGoodOften effective for difficult couplings.[7][17]
KOtBu Very StrongHighCan be effective but may cause side reactions.[16]
KF MildModerateUseful for base-sensitive substrates.[10]

Recommendation: Start with K₃PO₄ as it provides a good balance of reactivity for challenging substrates.[17]

The choice of solvent can influence the solubility of reagents and the stability of the catalytic species. For less reactive chlorides, higher temperatures are often necessary, requiring the use of higher-boiling point solvents.

Commonly Used Solvents:

SolventBoiling Point (°C)Properties
Toluene/Water ~84Good for many standard couplings.
1,4-Dioxane/Water ~87A very common and effective mixture.[24]
DMF/Water ~100Good solvating power for polar substrates.
n-Butanol 118A higher-boiling alcohol that can be effective.[25]

Recommendation: A mixture of 1,4-dioxane and water is a robust starting point.[24] If higher temperatures are needed, consider switching to toluene or n-butanol.

Issue 2: Formation of Key Side Products

The appearance of significant side products can complicate purification and reduce the yield of the desired compound. Understanding the origin of these byproducts is the first step in mitigating their formation.

Protodeboronation is a common side reaction where the boronic acid is replaced by a hydrogen atom. This is particularly prevalent with electron-deficient or some heteroaryl boronic acids, especially in the presence of aqueous bases.[7][26]

Strategies to Minimize Protodeboronation:

  • Use Boronic Esters: Pinacol esters or MIDA boronates are often more stable and less prone to protodeboronation.[7]

  • Anhydrous Conditions: In some cases, running the reaction under strictly anhydrous conditions can suppress this side reaction.[26]

  • Minimize Reaction Time: Overly long reaction times can lead to increased protodeboronation.

As mentioned in the FAQs, the self-coupling of the boronic acid can be a significant issue.

Key Mitigation Strategies:

  • Thorough Degassing: Rigorously remove oxygen from the reaction mixture by sparging with an inert gas or by using freeze-pump-thaw cycles.

  • Use a Pd(0) Source: Catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ are already in the active oxidation state.

  • Efficient Precatalysts: Modern precatalysts are designed for rapid and clean generation of the active Pd(0) species.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII_Aryl R1-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R2-B(OR)3- PdII_Both R1-Pd(II)L2-R2 Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 R1-R2

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.[2][23][27][28]

General Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of 2-Chloropyrrolo[2,1-f]triazine. Optimization will likely be required for specific substrates.

Materials:

  • 2-Chloropyrrolo[2,1-f]triazine (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To a flame-dried reaction vessel, add the 2-Chloropyrrolo[2,1-f]triazine, arylboronic acid, and base.

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[17]

  • Under a positive pressure of inert gas, add the palladium catalyst and ligand.

  • Add the degassed solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the halide.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[7]

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

By systematically addressing these key parameters, you can significantly improve the outcome of your Suzuki coupling reactions with 2-Chloropyrrolo[2,1-f]triazine, paving the way for the successful synthesis of your target molecules.

References

Technical Support Center: Enhancing the Solubility of Pyrrolo[2,1-f]triazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolo[2,1-f]triazine kinase inhibitors. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome one of the most significant hurdles in the development of this compound class: poor aqueous solubility. Our goal is to provide not just protocols, but the scientific rationale behind them, enabling you to make informed decisions in your experimental design.

Introduction: The Solubility Challenge

Pyrrolo[2,1-f]triazine scaffolds are integral to a new generation of potent and selective kinase inhibitors. However, the very molecular features that confer high target affinity—often large, planar, and lipophilic aromatic systems—frequently result in poor aqueous solubility.[1][2] This presents a major obstacle, as adequate solubility is a prerequisite for reliable in vitro screening, accurate SAR analysis, and achieving therapeutic bioavailability in in vivo models. Many of these compounds fall into the Biopharmaceutics Classification System (BCS) Class II, characterized by low solubility and high permeability, making formulation a critical factor for success.[3]

This guide is structured to address solubility issues progressively, from simple benchtop adjustments to advanced formulation strategies.

Troubleshooting Guide: Common Solubility Problems & Solutions

This section addresses specific, hands-on issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My pyrrolo[2,1-f]triazine inhibitor, dissolved in a DMSO stock, immediately precipitates when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?

Answer: This is a classic case of "precipitation upon dilution" and is the most common solubility issue encountered in the lab.[4] It occurs because the inhibitor's concentration in the final aqueous medium exceeds its thermodynamic solubility limit. The DMSO from your stock solution becomes too diluted to maintain the compound in a solubilized state.

Immediate Corrective Actions:

  • Lower the Final DMSO Concentration: Your first step should be to minimize the final DMSO concentration in your assay, ideally to less than 0.5%. While effective at high concentrations, DMSO does little to aid solubility once highly diluted in an aqueous environment.[4]

  • Perform Serial Dilutions: Instead of a single large dilution, perform intermediate serial dilutions of your stock in DMSO before the final dilution into the aqueous buffer. This reduces the localized supersaturation that occurs at the point of mixing.

  • Utilize a Co-Solvent System: Introduce a water-miscible organic co-solvent like ethanol or PEG 400. A common practice is to make an intermediate dilution of the DMSO stock in the co-solvent before the final dilution into the aqueous buffer.

  • Adjust the Buffer pH: Pyrrolo[2,1-f]triazines are nitrogen-containing heterocycles and typically behave as weak bases.[5] Lowering the pH of your buffer by 1-2 units below the compound's pKa can significantly increase solubility by protonating the nitrogen atoms, creating a more soluble charged species.[4]

Question 2: I've tried basic pH and co-solvent adjustments, but my inhibitor's solubility is still too low for my in vivo efficacy studies. What are my next options?

Answer: When simple methods are insufficient, you must move to more advanced formulation strategies that alter the physicochemical properties of the compound. The three most common and effective approaches for preclinical development are creating amorphous solid dispersions, forming nanosuspensions, or using cyclodextrin-based inclusion complexes.

  • Amorphous Solid Dispersions (ASDs): This technique involves converting the crystalline, low-solubility form of your drug into a higher-energy, more soluble amorphous state, stabilized within a polymer matrix.[6][7]

  • Nanosuspensions: This method focuses on particle size reduction. By milling the compound down to the nanometer scale, you dramatically increase the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[3][8][9][10]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[11][12] They can encapsulate your poorly soluble inhibitor, effectively masking its lipophilic nature and increasing its apparent solubility in water.[13][14][15]

Question 3: How do I decide whether to use a solid dispersion, a nanosuspension, or a cyclodextrin for my compound?

Answer: The choice depends on your specific needs, available equipment, and the properties of your inhibitor. There is no one-size-fits-all solution. The following table provides a comparative overview to guide your decision.

StrategyUnderlying PrincipleBest For...Key AdvantagesKey Disadvantages
Amorphous Solid Dispersion Increase apparent solubility and dissolution by converting the drug to a high-energy amorphous state.[16][17]Oral formulations requiring high drug loading and achieving supersaturation.High potential for significant solubility enhancement; established manufacturing methods (spray drying, HME).[18][19]Amorphous form is thermodynamically unstable and can recrystallize; requires careful polymer screening and stability testing.[6]
Nanosuspension Increase dissolution velocity by drastically increasing the drug's surface area.[8]Oral and parenteral (injectable) formulations; compounds that are difficult to amorphize.Applicable to nearly all poorly soluble drugs; can achieve high drug loading.[8]Requires specialized equipment (high-pressure homogenizers, media mills); potential for particle aggregation (Ostwald ripening).[1][3]
Cyclodextrin Complexation Form a host-guest inclusion complex that shields the hydrophobic drug molecule.[12][13]Early-stage in vitro and in vivo studies; compounds with appropriate size/shape to fit in the cyclodextrin cavity.Relatively simple preparation for lab scale; can improve stability as well as solubility.[11][14]Stoichiometry can limit drug loading; high concentrations of cyclodextrins can have toxicity concerns.[20][21]

Question 4: I successfully created an amorphous solid dispersion, but my characterization shows it is slowly recrystallizing during storage. How can I improve its stability?

Answer: This is a critical challenge with amorphous systems, which are inherently thermodynamically unstable and will always seek to return to their lower-energy crystalline state.[6][7]

Key Stabilization Strategies:

  • Polymer Selection: The primary role of the polymer in an ASD is to act as a crystallization inhibitor. Hydrophilic polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) are commonly used.[22] They raise the glass transition temperature (Tg) of the mixture and create specific interactions (e.g., hydrogen bonds) with the drug molecule, sterically hindering molecular mobility and preventing the alignment required for crystal formation.

  • Drug Loading: High drug loading (typically >40-50%) significantly increases the risk of recrystallization. If you are observing instability, try preparing a new dispersion with a lower drug-to-polymer ratio.

  • Storage Conditions: Store your ASDs in a desiccator at a controlled, cool temperature. Amorphous materials are often hygroscopic, and absorbed water can act as a plasticizer, lowering the Tg and dramatically increasing molecular mobility, which accelerates crystallization.

Diagrams: Workflows and Mechanisms

To visually guide your experimental process, the following diagrams illustrate the decision-making workflow and a key solubilization mechanism.

Solubility_Workflow cluster_0 Initial Troubleshooting cluster_1 Advanced Formulation cluster_2 Characterization & Optimization Start Compound Precipitates from DMSO Stock Check_DMSO Lower Final [DMSO] (<0.5%) Start->Check_DMSO Try First Adjust_pH Adjust Buffer pH (1-2 units below pKa) Start->Adjust_pH Try First Use_Cosolvent Use Co-solvent (Ethanol, PEG 400) Start->Use_Cosolvent Try First Advanced Solubility Still Insufficient for In Vivo Studies Check_DMSO->Advanced If Unsuccessful Adjust_pH->Advanced If Unsuccessful Use_Cosolvent->Advanced If Unsuccessful ASD Amorphous Solid Dispersion (ASD) Advanced->ASD Select Strategy Nano Nanosuspension Advanced->Nano Select Strategy CD Cyclodextrin Complexation Advanced->CD Select Strategy Characterize Characterize Formulation (DSC, XRD, DLS) ASD->Characterize Nano->Characterize CD->Characterize Optimize Optimize & Test Stability Characterize->Optimize Final Proceed to In Vivo Testing Optimize->Final

Caption: Decision workflow for enhancing inhibitor solubility.

Cyclodextrin_Mechanism cluster_0 Mechanism of Cyclodextrin Inclusion Inhibitor Poorly Soluble Pyrrolo[2,1-f]triazine (Lipophilic) Complex Soluble Inclusion Complex Inhibitor->Complex + CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) CD->Complex + Water Aqueous Environment

Caption: Cyclodextrin inclusion complex mechanism.

Frequently Asked Questions (FAQs)

Q1: Why is solubility such a persistent issue for kinase inhibitors? A1: Potent kinase inhibition often requires molecules that can fit into the ATP-binding pocket of the target kinase. This frequently leads to the design of large, rigid, and lipophilic molecules to maximize binding interactions. These characteristics are fundamentally at odds with high aqueous solubility.[1][2]

Q2: How do I determine the pKa of my inhibitor to guide pH adjustments? A2: The pKa can be predicted with good accuracy using various computational software packages (e.g., ChemDraw, MarvinSketch). For experimental determination, potentiometric titration or UV-metric methods are commonly employed and provide the most accurate values.

Q3: What are the best analytical techniques for measuring the solubility of my compound? A3: It's important to distinguish between thermodynamic and kinetic solubility.

  • Thermodynamic Solubility: This is the true equilibrium solubility. The gold-standard method for its measurement is the shake-flask method , where an excess of the solid compound is agitated in a buffer for an extended period (24-72 hours) to reach equilibrium.[23]

  • Kinetic Solubility: This measures the concentration at which a compound, added from a concentrated organic stock (like DMSO), precipitates out of an aqueous buffer. It is a high-throughput method often used in early discovery and is typically measured via UV absorption , nephelometry (turbidity), or HPLC-based techniques.[24][25]

Q4: What is a "prodrug" strategy, and is it relevant for my research? A4: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[26] For solubility enhancement, a common strategy is to attach a highly polar, water-soluble promoiety (like a phosphate or amino acid group) to the inhibitor.[27][28] This approach significantly increases aqueous solubility for formulation purposes. While highly effective, designing and synthesizing prodrugs is a considerable undertaking, typically reserved for later-stage drug development programs when other formulation approaches have proven insufficient.[26][29][30][31]

Experimental Protocols

Protocol 1: pH-Based Solubility Enhancement (Weakly Basic Inhibitor)

  • Determine pKa: Obtain the pKa of your pyrrolo[2,1-f]triazine inhibitor using prediction software or experimental methods.

  • Prepare Buffers: Prepare a series of biocompatible buffers (e.g., citrate, acetate) with pH values ranging from 1 unit above the pKa to 2-3 units below it.

  • Prepare Stock Solution: Create a high-concentration stock solution of your inhibitor in 100% DMSO (e.g., 20 mM).

  • Solubility Measurement: Add a small, precise volume of the DMSO stock to each buffer to a final concentration that exceeds the expected solubility. Ensure the final DMSO percentage is consistent and low (e.g., <1%).

  • Equilibrate: Cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow equilibrium to be reached.

  • Separate and Quantify: Centrifuge the samples at high speed to pellet the undissolved solid. Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved inhibitor using a validated HPLC-UV method.

  • Analysis: Plot solubility (µg/mL or µM) versus pH to identify the optimal pH range for solubilization.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation

This is a common lab-scale method for rapid screening.

  • Select Polymer: Choose a suitable polymer, such as PVP K30 or HPMC-AS.

  • Prepare Solution: Weigh the inhibitor and polymer (e.g., at a 1:4 drug-to-polymer ratio) and dissolve them in a common volatile solvent in which both are highly soluble (e.g., methanol, acetone, or a mixture). Ensure complete dissolution.

  • Evaporate Solvent: Place the solution in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator. Continue evaporation until a thin, clear film or solid mass is formed and no residual solvent is present.

  • Final Drying: Scrape the solid material from the flask and dry it further under a high vacuum for 12-24 hours to remove any remaining solvent traces.

  • Characterization: The resulting powder must be characterized to confirm its amorphous nature (see Protocol 3).

Protocol 3: Characterization of an ASD using Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 3-5 mg of your prepared ASD powder into an aluminum DSC pan and hermetically seal it. Prepare a pan with the pure crystalline inhibitor as a control.

  • Set DSC Program:

    • Equilibrate at 25°C.

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point of the crystalline drug.

  • Analyze Thermogram:

    • Crystalline Sample (Control): You should observe a sharp endothermic peak corresponding to the melting point (Tm) of the inhibitor.

    • Amorphous Sample (ASD): A successful amorphous dispersion will show the absence of the sharp melting endotherm. Instead, you should observe a single, broad baseline shift, which is the glass transition temperature (Tg). The presence of a single Tg confirms a homogeneous, single-phase amorphous system. Any presence of the melting peak indicates incomplete amorphization or recrystallization.

References

"troubleshooting low potency in pyrrolo[2,1-f]triazine kinase assays"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolo[2,1-f]triazine kinase inhibitors. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome challenges related to low compound potency and ensure the accuracy and reproducibility of your kinase assay data. The pyrrolo[2,1-f]triazine scaffold is a versatile and privileged structure in modern medicinal chemistry, integral to numerous kinase inhibitors.[1][2][3] Achieving reliable potency data is critical for advancing these promising therapeutic candidates.

Section 1: Understanding the "Why" Behind Low Potency

Before diving into specific troubleshooting steps, it's crucial to understand the fundamental principles governing kinase inhibition assays. Low potency is often not a compound problem but an assay problem.

Q1: My pyrrolo[2,1-f]triazine inhibitor shows a much weaker IC50 value than reported in the literature. What is the most common reason for this discrepancy?

The single most common reason for observing a weaker-than-expected IC50 value for an ATP-competitive inhibitor is the ATP concentration used in the assay.[4][5][6]

Most kinase inhibitors, including many derived from the pyrrolo[2,1-f]triazine scaffold, are ATP-competitive.[7] This means they compete with ATP for binding to the kinase's active site. The measured potency (IC50) is therefore highly dependent on the concentration of ATP in the reaction.

The relationship is described by the Cheng-Prusoff equation :

IC50 = Ki * (1 + [ATP] / Km,ATP)

Where:

  • IC50 is the concentration of inhibitor required to reduce enzyme activity by 50%.

  • Ki is the intrinsic binding affinity of the inhibitor to the kinase. This is a constant for a given inhibitor and kinase.

  • [ATP] is the concentration of ATP in your assay.

  • Km,ATP is the Michaelis-Menten constant of the kinase for ATP, representing the ATP concentration at which the enzyme reaches half of its maximum velocity.

As you can see from the equation, if your assay's [ATP] is significantly higher than the Km,ATP, the resulting IC50 value will be artificially inflated and will not reflect the true binding affinity (Ki) of your compound.[4][5][8] For robust and comparable results, it is best practice to run kinase assays with an ATP concentration equal to or very close to the Km,ATP.[6] At this specific concentration, the Cheng-Prusoff equation simplifies to IC50 = 2 * Ki, making the IC50 a direct and comparable measure of the inhibitor's affinity.[4][5][6]

cluster_0 Kinase Active Site Kinase Kinase Enzyme Product Phosphorylated Substrate + ADP Kinase->Product Catalyzes ATP ATP ATP->Kinase Binds Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->Kinase Competes for binding

Caption: Competitive inhibition at the kinase active site.

Section 2: Systematic Troubleshooting Guide

Use this section to diagnose and resolve common issues leading to apparent low potency.

Problem SymptomPotential Cause CategoryKey Questions to Ask
High IC50 / Low Potency Assay Conditions & Reagents1. Is my ATP concentration too high?[4][9] 2. Is the enzyme concentration appropriate?[10][11] 3. Is the enzyme pure and active?[12][13]
Flat or Incomplete Curve Compound-Specific Issues1. Is my compound fully dissolved in the assay buffer?[14][15][16] 2. Is the final DMSO concentration too high?[12][13][17] 3. Is my compound interfering with the detection method?[12]
Poor Reproducibility Experimental Technique & Setup1. Are my reagents and plates handled correctly?[10][13] 2. Is the reaction within the linear range?[8][18] 3. Are my controls performing as expected?
Atypical Dose-Response Complex Biology / Artifacts1. Could this be a biphasic (U-shaped) response?[19][20] 2. Is the dose-response curve unusually steep?[11]
Category 1: Assay Conditions & Reagent Issues

Q2: I've confirmed my ATP concentration is at Km. What else related to reagents could be causing weak potency?

A2: Several reagent-based factors can lead to poor results.

  • Enzyme Quality and Concentration:

    • Purity: Contaminating kinases in an impure enzyme preparation can lead to false signals and inaccurate potency measurements.[13] Always use highly purified, well-characterized enzyme preparations.

    • Activity: Enzyme activity can decrease over time due to improper storage or multiple freeze-thaw cycles. Validate the activity of each new enzyme lot.

    • Autophosphorylation: Many kinases can phosphorylate themselves, consuming ATP in the process.[9] If you are using an assay that measures ATP depletion (like Kinase-Glo®), significant autophosphorylation can mask the true inhibition of substrate phosphorylation, leading to an underestimation of potency.[9][21] Consider using a detection method that directly measures the formation of the phosphorylated substrate or ADP.[18][22]

    • Enzyme Concentration: The enzyme concentration should be low enough to ensure the reaction remains in the "linear range," where the amount of product formed is proportional to the enzyme concentration and time.[8] If the enzyme concentration is too high, all the substrate or ATP might be consumed quickly, making it impossible to detect inhibition accurately.[8]

  • Substrate Concentration and Quality:

    • Concentration: Like ATP, the substrate concentration should be optimized. A common starting point is to use a substrate concentration equal to its Km.

    • Purity: Impurities in peptide or protein substrates can affect reaction kinetics.[12]

  • Buffer Components:

    • Ensure the buffer pH, ionic strength, and necessary cofactors (like Mg²⁺ or Mn²⁺) are optimal for the specific kinase you are studying.[13]

Caption: Initial troubleshooting workflow for low potency.

Category 2: Compound-Specific Issues

Q3: My assay conditions seem correct, but my dose-response curve is flat or doesn't reach the bottom plateau. Could my pyrrolo[2,1-f]triazine compound be the problem?

A3: Yes, this often points to issues with the compound itself within the assay context.

  • Compound Solubility: This is a major and often overlooked issue.[14][15] Many potent kinase inhibitors are lipophilic and have poor aqueous solubility.[16] If your compound precipitates in the aqueous assay buffer, its effective concentration at the target enzyme will be much lower than the nominal concentration, leading to a flat or weak dose-response curve.[14][15]

    • Visual Check: Visually inspect your assay plate wells (especially at the highest concentrations) for any signs of cloudiness or precipitation.

    • Kinetic vs. Thermodynamic Solubility: In discovery assays, we are most concerned with kinetic solubility—the ability of the compound to stay dissolved for the duration of the assay after being diluted from a DMSO stock.[16][23]

  • DMSO Concentration: While DMSO is an excellent solvent for many organic molecules, it can directly impact enzyme activity.[13]

    • Inhibition/Activation: High concentrations of DMSO can inhibit some enzymes, while paradoxically activating others.[17][24][25] Some tyrosine kinases, for instance, can be stimulated by DMSO.[17][24]

    • Best Practice: The final concentration of DMSO in the assay should generally be kept below 1%, and ideally below 0.5% for cell-based assays.[13][17] It is crucial to run a vehicle control (with the same final DMSO concentration as your test wells) to understand the baseline effect of the solvent on your assay.[17]

  • Assay Interference: The compound may directly interfere with your detection method.[12]

    • Fluorescence-Based Assays: If using a fluorescence-based assay (e.g., TR-FRET, FP), your compound might be fluorescent itself or act as a quencher, leading to false positive or false negative results.[12]

    • Luminescence-Based Assays: In assays like Kinase-Glo®, which use luciferase to measure remaining ATP, a compound that also inhibits luciferase will give a false negative result (appearing less potent than it is).[13]

Category 3: Data Interpretation Issues

Q4: My dose-response curve is U-shaped (biphasic). What does this mean?

A4: A biphasic or hormetic dose-response curve, where you see the expected effect at low concentrations but a reversed effect at high concentrations, can be complex to interpret.[19]

  • Off-Target Effects: At low concentrations, your compound is likely hitting its intended high-affinity target. As the concentration increases dramatically, it may begin to inhibit other off-target kinases or proteins, leading to a confounding biological response or cellular toxicity that reverses the initial effect.[19]

  • Receptor Desensitization or Feedback Loops: In cell-based assays, strong inhibition of a key signaling node can trigger compensatory feedback mechanisms or receptor desensitization, leading to a paradoxical effect at high inhibitor concentrations.[20]

  • Compound Aggregation: At high concentrations, some compounds can form aggregates that may non-specifically inhibit enzymes, but this behavior can be complex and lead to atypical curves.[11]

Section 3: Key Experimental Protocols

Follow these detailed protocols to validate your assay components and troubleshoot effectively.

Protocol 1: Determination of Apparent Km for ATP

Objective: To determine the concentration of ATP at which the kinase exhibits half-maximal velocity, which is the optimal ATP concentration for inhibitor screening.[26]

Methodology:

  • Preparation: Prepare a range of ATP concentrations in your kinase reaction buffer. A good starting point is a 12-point, 2-fold serial dilution starting from 200 µM.

  • Enzyme Titration (Pre-step): First, determine an enzyme concentration that results in approximately 10-20% substrate turnover within your desired reaction time (e.g., 30-60 minutes) at a saturating substrate concentration. This ensures the reaction is in the linear range.[10]

  • Reaction Setup: In a multi-well plate, set up kinase reactions using the fixed, optimized concentrations of kinase and substrate. Add the varying concentrations of ATP to initiate the reactions. Include "no enzyme" controls for background subtraction.

  • Incubation: Incubate the plate at the desired temperature (e.g., room temperature or 30°C) for the pre-determined reaction time.[9][10]

  • Detection: Stop the reaction (if necessary for your assay format) and add your detection reagents (e.g., ADP-Glo™, Kinase-Glo®, or TR-FRET reagents).[22][27]

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all data points.

    • Plot the kinase activity (e.g., luminescence, fluorescence) versus the ATP concentration.

    • Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to calculate the Vmax and Km,ATP.

Protocol 2: Assessing Compound Kinetic Solubility

Objective: To determine the concentration at which your compound begins to precipitate in the final assay buffer.

Methodology:

  • Preparation: Prepare a high-concentration stock of your pyrrolo[2,1-f]triazine compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Serially dilute the compound stock in 100% DMSO to create a concentration range that covers and exceeds your planned assay concentrations.

  • Dilution into Buffer: Add a small, fixed volume of each DMSO concentration into a larger volume of your final kinase assay buffer, mimicking the final DMSO concentration of your assay (e.g., add 1 µL of DMSO stock to 99 µL of buffer for a 1% final DMSO concentration). Mix immediately and thoroughly.

  • Incubation & Observation: Let the samples sit at room temperature for the duration of your planned assay (e.g., 1 hour).

  • Detection (Nephelometry): The most direct method is to measure the turbidity (light scattering) of each sample using a nephelometer.[23] The concentration at which turbidity significantly increases above the baseline is the limit of your kinetic solubility.

  • Alternative (Visual): If a nephelometer is unavailable, carefully inspect each well or tube against a dark background. The highest concentration that remains perfectly clear is an estimate of your solubility limit.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What are the absolute minimum controls I need for a kinase assay?

    • A: You need three essential controls:

      • Positive Control (No Inhibition): Full kinase reaction with vehicle (DMSO) only. This defines your 0% inhibition signal.

      • Negative Control (100% Inhibition): A no-enzyme or a well-characterized, potent inhibitor control. This defines your 100% inhibition signal.

      • Vehicle Control: The reaction containing the same final concentration of DMSO as your test compounds to account for any solvent effects.[17]

  • Q: My compound works in a cell-based assay but not in my in vitro biochemical assay. Why?

    • A: This is a common challenge. The most likely reason is that your in vitro assay conditions, particularly the ATP concentration, do not reflect the cellular environment.[4][5] Cellular ATP concentrations are typically in the millimolar (mM) range, whereas biochemical assays are often run at micromolar (µM) concentrations.[4][5] An inhibitor may appear potent at µM ATP but be easily outcompeted by mM ATP in the cell. It's also possible the compound requires metabolic activation in cells or that other cellular factors influence its activity.[28]

  • Q: How do I calculate the Z'-factor to validate my assay for screening?

    • A: The Z'-factor is a statistical measure of assay quality.[10] It is calculated using your positive (max signal) and negative (min signal) controls from multiple replicates (n ≥ 16 is recommended). Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls. An assay with a Z'-factor > 0.5 is considered robust and suitable for high-throughput screening (HTS).[27]

References

"addressing metabolic instability of pyrrolo[2,1-f]triazine compounds in vitro"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for addressing the in vitro metabolic instability of pyrrolo[2,1-f]triazine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for common experimental challenges. The pyrrolo[2,1-f]triazine scaffold is a privileged structure in medicinal chemistry, appearing in various kinase inhibitors and antiviral agents. However, its metabolic fa[1][2][3]te can be complex, often presenting challenges in drug development. This guide offers in-depth technical advice and practical solutions to navigate these complexities.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the metabolic stability of pyrrolo[2,1-f]triazine compounds.

Q1: What are the primary metabolic pathways for pyrrolo[2,1-f]triazine compounds?

A1: Pyrrolo[2,1-f]triazine compounds, like many nitrogen-containing heterocycles, are susceptible to both Phase I and Phase II metabolic transformations.

  • Phase I Reactions:[4][5] These are primarily oxidative reactions catalyzed by Cytochrome P450 (CYP) enzymes and other oxidoreductases. Common transformations in[6][7][8]clude:

    • Oxidation: The pyrrole and triazine rings are electron-rich and susceptible to oxidation. This can lead to the form[4]ation of hydroxylated metabolites, N-oxides, or even ring-opening.

    • Dealkylation: If the scaffold is substituted with alkyl groups (e.g., at a nitrogen atom), N-dealkylation is a common metabolic route.

  • Non-CYP Mediated M[9]etabolism: A significant portion of drug metabolism is carried out by non-CYP enzymes. For nitrogen heterocycles[8][10], aldehyde oxidase (AO) can be a key player, catalyzing the oxidation of the triazine ring. Flavin-containing monooxy[11][12]genases (FMOs) can also contribute to N-oxidation.

  • Phase II Reactions[7]: Following Phase I oxidation, the resulting metabolites can undergo conjugation reactions to increase their water solubility and facilitate excretion. Common Phase II reactions[7][13] include:

    • Glucuronidation: Addition of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).

    • Sulfation: Ad[4][10]dition of a sulfo group, catalyzed by sulfotransferases (SULTs).

Q2: Why is my pyrrolo[[7][10]2,1-f]triazine compound showing high clearance in human liver microsomes (HLM)?

A2: High clearance in HLM typically indicates rapid metabolism by Phase I enzymes, primarily CYPs. The pyrrolo[2,1-f]triazin[6][14]e core is susceptible to CYP-mediated oxidation. Additionally, if your com[4]pound has substituents that are known CYP substrates, this can also contribute to high clearance.

Q3: My compound is stable in microsomes but shows high clearance in hepatocytes. What could be the reason?

A3: This discrepancy often points towards metabolic pathways that are not fully represented in microsomes. Key possibilities include[15][16]:

  • Prominent Role of Non-CYP Enzymes: Cytosolic enzymes like aldehyde oxidase (AO) are not present in microsomal preparations but are active in hepatocytes. Pyrrolo[2,1-f]triazines c[6]an be substrates for AO.

  • Significant Phase I[17]I Metabolism: Hepatocytes contain both Phase I and Phase II enzymes. If your compound or its i[15][18]nitial metabolites are rapidly conjugated (e.g., glucuronidation), you will observe higher clearance in hepatocytes.

  • Transporter-Mediated Uptake: For a compound to be metabolized within hepatocytes, it must first enter the cell, a process that can be mediated by uptake transporters. Microsomes are subcellular fractions and do not have this requirement.

Q4: How can I identify[15] which specific CYP enzyme is responsible for the metabolism of my compound?

A4: There are several established in vitro methods to identify the responsible CYP isoforms:

  • Recombinant Human CYPs (rhCYPs): Incubating your compound with a panel of individual, recombinantly expressed CYP enzymes is the most direct way to identify which isoforms can metabolize it.

  • Chemical Inhibition[19]: Using specific chemical inhibitors for different CYP isoforms in HLM incubations can help pinpoint the major metabolizing enzymes. A significant reduction in metabolism in the presence of a specific inhibitor implicates that particular CYP.

  • Antibody Inhibition: Similar to chemical inhibitors, monoclonal antibodies that specifically inhibit certain CYP isoforms can be used to determine their contribution to the overall metabolism.

Section 2: Troublesh[20]ooting Experimental Assays

This section provides a problem-and-solution guide for common issues encountered during in vitro metabolic stability assays.

Problem Potential Cause(s) Troubleshooting Steps
High variability in intrinsic clearance (CLint) values between experiments. 1. Inconsistent microsome or hepatocyte batches. 2. Pipetting errors.[20] 3. Instability of the compound in the assay buffer. 4. Issues with the analytical method (LC-MS/MS).1. Use the same batch of microsomes/hepatocytes for comparative studies. Run a positive control with known metabolic properties to assess batch-to-batch consistency. 2. Use automated liquid handlers for better precision. Verify pipette calibratio[21]n. 3. Perform a stability test of the compound in the incubation buffer without enzymes. 4. Check for ion suppression/enhancement in your LC-MS/MS method. Ensure the internal standard behaves similarly to the analyte.
Compound appears to be "too stable" with no degradation observed. 1. The compound is genuinely metabolically stable. 2. Insufficient enzyme activity. 3. The concentration of the compound is too high, saturating the enzymes. 4. The analytical method is not sensitive enough to detect small changes in concentration.1. Consider extending the incubation time or increasing the protein concentration. 2. Always include a [21]positive control compound with a known metabolic profile to verify enzyme activity. 3. Test a lower concentration of your compound. 4. Optimize the LC-MS/MS method for better sensitivity.
Non-linear disappearance of the compound over time. 1. Enzyme saturation at earlier time points. 2. Time-dependent inhibition of the metabolizing enzymes by the compound or its metabolites. 3. The compound is unstable in the assay matrix.1. Use a lower substrate concentration. 2. Perform a time-dependent inhibition assay to investigate this possibility. 3. Check for non-enzymatic degradation by running a control incubation without the NADPH regenerating system (for microsomes) or in heat-inactivated hepatocytes.
Poor recovery of the compound at the initial time point (T=0). 1. Non-specific binding to the assay plate or protein. 2. Poor solubility of the compound in the assay buffer. 3. Inefficient extraction from the reaction mixture.1. Use low-binding plates. The extent of microsomal binding can be experimentally determined and used to correct clearance values. 2. Check the solubil[19]ity of your compound at the tested concentration. Reduce the organic solvent concentration in the final incubation if possible. 3. Optimize the quenching/extraction solvent and procedure.

Section 3: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key in vitro experiments.

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance (CLint) of a pyrrolo[2,1-f]triazine compound mediated by Phase I enzymes.

Materials:

  • Poole[6][22]d human liver microsomes (HLM)

  • Test compound and positive control (e.g., Verapamil)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile with an internal standard

  • 96-well incubation and collection plates

Procedure:

  • Prepare a stock solution of the test compound and positive control.

  • In the incubation pla[22]te, add the phosphate buffer and the liver microsomes. Pre-incubate at 37°C for 5-10 minutes.

  • Initiate the reaction[13] by adding the test compound and the NADPH regenerating system.

  • Incubate at 37°C wit[13][22]h shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to the collection plate containing ice-cold acetonitrile with the internal standard to stop the reaction.

  • Centrifuge the collec[14]tion plate to precipitate the proteins.

  • Analyze the supernata[13]nt by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • P[23][24]lot the natural logarithm of the percentage of the compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Protocol 2: Hepatocyte Stability Assay

Objective: To determine the overall metabolic stability of a pyrrolo[2,1-f]triazine compound in a more physiologically relevant system that includes both Phase I and Phase II enzymes.

Materials:

  • Cryop[15][18]reserved human hepatocytes

  • Hepatocyte incubation medium

  • Test compound and positive controls (e.g., Verapamil for Phase I, 7-hydroxycoumarin for Phase II)

  • Ice-cold acetonitrile with an internal standard

  • 96-well incubation and collection plates

Procedure:

  • Thaw and prepare the cryopreserved hepatocytes according to the supplier's instructions to ensure high viability.

  • Dilute the hepatocytes to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL) in the incubation medium and pre-incubate at 37°C.

  • Add the test compound[25] to the hepatocyte suspension to start the incubation.

  • At specified time poi[18]nts (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the cell suspension to the collection plate containing ice-cold acetonitrile with the internal standard.

  • Centrifuge the plate [15][18]to pellet the cell debris and precipitated proteins.

  • Analyze the supernata[18]nt by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • S[18]imilar to the microsomal stability assay, determine the elimination rate constant (k), half-life (t½), and intrinsic clearance (CLint).

  • CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of hepatocytes in millions)

Section 4: Visualizi[26]ng Workflows and Pathways

Experimental Workflow for In Vitro Metabolic Stability Assessment

workflow cluster_phase1 Phase I Assessment cluster_phase2 Comprehensive Assessment cluster_analysis Analysis & Identification Microsomes Microsomal Stability Assay (HLM + NADPH) rhCYPs Reaction Phenotyping (recombinant CYPs) Microsomes->rhCYPs If Metabolically Unstable LCMS LC-MS/MS Analysis Microsomes->LCMS rhCYPs->LCMS Hepatocytes Hepatocyte Stability Assay Hepatocytes->LCMS MetID Metabolite Identification LCMS->MetID If significant metabolism Compound Test Compound (Pyrrolo[2,1-f]triazine) Compound->Microsomes Initial Screening Compound->Hepatocytes Confirmatory/ Comprehensive Assay

Caption: Workflow for assessing in vitro metabolic stability.

Potential Metabolic Pathways of Pyrrolo[2,1-f]triazine

metabolism cluster_phase1 Phase I Metabolism cluster_noncyp Non-CYP Metabolism cluster_phase2 Phase II Conjugation Parent Pyrrolo[2,1-f]triazine (Parent Compound) Oxidation Oxidative Metabolites (e.g., Hydroxylation, N-Oxide) Parent->Oxidation CYP450s Dealkylation Dealkylated Metabolites Parent->Dealkylation CYP450s AO_Metabolite Aldehyde Oxidase Metabolite Parent->AO_Metabolite Aldehyde Oxidase (AO) Glucuronide Glucuronide Conjugate Oxidation->Glucuronide UGTs Sulfate Sulfate Conjugate Oxidation->Sulfate SULTs

Caption: Key metabolic pathways for pyrrolo[2,1-f]triazines.

References

Technical Support Center: Strategies to Reduce Cytotoxicity of Pyrrolo[2,1-f]triazine Analogs in Normal Cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with pyrrolo[2,1-f]triazine analogs and encountering challenges with cytotoxicity in normal, non-cancerous cell lines. The pyrrolo[2,1-f]triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors targeting pathways crucial for cancer cell proliferation.[1][2][3][4] However, achieving a therapeutic window that maximizes cancer cell death while minimizing harm to healthy cells is a significant hurdle.[5]

This document provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting guides to help you refine your experimental approach and mitigate off-target toxicity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common queries regarding the cytotoxicity of pyrrolo[2,1-f]triazine-based kinase inhibitors.

Q1: What are the primary reasons my pyrrolo[2,1-f]triazine analog is showing toxicity in normal cells?

A1: Cytotoxicity in normal cells is a frequent challenge with kinase inhibitors and typically stems from two main sources:

  • On-Target, Off-Tissue Toxicity: The kinase your analog is designed to inhibit (e.g., VEGFR-2, c-Met, EGFR) is not exclusive to cancer cells.[6][7][8] Many normal physiological processes, such as angiogenesis and tissue repair, rely on these same signaling pathways.[9] Therefore, even a highly specific inhibitor can cause toxicity by disrupting the normal function of healthy, proliferating cells like endothelial or epithelial cells.

  • Off-Target Effects: Kinase inhibitors, especially early-generation compounds, often lack perfect specificity.[10] The ATP-binding pocket, the target for most of these inhibitors, is highly conserved across the human kinome.[9] Your analog may be inadvertently inhibiting other essential kinases, leading to unforeseen toxicities in normal cells through mechanisms like retroactivity, where the inhibition of one pathway perturbs another linked pathway.[11]

Q2: How can I quantitatively assess the selectivity of my compound?

A2: The key is to determine the Therapeutic Index (TI) . This is a quantitative measure of a drug's relative safety.[12] In a cell-based context, you can calculate it by comparing the concentration of your analog that kills 50% of normal cells (Cytotoxic Concentration 50, or CC50) to the concentration that inhibits the desired biological process in cancer cells by 50% (Inhibitory Concentration 50, or IC50).[12]

Therapeutic Index (TI) = CC50 / IC50 [12]

A higher TI value signifies greater selectivity and a more promising therapeutic window, indicating the compound is more potent against cancer cells with less collateral damage to normal cells.[12] To determine these values, you must perform parallel cytotoxicity assays on your target cancer cell line and a relevant normal control cell line.

Q3: What constitutes a "good" normal cell line control for my experiments?

A3: The choice of a normal control is critical for interpreting your data correctly. The ideal control cell line should be:

  • Of the Same Tissue of Origin: If you are targeting a breast cancer cell line (e.g., MCF-7), a normal human mammary epithelial cell line (e.g., MCF-10A) is an appropriate control. If targeting a neuronal tumor, a normal neuronal-derived cell type is needed.[13] This helps ensure that the observed differential effects are not simply due to fundamental differences between unrelated cell types.[12]

  • In a Similar Proliferative State: Many kinase inhibitors target the cell cycle.[10] Therefore, if your cancer cells are rapidly dividing, your normal control cells should also be in a proliferative state to provide a fair comparison of on-target toxicity.[13]

  • Well-Characterized: Use cell lines with a stable phenotype and known expression levels of the target kinase, if possible.

Part 2: Troubleshooting Guides & Strategic Solutions

This section provides actionable strategies and step-by-step protocols to address specific cytotoxicity issues encountered during your experiments.

Problem 1: My IC50 value is nearly the same in both my cancer cell line and my normal cell line control (Low Therapeutic Index). What are my next steps?

This is a common and critical issue. A low TI suggests your compound is not selectively targeting the cancer cells. The following workflow can help you diagnose the problem and identify solutions.

graph TD; A[Start: Low Therapeutic Index Observed] --> B{Is the cancer cell line truly dependent on the target kinase?}; B -->|Yes| C{Is the toxicity mechanism on-target or off-target?}; B -->|No/Unsure| D[Validate Target Dependence via siRNA/CRISPR]; C -->|On-Target| E[Implement Strategies to Mitigate On-Target Toxicity]; C -->|Off-Target| F[Implement Strategies to Mitigate Off-Target Toxicity]; E --> G[Advanced Drug Delivery]; E --> H[Combination Therapy]; F --> I[Prodrug Strategy]; F --> J[Structural Modification]; G & H & I & J --> K[Re-evaluate Therapeutic Index]; Workflow for addressing low therapeutic index.
Solution A: Advanced Drug Delivery Systems
  • Causality: The core principle here is to increase the compound's concentration at the tumor site while minimizing its exposure to healthy tissues.[14] Nanotechnology-based delivery systems are exceptionally well-suited for this. They can exploit the unique pathophysiology of tumors, such as the Enhanced Permeability and Retention (EPR) effect, and can be engineered for active targeting.[15]

  • Strategy: Encapsulate your pyrrolo[2,1-f]triazine analog into a nanocarrier.

    • Liposomes: These are versatile carriers for both hydrophobic and hydrophilic drugs. PEGylation (attaching polyethylene glycol) can prolong circulation time, enhancing tumor accumulation.[14]

    • Polymeric Nanoparticles: These can be designed for controlled, sustained release of the drug.[15][16]

    • Active Targeting: Functionalize the nanoparticle surface with ligands (e.g., antibodies, peptides like folate or transferrin) that bind to receptors overexpressed on cancer cells but not on normal cells.[15][17][18] This significantly improves selectivity and cellular uptake in the target cells.[19]

Delivery System Mechanism of Action Advantages Considerations
Liposomes Passive targeting (EPR effect), can be functionalized for active targeting.[14][15]High drug-loading capacity, biocompatible, clinically established.[15]Potential for premature drug leakage.
Polymeric Nanoparticles Controlled/sustained release, passive and active targeting.[15]High stability, tunable release kinetics, versatile surface chemistry.[17]Potential for immunogenicity depending on the polymer.
Albumin-Based Nanocarriers Exploits albumin receptors on tumor cells.[15]Non-toxic, non-immunogenic, biodegradable.[15]Drug loading can be variable.
Solution B: Combination Therapy
  • Causality: Combining your analog with another therapeutic agent can create a synergistic effect, allowing you to use a much lower, less toxic dose of your primary compound to achieve the same or greater anti-cancer effect.[20] This approach can also help prevent the development of drug resistance.[20]

  • Strategy 1 (Synergistic Killing): Combine your pyrrolo[2,1-f]triazine analog with a low dose of a standard chemotherapeutic agent or another targeted inhibitor acting on a different pathway. The goal is to attack the cancer cell from multiple angles. Studies have shown that low-dose multi-drug combinations can be highly effective without causing toxicity.[20]

  • Strategy 2 (Antagonistic Protection): This advanced strategy, sometimes called "cyclotherapy," involves using a second drug that selectively protects normal cells by pushing them into a quiescent state (e.g., G1 arrest), where they are less susceptible to cell-cycle-specific inhibitors.[21][22] For example, pre-treating with a CDK4/6 inhibitor can protect normal cells from the toxicity of M-phase poisons, while p53-mutant cancer cells would not be protected and would remain vulnerable.[5][21][22]

Solution C: Prodrug Development
  • Causality: A prodrug is an inactive or significantly less active version of your compound that is converted into the active form by specific conditions or enzymes prevalent in the tumor microenvironment.[23][24][25] This strategy is excellent for reducing off-target effects, as the drug remains "silent" until it reaches the target site.[24]

  • Strategy: Chemically modify your pyrrolo[2,1-f]triazine analog by attaching a "promoieity" that masks a functionally critical part of the molecule. This promoiety is designed to be cleaved by:

    • Tumor-Specific Enzymes: Many tumors overexpress enzymes like certain carboxylesterases or β-glucuronidase that can be exploited for activation.[24][26]

    • Hypoxia: The low-oxygen environment of solid tumors can be used to trigger the reductive cleavage of certain chemical groups.

    • Reactive Oxygen Species (ROS): Cancer cells often have higher intrinsic levels of ROS compared to normal cells.[18] A ROS-sensitive linker, such as a boronic acid, can be attached to the drug.[27] This linker is cleaved in the high-ROS environment of the tumor, releasing the active inhibitor.[27]

graph TD; subgraph "Systemic Circulation (Low Toxicity)" direction LR A["Prodrug (Inactive Pyrrolo[2,1-f]triazine)"] end Mechanism of a ROS-responsive prodrug strategy.

Part 3: Key Experimental Protocols

Protocol 1: Differential Cytotoxicity Assessment using MTT Assay

This protocol is fundamental for determining the IC50 and CC50 values of your compound. The MTT assay measures cell metabolic activity, which is an indicator of cell viability.[13][28]

Materials:

  • Target cancer cell line and appropriate normal control cell line.

  • Complete cell culture medium.

  • Pyrrolo[2,1-f]triazine analog stock solution (e.g., in DMSO).

  • 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[28]

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).[10][28]

  • Microplate reader.

Procedure:

  • Cell Seeding: In separate 96-well plates, seed the cancer cells and normal cells at their predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.[28]

  • Compound Preparation: Prepare a serial dilution of your pyrrolo[2,1-f]triazine analog in complete medium. Typical concentration ranges might span from 0.01 µM to 100 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Treatment: Carefully remove the old medium from the cells. Add 100 µL of the medium containing the different compound concentrations (and vehicle control) to the appropriate wells. Include untreated control wells containing only fresh medium.

  • Incubation: Incubate the plates for a duration relevant to your compound's mechanism (typically 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[10]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[10]

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data to the untreated control wells (representing 100% viability).

    • Plot the percentage of cell viability versus the log of the inhibitor concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 (for cancer cells) and CC50 (for normal cells) values.[10]

Self-Validation Check: The vehicle control wells should show viability near 100%. If the vehicle itself is causing significant cell death, the DMSO concentration is too high and must be reduced. Other assays like CCK-8 or real-time cell analysis (RTCA) can also be used and may be preferable if your compound interferes with the MTT assay's colorimetric readout.[29][30]

References

Technical Support Center: Refining Molecular Models for Pyrrolo[2,1-f]triazine Binding Prediction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the predictive power of molecular models for pyrrolo[2,1-f]triazine binding. This guide is designed for researchers, scientists, and drug development professionals actively engaged in computational drug discovery. The pyrrolo[2,1-f]triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and antiviral agents, including Remdesivir.[1][2][3][4] Accurate in silico prediction of the binding affinity and mode of these compounds is crucial for accelerating the design of novel therapeutics.

This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to address common and complex challenges encountered during molecular modeling studies.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the setup and initial evaluation of molecular models for pyrrolo[2,1-f]triazine-based ligands.

Q1: What are the initial and most critical steps in preparing a protein-ligand complex for pyrrolo[2,1-f]triazine docking?

A1: The foundation of a predictive molecular model lies in meticulous preparation of both the protein and the ligand. The initial steps involve:

  • Protein Preparation: Start with a high-quality crystal structure. This involves removing all non-essential molecules (e.g., crystallization aids), adding hydrogen atoms, assigning correct protonation states for titratable residues (especially crucial for histidine), and repairing any missing residues or atoms. A key step is the optimization of the hydrogen-bonding network.

  • Ligand Preparation: The pyrrolo[2,1-f]triazine ligand must be prepared with the correct 3D geometry, charge, and protonation state. The pKa values of the triazine ring are critical and can be influenced by substituents.[5] For instance, protonation of the triazine heterocycle can lead to a more rigid, folded structure.[5] It's essential to consider the physiologically relevant pH to determine the most likely protonation state.

Q2: How do I determine the correct protonation state of the pyrrolo[2,1-f]triazine core at physiological pH?

A2: The protonation state of the triazine ring system can significantly impact its interaction with the target protein. Mathematical modeling of titration data has shown that the pKa values for protonated triazines can be in the range of 5.6 to 6.7.[5] At a physiological pH of ~7.4, the triazine core is likely to be deprotonated, but this can be influenced by the local microenvironment of the protein's binding pocket. It is advisable to use pKa prediction tools and consider docking both protonated and neutral forms to see which yields a more stable and logical binding pose.

Q3: The pyrrolo[2,1-f]triazine scaffold is relatively rigid. How much flexibility should I allow for the ligand during docking?

A3: While the core pyrrolo[2,1-f]triazine ring system is largely planar and rigid, substituents attached to this core can have significant conformational flexibility. It is crucial to allow for the rotation of single bonds in these side chains. For example, in inhibitors of c-Met and VEGFR-2, the side chains play a critical role in forming key interactions within the ATP-binding site.[6] Rigidly docking the entire molecule may lead to missing the optimal binding conformation.

Section 2: Troubleshooting Poor Model Performance

This section provides a structured approach to diagnosing and resolving common issues that lead to inaccurate predictions.

Q4: My docking results for a series of pyrrolo[2,1-f]triazine analogs show poor correlation with experimental binding affinities (IC50/Ki). What are the likely causes?

A4: A lack of correlation between docking scores and experimental data is a frequent challenge. Here’s a systematic troubleshooting approach:

  • Re-evaluate the Binding Site Definition: Ensure the grid box for docking is centered correctly and is of an appropriate size. A box that is too large can lead to irrelevant poses, while one that is too small might exclude the correct binding mode.

  • Assess the Scoring Function: Standard scoring functions may not be optimized for the specific interactions involving the pyrrolo[2,1-f]triazine scaffold. Consider using multiple scoring functions and look for a consensus. Some scoring functions may poorly represent specific interactions like halogen bonds or pi-stacking, which can be important for this class of compounds.

  • Check for Incorrect Protonation States: As mentioned in Q2, an incorrect protonation state for either the ligand or key active site residues (like His, Asp, Glu) can drastically alter the predicted binding mode and affinity.

  • Consider the Role of Water Molecules: Bridging water molecules can be critical for mediating protein-ligand interactions. If your initial docking was performed on a "dry" receptor, you might be missing key interactions. Consider performing docking with software that can handle explicit water molecules or by pre-placing crystallographic waters that are known to be important.

  • Investigate Protein Flexibility: The "lock-and-key" model is often an oversimplification. The binding of a ligand can induce conformational changes in the protein. If you are using rigid receptor docking, you may be missing the biologically relevant conformation.[7]

Workflow for Troubleshooting Poor Correlation

G Start Poor Correlation (Docking Score vs. IC50) CheckProtonation Verify Ligand & Receptor Protonation States Start->CheckProtonation CheckBindingSite Re-evaluate Binding Site Definition CheckProtonation->CheckBindingSite CheckScoring Use Consensus Scoring/ Rescoring CheckBindingSite->CheckScoring CheckWater Incorporate Key Water Molecules CheckScoring->CheckWater InducedFit Employ Induced Fit Docking (IFD) CheckWater->InducedFit MD_Sim Run Molecular Dynamics (MD) Simulations InducedFit->MD_Sim Success Improved Correlation MD_Sim->Success

Caption: A troubleshooting workflow for poor docking correlation.

Q5: My pyrrolo[2,1-f]triazine inhibitor is predicted to have a high affinity, but it shows low activity in cellular assays. What could explain this discrepancy?

A5: This is a common issue that highlights the difference between biochemical potency and cellular efficacy. Several factors can contribute to this:

  • Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target. Physicochemical properties such as lipophilicity (LogP) and polar surface area (PSA) should be evaluated.

  • Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes. For instance, some pyrrolo[2,1-f]triazine-based ALK inhibitors have been optimized to reduce reactive metabolite formation.

  • Efflux Pumps: The compound could be a substrate for efflux pumps like P-glycoprotein, which actively transport it out of the cell.

  • Off-Target Effects: The compound might be binding to other proteins within the cell, leading to toxicity or sequestration away from the intended target.

Section 3: Advanced Modeling Techniques

For more complex systems or when initial docking fails, more computationally intensive methods are required.

Q6: When should I consider using molecular dynamics (MD) simulations for my pyrrolo[2,1-f]triazine project?

A6: MD simulations are valuable when you need to understand the dynamic behavior of the protein-ligand complex over time.[8] Consider using MD simulations to:

  • Assess Binding Pose Stability: An MD simulation can test whether a docked pose is stable over nanoseconds. If the ligand quickly dissociates or moves to a different conformation, the initial docked pose may be incorrect.

  • Refine the Binding Mode: MD can allow for subtle (or significant) rearrangements of both the ligand and the protein side chains, leading to a more accurate representation of the binding complex.

  • Calculate Binding Free Energy: Methods like MM/PBSA or MM/GBSA can be used to calculate the free energy of binding from MD trajectories, which often correlates better with experimental data than docking scores.

Experimental Protocol: Basic MD Simulation Workflow

  • System Preparation:

    • Start with the best-docked pose of the pyrrolo[2,1-f]triazine-protein complex.

    • Select an appropriate force field (e.g., AMBER, CHARMM, GROMOS) for both the protein and the ligand. The ligand will require parameterization.

    • Solvate the complex in a box of explicit water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Minimization: Perform energy minimization to remove any steric clashes.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Run a simulation under constant pressure (NPT ensemble) to allow the system density to equilibrate.

  • Production Run: Run the main simulation for a desired length of time (e.g., 100-200 ns) to collect data for analysis.

  • Analysis: Analyze the trajectory for RMSD, RMSF, hydrogen bonds, and binding free energy.

Q7: How do I choose the right force field for simulating a pyrrolo[2,1-f]triazine derivative?

A7: The choice of force field is critical for the accuracy of MD simulations.

  • Protein: Standard biomolecular force fields like AMBER, CHARMM, or OPLS are well-validated for proteins.

  • Ligand: The pyrrolo[2,1-f]triazine derivative will require custom parameterization. The General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) are commonly used for drug-like molecules. It is essential to derive accurate partial charges for the ligand atoms, typically using a quantum mechanical calculation (e.g., at the HF/6-31G* level of theory) followed by a RESP or ESP charge fitting procedure.

Logical Relationship: From Docking to Advanced Simulation

G Docking Initial Screening: Molecular Docking Pose_Selection Select High-Scoring & Plausible Poses Docking->Pose_Selection MD_Input Prepare Complex for MD Simulation Pose_Selection->MD_Input MD_Run Run MD Simulation (e.g., 100 ns) MD_Input->MD_Run Free_Energy Calculate Binding Free Energy (MM/PBSA) MD_Run->Free_Energy SAR_Interpretation Interpret Structure-Activity Relationship (SAR) Free_Energy->SAR_Interpretation

Caption: Workflow from initial docking to advanced MD simulations.

Data Summary Table

The pyrrolo[2,1-f][triazine] scaffold has been successfully employed to develop potent inhibitors against a range of kinases. The following table summarizes the activity of representative compounds against key targets.

Compound ClassTarget Kinase(s)Reported Potency (IC50)Key Interactions Noted in Docking StudiesReference
2,7-disubstituted pyrrolo[2,1-f]triazinesALK10 ± 2 nMHigh selectivity over IGF-1R[1]
2,4-disubstituted pyrrolo[2,1-f]triazinesIGF-1R2 nMBinds to the ATP binding site[1]
Pyrrolo[1,2-f]triazinesJAK2Potent and selective over JAK1/3Hydrogen bonds with hinge region residues (Leu932, Glu930)[1]
4-phenylamino-pyrrolo[2,1-f]triazinesVEGFR-2 / FGFR-11-10 nM rangeHydrogen bond between N1 of the core and Cys919 in the hinge[1]
Pyrrolo[1,2-f][5][9][10]triazine derivativesc-Met / VEGFR-22.3 ± 0.1 nM (c-Met), 5.0 ± 0.5 nM (VEGFR-2)Interaction with the ATP-binding site[6]

References

Validation & Comparative

A Comparative Guide to Kinase Inhibitor Scaffolds: The Ascendancy of 2-Chloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Kinase Inhibitor Landscape and the Quest for Superior Scaffolds

In the realm of targeted therapy, particularly within oncology, protein kinase inhibitors have emerged as a revolutionary class of drugs. Their ability to selectively modulate the activity of specific kinases, which are often dysregulated in disease states, has transformed the treatment paradigms for numerous cancers and inflammatory conditions. At the heart of every successful kinase inhibitor lies a core chemical structure, or scaffold, that dictates its binding affinity, selectivity, and overall pharmacological properties. The scaffold concept is central to medicinal chemistry, providing a framework for the systematic design and optimization of novel therapeutic agents.[1][2]

Among the plethora of heterocyclic systems explored, the pyrrolo[2,1-f][1][3][4]triazine scaffold has garnered significant attention, earning the designation of a "privileged" scaffold in modern drug discovery.[5] This fused heterocycle is a key structural component of several FDA-approved drugs and numerous clinical candidates, demonstrating remarkable versatility in targeting a diverse range of kinases.[2] This guide provides an in-depth, objective comparison of the 2-chloropyrrolo[2,1-f]triazine scaffold against other prominent kinase inhibitor scaffolds, supported by experimental data and detailed methodologies, to empower researchers and drug development professionals in their pursuit of next-generation kinase inhibitors.

The 2-Chloropyrrolo[2,1-f]triazine Scaffold: A Privileged Framework for Kinase Inhibition

The pyrrolo[2,1-f][1][3][4]triazine system, a unique fused heterocycle with a bridgehead nitrogen, has journeyed from its initial synthesis in the late 1970s to becoming a cornerstone of modern kinase inhibitor design.[5] Its purine-like structure allows it to effectively mimic the adenine moiety of ATP, facilitating competitive binding to the ATP-binding site of a wide array of kinases.[6] The presence of multiple nitrogen atoms provides crucial hydrogen bonding opportunities with the kinase hinge region, a key interaction for potent inhibition.[2]

The introduction of a chlorine atom at the 2-position of the pyrrolo[2,1-f][1][3][4]triazine scaffold has proven to be a particularly advantageous modification. This substitution can significantly influence the electronic properties and steric interactions of the molecule within the kinase active site, often leading to enhanced potency and selectivity.[7] The chloro-substituent can occupy a specific hydrophobic pocket, thereby increasing the binding affinity and residence time of the inhibitor. Furthermore, it can serve as a synthetic handle for further chemical modifications, allowing for the fine-tuning of the inhibitor's properties.

Comparative Analysis of Kinase Inhibitor Scaffolds

To provide a clear and objective comparison, we will examine the performance of inhibitors based on the 2-chloropyrrolo[2,1-f]triazine scaffold against those built upon other well-established kinase inhibitor scaffolds, such as pyrazolopyrimidines and pyrimidines. The following sections will present a head-to-head comparison against key kinase targets, supported by publicly available IC50 data. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to potential variations in experimental conditions.

Targeting Anaplastic Lymphoma Kinase (ALK)

Aberrant ALK signaling is a key driver in several cancers, most notably non-small cell lung cancer (NSCLC). Several generations of ALK inhibitors have been developed, with varying scaffold architectures.

Scaffold Representative Inhibitor ALK IC50 (nM) Reference
Pyrrolo[2,1-f][1][3][4]triazine Compound 2110 ± 2[2]
Pyrimidine Crizotinib20[8]
Aminopyridazine Ensartinib<4[9]

As the data suggests, inhibitors from different scaffold classes can achieve potent, low nanomolar inhibition of ALK. The pyrrolotriazine-based inhibitor demonstrates comparable potency to the first-generation pyrimidine-based inhibitor, Crizotinib.

Targeting c-Met and VEGFR-2

The c-Met and VEGFR-2 receptor tyrosine kinases are critical mediators of tumor growth, angiogenesis, and metastasis, making them attractive targets for dual-inhibitor strategies.

Scaffold Representative Inhibitor c-Met IC50 (nM) VEGFR-2 IC50 (nM) Reference
Pyrrolo[1,2-f][1][3][4]triazine Compound 192.3 ± 0.15.0 ± 0.5[2]
Quinoline Cabozantinib (XL184)~1.3~0.035[1]
Pyrrolo[2,3-d]pyrimidine Compound 6j-Selective Inhibition[10]

In this comparison, the pyrrolotriazine scaffold demonstrates excellent dual inhibitory activity in the low nanomolar range. While Cabozantinib, a quinoline-based inhibitor, shows higher potency against VEGFR-2, the pyrrolotriazine derivative maintains a balanced and potent profile against both targets.

Targeting Janus Kinase 2 (JAK2)

The JAK-STAT signaling pathway is central to the regulation of immune responses and hematopoiesis, and its dysregulation is implicated in myeloproliferative neoplasms and inflammatory diseases.

Scaffold Representative Inhibitor JAK2 IC50 (nM) Reference
Pyrrolo[2,1-f][1][3][4]triazine Compound 290.17 ± 0.03[2]
Pyrrolopyrimidine Ruxolitinib3.3[11]
Pyrazolopyrimidine Fedratinib3[11]

The pyrrolo[2,1-f][1][3][4]triazine scaffold has yielded a JAK2 inhibitor with sub-nanomolar potency, significantly more potent than the approved drugs Ruxolitinib and Fedratinib, which are based on pyrrolopyrimidine and pyrazolopyrimidine scaffolds, respectively.

Targeting Phosphoinositide 3-Kinase (PI3K)

The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling pathways in human cancer, making PI3K a critical therapeutic target.

Scaffold Representative Inhibitor PI3Kδ IC50 (nM) Reference
Pyrrolotriazinone Compound 7 (LAS195319)0.5[12]
Thiazolopyrimidine Idelalisib2.5[13]
Morpholino-triazine PKI-587Sub-nanomolar[14]

The pyrrolotriazinone scaffold has produced a highly potent PI3Kδ inhibitor with sub-nanomolar activity, demonstrating its competitiveness with other established PI3K inhibitor scaffolds.

Visualizing Key Cellular Processes and Experimental Workflows

To provide a comprehensive understanding of the biological context and the methodologies employed in the evaluation of these inhibitors, the following diagrams illustrate a key signaling pathway and a standard experimental workflow.

Simplified Kinase Signaling Pathway

Signaling_Pathway Ligand Ligand Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Ligand->Receptor Tyrosine Kinase (RTK) Binding & Activation Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proteins Phosphorylation Cascade Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibition Cellular Response Cellular Response Downstream Signaling Proteins->Cellular Response Signal Transduction

Caption: A simplified representation of a receptor tyrosine kinase signaling pathway and the point of intervention for a kinase inhibitor.

Experimental Workflow for Kinase Inhibitor Evaluation

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Biochemical Assay Biochemical Assay Cell-Based Assay Cell-Based Assay Biochemical Assay->Cell-Based Assay Confirm Cellular Potency Xenograft Model Xenograft Model Cell-Based Assay->Xenograft Model Evaluate Anti-Tumor Efficacy Pharmacokinetics Pharmacokinetics Xenograft Model->Pharmacokinetics Assess ADME Properties Lead Optimization Lead Optimization Pharmacokinetics->Lead Optimization Compound Synthesis Compound Synthesis Compound Synthesis->Biochemical Assay Determine IC50

Caption: A typical workflow for the preclinical evaluation of a novel kinase inhibitor.

Experimental Methodologies: Ensuring Scientific Integrity

The trustworthiness of any comparative analysis rests on the robustness of the experimental methods used to generate the data. The following section details the standard, validated protocols for the key assays discussed in this guide.

In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity in a high-throughput format.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[15]

    • Dilute the kinase and a fluorescently labeled substrate to their optimal concentrations in the reaction buffer.

    • Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in the reaction buffer.

    • Prepare an ATP solution at a concentration close to its Km value for the specific kinase.[16]

    • Prepare a detection solution containing a lanthanide-labeled anti-phospho-substrate antibody in a TR-FRET dilution buffer with EDTA to stop the reaction.[16]

  • Assay Procedure:

    • In a low-volume 384-well plate, add the test compound dilutions.

    • Add the kinase and substrate mixture to all wells.

    • Initiate the kinase reaction by adding the ATP solution.[17]

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[15]

    • Stop the reaction by adding the detection solution.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.[15]

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible microplate reader, measuring the emission at two wavelengths (e.g., donor and acceptor emission).[11]

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][3]

Objective: To determine the effect of a kinase inhibitor on the viability of cancer cell lines.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[18]

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).[4]

  • MTT Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[18][19] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1][3]

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[4][18]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[1]

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Western Blotting for Target Phosphorylation

Western blotting is a widely used technique to detect and quantify the phosphorylation of a target kinase or its downstream substrates in response to inhibitor treatment.[20]

Objective: To confirm the on-target activity of a kinase inhibitor in a cellular context.

Protocol:

  • Cell Lysis:

    • Treat cells with the kinase inhibitor for a specified time.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[21]

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[21][22]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane to remove unbound secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein to serve as a loading control.[23]

    • Quantify the band intensities to determine the relative levels of phosphorylated and total protein.

Conclusion: The Enduring Promise of the 2-Chloropyrrolo[2,1-f]triazine Scaffold

The comparative analysis presented in this guide underscores the significant potential of the 2-chloropyrrolo[2,1-f]triazine scaffold in the design of potent and selective kinase inhibitors. Its ability to yield inhibitors with low to sub-nanomolar potency against a range of clinically relevant kinases, including ALK, c-Met, VEGFR-2, and JAK2, solidifies its status as a privileged scaffold in medicinal chemistry. While other scaffolds, such as pyrazolopyrimidines and pyrimidines, have also demonstrated considerable success, the pyrrolotriazine framework consistently produces highly active compounds, often outperforming established drugs in biochemical assays.

The future of kinase inhibitor development will undoubtedly involve the continued exploration of novel scaffolds and the refinement of existing ones. However, the robust and versatile nature of the 2-chloropyrrolo[2,1-f]triazine scaffold ensures that it will remain a valuable and frequently utilized template for the creation of next-generation targeted therapies. The experimental protocols and comparative data provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of kinase inhibitor discovery and ultimately, improving patient outcomes.

References

A Head-to-Head Comparison: 2-Chloropyrrolo[2,1-f]triazine Derivatives Versus Gefitinib in EGFR-Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

The landscape of targeted cancer therapy has been significantly shaped by the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. Gefitinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), marked a paradigm shift in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the emergence of acquired resistance has necessitated the development of novel inhibitors with improved potency, selectivity, and the ability to overcome these resistance mechanisms. Among the promising new scaffolds is the pyrrolo[2,1-f][1][2][3]triazine core, with derivatives such as 2-Chloropyrrolo[2,1-f]triazines demonstrating significant potential as next-generation EGFR inhibitors.

This guide provides a comprehensive, head-to-head comparison of 2-Chloropyrrolo[2,1-f]triazine derivatives and gefitinib, grounded in experimental data. We will delve into their mechanisms of action, comparative in vitro and in vivo efficacy, and provide detailed protocols for key evaluative assays.

The Rationale for a New Generation of EGFR Inhibitors

Gefitinib functions by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting autophosphorylation and downstream signaling pathways that drive tumor proliferation and survival.[1][3] Its efficacy is most pronounced in tumors with activating EGFR mutations, such as exon 19 deletions or the L858R point mutation.[4] However, the clinical utility of gefitinib is often limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in the EGFR kinase domain.[5][6] This mutation sterically hinders the binding of gefitinib, rendering it ineffective.[6]

This clinical challenge has driven the exploration of novel chemical scaffolds that can form different interactions with the EGFR binding pocket, potentially overcoming the resistance conferred by mutations like T790M. The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a promising starting point for the development of such inhibitors.[1][7]

EGFR Signaling Pathway and TKI Inhibition

The EGFR signaling cascade is a critical regulator of cell proliferation, survival, and differentiation.[8] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of key tyrosine residues, initiating downstream signaling through pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR.[2] Both gefitinib and the novel pyrrolo[2,1-f]triazine derivatives target the initial step of this cascade – the inhibition of EGFR autophosphorylation.

Diagram of the EGFR Signaling Pathway and TKI Inhibition Point

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Gefitinib / 2-Chloropyrrolo[2,1-f]triazine Derivatives Inhibitor->EGFR Inhibits Autophosphorylation EGF EGF Ligand EGF->EGFR Binds

Caption: EGFR signaling pathway and the point of TKI inhibition.

Head-to-Head Performance: A Data-Driven Comparison

While direct comparative studies of 2-Chloropyrrolo[2,1-f]triazine derivatives against gefitinib are emerging, we can synthesize a compelling picture from existing data on various pyrrolo[2,1-f][1][2][3]triazine analogs.

In Vitro Potency: Biochemical Kinase Assays

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in a biochemical assay. Lower IC50 values indicate greater potency.

CompoundTargetIC50 (µM)Source
Gefitinib EGFR (wild-type)0.02 - 0.1[1]
EGFR (L858R)~0.015[4]
EGFR (T790M)>10[6]
Pyrrolo[2,1-f][1][2][3]triazine Derivative 1 EGFR0.100[1]
Pyrrolo[2,1-f][1][2][3]triazine Derivative 13 EGFR0.061[1]
Pyrrolo[2,1-f][1][2][3]triazine Derivative 16 EGFR0.006[1]
HER20.01[1]

Note: The data for pyrrolo[2,1-f][1][2][3]triazine derivatives are from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

The available data suggests that certain pyrrolo[2,1-f][1][2][3]triazine derivatives exhibit potent, low nanomolar inhibition of EGFR, with some compounds demonstrating comparable or even superior potency to gefitinib against wild-type EGFR.[1] Notably, some derivatives also show dual inhibition of EGFR and HER2, another member of the ErbB family, which could offer a broader therapeutic window.[1]

Cellular Activity: Anti-Proliferative Effects

The efficacy of an inhibitor in a cellular context is crucial. This is typically assessed by measuring the IC50 for cell growth inhibition in cancer cell lines that are dependent on EGFR signaling.

CompoundCell LineEGFR StatusIC50 (µM)Source
Gefitinib NCI-H1299Wild-type14.23 ± 0.08
A549Wild-type20.44 ± 1.43
NCI-H1437Wild-type15.11 ± 0.05
Gefitinib-1,2,3-triazole Derivative 4b NCI-H1299Wild-type4.42 ± 0.24
A549Wild-type3.94 ± 0.01
NCI-H1437Wild-type1.56 ± 0.06
Pyrrolo[2,1-f][1][2][3]triazine Derivative 16 N87HER2 amplified0.12[1]

Note: The gefitinib-1,2,3-triazole derivatives are structurally related to the topic and provide a relevant comparison of how modifications to a core structure can enhance activity.

These cellular assays indicate that novel triazine derivatives can exhibit significantly improved anti-proliferative activity against EGFR-dependent cancer cell lines compared to gefitinib, particularly in wild-type EGFR contexts where gefitinib is less effective.

Experimental Protocols for Comparative Evaluation

To ensure a robust and objective comparison between a novel 2-Chloropyrrolo[2,1-f]triazine derivative and gefitinib, a series of standardized in vitro and in vivo experiments are essential.

In Vitro Kinase Assay (Luminescent)

This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of EGFR.

Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Dilute_Inhibitor Prepare serial dilutions of test compounds (e.g., 2-Chloropyrrolo[2,1-f]triazine derivative and Gefitinib) Add_Components Add inhibitor and kinase mix to a 384-well plate Dilute_Inhibitor->Add_Components Prepare_Kinase_Mix Prepare kinase reaction mix (EGFR enzyme, substrate, buffer) Prepare_Kinase_Mix->Add_Components Initiate_Reaction Initiate reaction with ATP Add_Components->Initiate_Reaction Incubate Incubate at 30°C for 60 minutes Initiate_Reaction->Incubate Stop_Reaction Add ADP-Glo™ reagent to stop reaction and deplete ATP Incubate->Stop_Reaction Generate_Signal Add Kinase Detection Reagent to generate luminescent signal Stop_Reaction->Generate_Signal Read_Plate Measure luminescence Generate_Signal->Read_Plate Calculate_Inhibition Calculate percent inhibition Read_Plate->Calculate_Inhibition Plot_Curve Plot dose-response curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Caption: Workflow for an in vitro kinase assay to determine IC50.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the 2-Chloropyrrolo[2,1-f]triazine derivative and gefitinib in DMSO.

  • Reaction Setup: In a 384-well plate, add the diluted compounds.

  • Kinase Reaction: Add a master mix containing recombinant EGFR enzyme, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and kinase buffer.

  • Initiation: Start the reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add a reagent like ADP-Glo™ to stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Cell Viability Assay (MTT or MTS)

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the inhibitors.

Step-by-Step Protocol:

  • Cell Seeding: Seed EGFR-dependent cancer cell lines (e.g., A549, NCI-H1975) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 2-Chloropyrrolo[2,1-f]triazine derivative and gefitinib for 72 hours.

  • MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Western Blot Analysis of EGFR Phosphorylation

This technique provides a direct measure of the inhibitor's ability to block EGFR autophosphorylation in a cellular context.

Workflow for Western Blot Analysis

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_reprobing Reprobing (Normalization) Cell_Culture Culture EGFR-dependent cells Treatment Treat with inhibitors (2-Chloropyrrolo[2,1-f]triazine derivative and Gefitinib) Cell_Culture->Treatment Lysis Lyse cells and quantify protein Treatment->Lysis SDS_PAGE Separate proteins by SDS-PAGE Lysis->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibody (anti-p-EGFR) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Add chemiluminescent substrate and image Secondary_Ab->Detection Strip Strip membrane Detection->Strip Reprobe_Total Reprobe with anti-total EGFR and loading control (e.g., β-actin) Strip->Reprobe_Total

Caption: Workflow for Western Blot analysis of EGFR phosphorylation.

Step-by-Step Protocol:

  • Cell Treatment: Treat EGFR-dependent cells with the inhibitors for a specified time.

  • Protein Extraction: Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for phosphorylated EGFR (p-EGFR).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Normalization: Strip the membrane and re-probe with antibodies for total EGFR and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion and Future Directions

The available evidence strongly suggests that the pyrrolo[2,1-f][1][2][3]triazine scaffold is a highly promising platform for the development of next-generation EGFR inhibitors. Derivatives from this class have demonstrated potent enzymatic and cellular activity, in some cases surpassing that of the first-generation inhibitor, gefitinib.[1] The potential for dual inhibition of EGFR and other ErbB family members, as well as activity against wild-type EGFR, could translate into broader clinical applications and a strategy to overcome certain resistance mechanisms.

Future head-to-head studies should focus on a direct and comprehensive comparison of optimized 2-Chloropyrrolo[2,1-f]triazine derivatives with gefitinib, particularly against a panel of EGFR mutations, including T790M. In vivo studies using xenograft models will also be crucial to evaluate the pharmacokinetic properties and anti-tumor efficacy of these novel compounds. The detailed experimental protocols provided in this guide offer a robust framework for conducting such pivotal studies, which will ultimately determine the clinical potential of this exciting new class of EGFR inhibitors.

References

"evaluating the selectivity profile of pyrrolo[2,1-f]triazine inhibitors across kinome panels"

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a paramount challenge. The human kinome, with its over 500 members, presents a complex landscape where achieving target specificity is critical to therapeutic success and the avoidance of off-target effects.[1] The pyrrolo[2,1-f][2][3][4]triazine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors with diverse therapeutic applications.[5][6] This guide provides an in-depth evaluation of the selectivity profile of this promising class of inhibitors, comparing them with established alternatives and providing the experimental context necessary for informed research decisions.

The Criticality of Kinase Inhibitor Selectivity

The majority of kinase inhibitors target the highly conserved ATP-binding site, leading to the potential for cross-reactivity with multiple kinases.[3] While polypharmacology can sometimes be beneficial, a lack of selectivity is often associated with adverse effects. Therefore, a thorough understanding of an inhibitor's kinome-wide interaction profile is essential during drug discovery and development. Kinome profiling technologies provide a comprehensive view of an inhibitor's potency and selectivity across a broad panel of kinases, enabling a data-driven approach to lead optimization and candidate selection.[1][4]

The Pyrrolo[2,1-f]triazine Scaffold: A Versatile Platform

The pyrrolo[2,1-f][2][3][4]triazine core is a fused heterocyclic system that has proven to be a versatile template for the design of potent kinase inhibitors.[5][6] Its rigid structure and synthetic tractability allow for the strategic placement of various substituents to achieve high affinity and selectivity for a range of kinase targets. Notable examples of inhibitors built on this scaffold include compounds targeting VEGFR-2, EGFR, c-Met, ALK, and JAK2, demonstrating its broad applicability in oncology and other therapeutic areas.[5]

Evaluating Selectivity: A Head-to-Head Comparison

To objectively assess the selectivity of pyrrolo[2,1-f]triazine inhibitors, we will compare the kinome scan data of a representative compound from this class with a well-characterized, clinically approved kinase inhibitor possessing a different scaffold. For this analysis, we will use a hypothetical pyrrolo[2,1-f]triazine inhibitor, "P-Triazine-1," and compare its selectivity profile to that of Dasatinib , a potent multi-kinase inhibitor.

The following table summarizes the KINOMEscan™ data for both inhibitors, showcasing their binding affinities (expressed as Kd in nM) against a panel of selected kinases. A lower Kd value indicates a stronger binding affinity.

Kinase TargetP-Triazine-1 (Kd, nM)Dasatinib (Kd, nM)Kinase Family
Primary Target(s)
VEGFR2 (KDR)5 30TK
c-Met10 150TK
Key Off-Targets
ABL15000.8 TK
SRC>10000.5 TK
KIT2505 TK
PDGFRα15015 TK
LCK>10001.1 TK
EPHB47525TK
p38α (MAPK14)>1000200CMGC
JNK1 (MAPK8)>1000500CMGC

Disclaimer: The data for "P-Triazine-1" is hypothetical and for illustrative purposes to represent a selective pyrrolo[2,1-f]triazine inhibitor based on published literature trends. Data for Dasatinib is compiled from publicly available sources.[7]

From this comparison, we can observe that a well-designed pyrrolo[2,1-f]triazine inhibitor like "P-Triazine-1" can achieve high potency for its primary targets (VEGFR2 and c-Met) while exhibiting significantly less activity against a broad range of other kinases, particularly those in the SRC and ABL families. In contrast, Dasatinib demonstrates potent, nanomolar affinity for a wider array of kinases, including ABL, SRC, and KIT, highlighting its multi-targeted nature.[8]

Visualizing Kinome Selectivity

The selectivity of a kinase inhibitor can be effectively visualized using a kinome tree diagram. In these diagrams, inhibited kinases are represented by circles, with the size of the circle corresponding to the binding affinity.

kinome_selectivity cluster_legend Inhibitor Selectivity Profile ABL1 ABL1 SRC SRC VEGFR2 VEGFR2 cMet c-Met KIT KIT PDGFRa PDGFRα LCK LCK EPHB4 EPHB4 p38a p38α JNK1 JNK1 P_Triazine P-Triazine-1 Dasatinib Dasatinib Shared Shared Target Weak Weak/No Inhibition KINOMEscan_Workflow cluster_prep Preparation cluster_assay Competition Assay cluster_quant Quantification & Analysis Kinase DNA-Tagged Kinase Incubation Incubation of Kinase, Ligand, and Compound Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Compound Test Compound Compound->Incubation qPCR qPCR Quantification Incubation->qPCR Data Data Analysis (% Inhibition, Kd) qPCR->Data

References

A Senior Application Scientist's Guide to Cross-Validation of In Silico Predictions with Experimental Data for Pyrrolo[2,1-f]triazines

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrrolo[2,1-f][1]triazine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating significant potential, particularly as potent kinase inhibitors for various therapeutic areas, including oncology.[1][2][3][4] The journey from a novel chemical entity to a clinical candidate is notoriously long and expensive.[5][6] To de-risk and accelerate this process, drug discovery teams increasingly rely on an integrated approach where in silico (computational) predictions guide and prioritize experimental work.[7][8][9] However, the predictive power of computational models is only as valuable as their correlation with real-world biological activity.

This guide provides a comprehensive framework for the robust cross-validation of in silico predictions with experimental data, using the pyrrolo[2,1-f]triazine class of kinase inhibitors as a practical case study. We will detail the methodologies for both computational modeling and experimental validation, explain the causal logic behind protocol choices, and establish a self-validating system to ensure the reliability of your drug discovery cascade.

Introduction: The Pyrrolo[2,1-f]triazine Scaffold and the Imperative of Cross-Validation

The pyrrolo[2,1-f][1]triazine nucleus is a versatile heterocyclic system that effectively mimics the well-established quinazoline kinase inhibitor scaffold.[1][2] Its structure is amenable to substitutions that can confer potent and selective inhibition against key kinase targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][10] Computational approaches, such as molecular docking and molecular dynamics, are invaluable for rapidly exploring this chemical space, predicting binding affinities, and generating novel design hypotheses.[11][12][13]

Yet, in silico models are built on assumptions and simplifications. Factors like protein flexibility, solvation effects, and the nuances of cellular environments are difficult to model with perfect accuracy.[14] Therefore, a rigorous, iterative cycle of prediction and experimental validation is not just best practice—it is fundamental to the success of a rational drug design program.[7][15][16] This guide will walk you through establishing such a cycle.

Part I: The In Silico Prediction Workflow

The goal of the in silico workflow is to generate testable hypotheses about the biological activity of novel pyrrolo[2,1-f]triazine derivatives. Our representative target will be a protein kinase, a common focus for this scaffold.[3]

Workflow for Computational Prediction

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis & Hypothesis p_prep Target Preparation (e.g., PDB ID: 4JPS) dock Molecular Docking (Virtual Screening & Pose Prediction) p_prep->dock l_prep Ligand Preparation (Pyrrolo[2,1-f]triazine Library) l_prep->dock md Molecular Dynamics (MD) (Assess Complex Stability) dock->md Top Poses analysis Data Analysis (Binding Energy, Interactions, RMSD) md->analysis hypothesis Generate Hypothesis (Prioritize Compounds for Synthesis) analysis->hypothesis

Caption: The in silico prediction pipeline.
Step-by-Step Computational Protocol

1. Target Protein Preparation:

  • Objective: To prepare a high-quality, 3D structure of the target kinase for docking.

  • Protocol:

    • Selection: Obtain a crystal structure of the target kinase from the Protein Data Bank (PDB), preferably with a co-crystallized ligand. For this example, we'll reference a structure of PI3Kα (PDB ID: 4JPS), a known kinase target.[17][18]

    • Preparation: Use software like Schrödinger's Protein Preparation Wizard or AutoDockTools. This involves removing water molecules beyond a 5 Å radius of the active site, adding hydrogen atoms, assigning correct bond orders, and performing a restrained energy minimization to relieve steric clashes.

    • Grid Generation: Define the docking grid box. This is a crucial step. The grid should be centered on the known binding site (as informed by the co-crystallized ligand) and be large enough to allow the rotational and translational freedom of the pyrrolo[2,1-f]triazine ligands.[17]

  • Expertise Note: Using a structure with a bound ligand is critical as it represents a biologically relevant "active" conformation of the kinase. A rigid protein is a limitation of many docking programs, so starting with the correct conformation is paramount.[14]

2. Ligand Preparation:

  • Objective: To generate low-energy, 3D conformations of the pyrrolo[2,1-f]triazine library.

  • Protocol:

    • 2D to 3D Conversion: Sketch compounds in 2D and convert them to 3D structures using tools like ChemDraw and LigPrep.

    • Ionization States: Generate possible ionization states at a physiological pH (e.g., 7.4 ± 0.5). This is vital as the charge state of a molecule dramatically affects its interactions.

    • Energy Minimization: Perform an energy minimization on each ligand to obtain a stable, low-energy conformation.

  • Expertise Note: Failure to correctly prepare ligands is a common source of error. Accurate protonation states and tautomers are essential for modeling the key hydrogen bonds that often anchor kinase inhibitors in the ATP-binding pocket.[14]

3. Molecular Docking:

  • Objective: To predict the binding pose and estimate the binding affinity of each ligand to the target kinase.[13]

  • Protocol:

    • Virtual Screening: Perform a high-throughput virtual screen (HTVS) of the entire library to quickly filter out non-binders.[17]

    • Standard/Extra Precision Docking: Subject the top hits from HTVS to more rigorous docking protocols (e.g., Glide SP/XP or AutoDock Vina).[17] These algorithms sample conformational space more extensively and use more refined scoring functions.

    • Analysis: Analyze the top-scoring poses for each compound. Look for key interactions known to be important for kinase inhibition (e.g., hydrogen bonds to the hinge region of the kinase). The output is typically a "docking score" (e.g., in kcal/mol).[12]

4. Molecular Dynamics (MD) Simulation (Optional but Recommended):

  • Objective: To assess the dynamic stability of the predicted protein-ligand complex over time.

  • Protocol:

    • System Setup: Take the best docking pose for a high-priority compound and place it in a simulated water box with appropriate ions to neutralize the system.

    • Simulation: Run a simulation for a duration of 50-100 nanoseconds.

    • Analysis: Analyze the trajectory, focusing on the Root Mean Square Deviation (RMSD) of the ligand and key protein residues. A stable RMSD indicates the ligand remains securely in the binding pocket.

  • Expertise Note: Docking is a static snapshot. MD provides a more realistic view of the complex's stability. A compound that docks well but is unstable in an MD simulation is a higher-risk candidate.[17]

Predicted Data Summary

The output of this workflow should be a prioritized list of compounds. Summarize the data in a table for clarity.

Compound IDDocking Score (kcal/mol)Predicted H-Bond Interactions (Hinge Region)MD RMSD (Å, Ligand)Priority for Synthesis
PZT-001-10.8Met772, Cys7751.1 ± 0.3High
PZT-002-9.4Met7721.5 ± 0.4Medium
PZT-003-7.1None3.8 ± 0.9 (Unstable)Low
PZT-004-10.2Met772, Cys7751.3 ± 0.2High

Part II: The Experimental Validation Workflow

This phase aims to test the in silico hypotheses through tangible experiments. The workflow funnels from direct target engagement to cellular effects.

Workflow for Experimental Validation

G cluster_synthesis Compound Generation cluster_biochem Biochemical Validation cluster_cell Cellular Validation cluster_data Data Analysis synth Chemical Synthesis (Prioritized Pyrrolo[2,1-f]triazines) biochem Biochemical Kinase Assay (Determine IC50) synth->biochem cell Cell-Based Assay (e.g., MTT Proliferation Assay) biochem->cell Active Compounds data Generate Experimental Data (IC50, EC50) cell->data

Caption: The experimental validation funnel.
Step-by-Step Experimental Protocols

1. Chemical Synthesis:

  • Objective: To synthesize the prioritized pyrrolo[2,1-f]triazine compounds.

  • Methodology: The synthesis of the pyrrolo[2,1-f][1]triazine core can be achieved through various reported methods, such as the 1,3-dipolar cycloaddition of 1,2,4-triazinium ylides with electron-poor dipolarophiles or through the intermediacy of pyrrolotriazinones.[1][2][4] Subsequent modifications at positions 4, 5, or 6 can be used to introduce substituents predicted by the in silico models to enhance potency.[1][2] Purity and structural identity must be confirmed by LC-MS and NMR.

2. Biochemical Kinase Assay (IC50 Determination):

  • Objective: To measure the direct inhibitory potency of the synthesized compounds against the isolated target kinase. The output is the IC50 value: the concentration of inhibitor required to reduce enzyme activity by 50%.[19]

  • Protocol (Example using ADP-Glo™ Assay):

    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO. A typical starting concentration is 10 µM.[20]

    • Assay Plate Setup: In a 384-well plate, add the kinase, the appropriate peptide substrate, and the diluted test compound or DMSO vehicle control.[21]

    • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase.[20][22] Incubate for a predetermined time (e.g., 60 minutes) at 30°C.[19]

    • Signal Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ detection reagents according to the manufacturer's protocol. This involves a luminescent signal that is read on a plate reader.[20][21]

    • Data Analysis: Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[19]

  • Trustworthiness Note: The choice of ATP concentration is critical. An artificially high ATP concentration will make competitive inhibitors appear less potent (higher IC50).[22] Using an ATP concentration equal to the Km value ensures the measured IC50 is a more direct reflection of the inhibitor's binding affinity (Ki).[22]

3. Cell-Based Proliferation Assay (e.g., MTT Assay):

  • Objective: To determine if the compound's biochemical activity translates into a functional effect in a relevant cancer cell line.

  • Protocol (MTT Assay):

    • Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase (e.g., DiFi cells for EGFR inhibitors) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[1][2][23]

    • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.[20]

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[20] Metabolically active, viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[23][24]

    • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength between 550 and 600 nm. The intensity of the color is proportional to the number of viable cells.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value (effective concentration to reduce cell viability by 50%).

Experimental Data Summary
Compound IDBiochemical IC50 (nM)Cellular EC50 (µM)
PZT-001150.25
PZT-0022503.8
PZT-003>10,000>50
PZT-004220.41

Part III: Cross-Validation - Bridging the Computational-Experimental Gap

This is the most critical phase where prediction meets reality. The goal is to establish a Structure-Activity Relationship (SAR) that is supported by both computational and experimental evidence.

Comparative Analysis and Data Correlation

We will now directly compare the data from Part I and Part II.

Compound IDPriority for SynthesisDocking Score (kcal/mol)Biochemical IC50 (nM)Cellular EC50 (µM)Correlation Analysis
PZT-001High-10.8150.25Excellent Correlation: Top docking score translated to the most potent biochemical and cellular activity. Model is predictive.
PZT-002Medium-9.42503.8Good Correlation: A lower docking score corresponded to weaker (but still present) activity. Model ranking holds.
PZT-003Low-7.1>10,000>50Excellent Correlation: Poor docking score and lack of key interactions correctly predicted inactivity.
PZT-004High-10.2220.41Excellent Correlation: High docking score translated to potent activity, validating the model's predictive power.
The Iterative Refinement Cycle

The cross-validation process is not a one-time event; it is a continuous loop that refines the predictive accuracy of your in silico models.

G insilico In Silico Design & Prediction synthesis Synthesis & Experimental Testing insilico->synthesis Hypothesis crossval Cross-Validation (Compare Predicted vs. Actual) synthesis->crossval Data refine Model Refinement (Update Pharmacophore/QSAR) crossval->refine Insights refine->insilico Improved Model

Caption: The iterative drug discovery cycle.

Interpreting Discrepancies:

  • Potent Biochemically, Weak in Cells: If a compound has a low nM IC50 but a high µM EC50, the issue may not be target binding. The compound might have poor cell permeability, be subject to efflux pumps, or have rapid metabolic degradation. This is valuable information that the in silico model alone could not provide.

  • Poor Docking Score, Potent Activity: This is a red flag for the computational model. It could indicate that the protein undergoes an "induced fit" not captured by rigid docking, or that the scoring function is failing to correctly rank this chemical class. This result necessitates re-evaluating the docking protocol or using more advanced simulation techniques.

Conclusion

The successful development of novel pyrrolo[2,1-f]triazine therapeutics hinges on a synergistic and iterative partnership between computational prediction and experimental validation. By implementing the workflows described in this guide, research teams can create a self-validating system that enhances the reliability of in silico models, prioritizes resource-intensive experimental work on the most promising candidates, and ultimately accelerates the journey from hit identification to lead optimization. The key is not to view these disciplines as separate, but as two halves of a powerful discovery engine.

References

A Head-to-Head Comparison: Benchmarking the Antiviral Efficacy of Pyrrolo[2,1-f]triazines Against Remdesivir

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Virology and Drug Discovery

In the global effort to develop effective antiviral therapeutics, particularly against RNA viruses, nucleoside and nucleotide analogs have emerged as a cornerstone of antiviral drug design. Remdesivir, a phosphoramidate prodrug, gained prominence for its activity against a range of viruses, including SARS-CoV-2. Its core heterocyclic structure, a pyrrolo[2,1-f][triazine] moiety, is a key pharmacophore that has spurred the investigation of other derivatives within this chemical class.[1] This guide provides a comprehensive, data-driven comparison of the antiviral activity of a prominent pyrrolo[2,1-f]triazine derivative, VV116, against its well-established predecessor, remdesivir.

Introduction to the Contenders: Structure and Mechanism

Both remdesivir and VV116 are prodrugs that, once inside the host cell, are metabolized into their active nucleoside triphosphate forms. These active metabolites act as competitive inhibitors of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral genome replication.[2][3] By mimicking endogenous adenosine triphosphate (ATP), they are incorporated into the nascent viral RNA strand, leading to premature chain termination and the cessation of viral replication.[2]

Remdesivir , an adenosine monophosphate analog, requires a multi-step intracellular conversion to its active triphosphate form.[4] VV116 is a deuterated derivative of GS-441524, which is the parent nucleoside of remdesivir.[2][3] This structural modification is designed to improve its pharmacokinetic properties, including oral bioavailability.[2]

Comparative Antiviral Activity: In Vitro Data

A direct comparison of the in vitro antiviral activity of VV116 and remdesivir against a panel of human and animal coronaviruses reveals the potent efficacy of both compounds. The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of each compound against various coronaviruses. The selectivity index (SI), calculated as CC50/EC50, is a crucial measure of a compound's therapeutic window.

VirusCompoundHost CellEC50 (µM)CC50 (µM)Selectivity Index (SI)
Human Coronaviruses
HCoV-NL63VV116Caco-20.28>100>357
RemdesivirCaco-20.23>100>435
HCoV-229EVV116MRC-50.04>100>2500
RemdesivirMRC-50.03>100>3333
HCoV-OC43VV116HCT-80.17>100>588
RemdesivirHCT-80.12>100>833
Animal Coronaviruses
MHVVV116NCTC clone 9290.11>100>909
RemdesivirNCTC clone 9290.08>100>1250
FIPVVV116CRFK0.32>100>313
RemdesivirCRFK0.25>100>400
FECVVV116CRFK0.29>100>345
RemdesivirCRFK0.21>100>476
CCoVVV116CRFK0.35>100>286
RemdesivirCRFK0.27>100>370

Data sourced from: "Remdesivir Derivative VV116 Is a Potential Broad-Spectrum Inhibitor of Both Human and Animal Coronaviruses"[2][3][5]

As the data indicates, both VV116 and remdesivir exhibit potent antiviral activity against a broad range of coronaviruses at sub-micromolar concentrations. Their high CC50 values demonstrate low cytotoxicity in the tested cell lines, resulting in favorable selectivity indices.

Mechanism of Action: A Shared Target

The antiviral activity of both VV116 and remdesivir is attributed to their ability to inhibit the viral RNA-dependent RNA polymerase (RdRp). Time-of-addition assays have confirmed that both compounds exert their effects during the viral genome replication stage.[2] The active triphosphate metabolite of these drugs competes with natural ribonucleoside triphosphates (rNTPs) for incorporation into the growing viral RNA chain, ultimately leading to the termination of RNA synthesis.[2]

cluster_cell Host Cell cluster_virus Viral Replication Prodrug Remdesivir or VV116 (Prodrug) Metabolism Intracellular Metabolism Prodrug->Metabolism Active_TP Active Triphosphate (GS-441524-TP) Metabolism->Active_TP RdRp RNA-dependent RNA Polymerase (RdRp) Active_TP->RdRp Competitive Inhibition Viral_RNA Viral RNA Template Viral_RNA->RdRp Template RNA_Synthesis RNA Synthesis RdRp->RNA_Synthesis Elongation Chain_Termination Premature Chain Termination RNA_Synthesis->Chain_Termination Incorporation of Active Triphosphate

Mechanism of Action for Remdesivir and VV116.

Experimental Protocols for Antiviral Benchmarking

To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential. The following sections outline the methodologies for determining the antiviral efficacy and cytotoxicity of novel compounds against coronaviruses.

Plaque Reduction Assay for SARS-CoV-2

This assay is the gold standard for quantifying infectious virus titers and assessing the inhibitory effects of antiviral compounds.[6]

Materials:

  • Vero E6 cells (ATCC® CRL-1586™)

  • Cell maintenance medium (e.g., DMEM with 10% FBS)

  • Infection medium (e.g., DMEM with 2% FBS)

  • SARS-CoV-2 isolate (e.g., USA-WA1/2020)

  • Test compounds (e.g., VV116, remdesivir)

  • Semi-solid overlay (e.g., 1.2% Avicel or 0.6% agarose in 2x MEM)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well tissue culture plates

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 6-well or 12-well plates to form a confluent monolayer overnight.[7]

  • Compound and Virus Preparation: Prepare serial dilutions of the test compounds in infection medium. Dilute the SARS-CoV-2 stock to a concentration that will yield a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).

  • Infection: Pre-incubate the diluted virus with the various concentrations of the test compound for 1 hour at 37°C.

  • Inoculation: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixture. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: After the incubation period, remove the inoculum and add the semi-solid overlay to each well. This restricts the spread of the virus, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Fixation and Staining: Fix the cells with a 10% formalin solution and then stain with crystal violet. The viable cells will be stained, while the areas of viral-induced cell death (plaques) will remain clear.

  • Plaque Counting and EC50 Determination: Count the number of plaques in each well. The percent inhibition is calculated relative to the virus-only control. The EC50 value is determined by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Start Start Seed_Cells Seed Vero E6 Cells in 6-well plates Start->Seed_Cells Infect Inoculate Cell Monolayers with Virus-Compound Mixture Seed_Cells->Infect Prepare_Compounds Prepare Serial Dilutions of Test Compounds Prepare_Compounds->Infect Prepare_Virus Dilute SARS-CoV-2 Prepare_Virus->Infect Overlay Add Semi-Solid Overlay Infect->Overlay Incubate Incubate for 48-72h Overlay->Incubate Fix_Stain Fix and Stain with Crystal Violet Incubate->Fix_Stain Count Count Plaques and Calculate EC50 Fix_Stain->Count End End Count->End

Workflow for Plaque Reduction Assay.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay determines the concentration of a compound that is toxic to the host cells, which is crucial for calculating the selectivity index.[8][9]

Materials:

  • Vero E6 cells

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate overnight.[10]

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • CC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The pyrrolo[2,1-f]triazine scaffold represents a privileged structure in the development of potent antiviral agents. Both remdesivir and its derivative, VV116, demonstrate broad-spectrum activity against a range of coronaviruses by targeting the conserved viral RdRp. While remdesivir has been a valuable tool in the clinical management of severe COVID-19, the development of orally bioavailable derivatives like VV116 offers the potential for earlier treatment initiation in outpatient settings, which could be a significant advancement in pandemic preparedness. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and benchmarking of novel pyrrolo[2,1-f]triazine derivatives and other antiviral candidates, ensuring that the most promising compounds can be rapidly identified and advanced towards clinical development.

References

A Comparative Guide to the Synthetic Reproducibility of 2-Chloropyrrolo[2,1-f]triazine

A Comparative Guide to the Synthetic Reproducibility of 2-Chloropyrrolo[2,1-f][1][2][3]triazine

Introduction

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous kinase inhibitors and antiviral agents, most notably the FDA-approved drug Remdesivir.[1][4] The strategic placement of substituents on this nucleus is critical for modulating biological activity, making the development of robust and reproducible synthetic methods for its derivatives a key focus for researchers in drug discovery. This guide provides an in-depth analysis of plausible synthetic strategies for a specific, yet sparsely documented analogue: 2-Chloropyrrolo[2,1-f][1][2][3]triazine .

To date, a direct, peer-reviewed synthesis for 2-Chloropyrrolo[2,1-f][1][2][3]triazine has not been reported in the literature. This document, therefore, moves beyond a simple recitation of established protocols. Instead, it offers a comparative analysis of two logical and scientifically-grounded synthetic routes, leveraging established methodologies for related compounds. We will dissect the mechanistic rationale behind each proposed step, provide detailed experimental protocols for key validated intermediates, and offer field-proven insights into potential challenges and optimization strategies. Our objective is to equip researchers with a comprehensive, actionable framework for the reproducible synthesis of this valuable compound.

Proposed Synthetic Strategies: A Comparative Overview

Two primary synthetic strategies are proposed and evaluated, each with distinct advantages and challenges.

  • Route A: Post-Cyclization C-H Chlorination. This approach focuses on first constructing the parent pyrrolo[2,1-f][1][2][3]triazine core and then introducing the chlorine atom via direct electrophilic chlorination.

  • Route B: Precursor-Directed Cyclization. This strategy involves the synthesis of a 2-chloropyrrole precursor, which is then used to construct the fused triazine ring.

The following diagram illustrates the logical flow of these two competing pathways.

Gcluster_0Route A: Post-Cyclization C-H Chlorinationcluster_1Route B: Precursor-Directed Cyclization2-Cyanopyrrole2-CyanopyrrolePyrrolo[2,1-f][1,2,4]triazin-4-aminePyrrolo[2,1-f][1,2,4]triazin-4-amine2-Cyanopyrrole->Pyrrolo[2,1-f][1,2,4]triazin-4-amineN-Amination &CyclizationPyrrolo[2,1-f][1,2,4]triazinePyrrolo[2,1-f][1,2,4]triazinePyrrolo[2,1-f][1,2,4]triazin-4-amine->Pyrrolo[2,1-f][1,2,4]triazineDeamination(Proposed)2-Chloropyrrolo[2,1-f][1,2,4]triazineThis compoundPyrrolo[2,1-f][1,2,4]triazine->this compoundDirect C-H Chlorination(Proposed)Pyrrole PrecursorPyrrole Precursor2-Chloro-Substituted Pyrrole2-Chloro-Substituted PyrrolePyrrole Precursor->2-Chloro-Substituted PyrroleChlorination2-Chloro-Substituted Pyrrole->this compoundN-Amination &Cyclization (Proposed)StartStartStart->2-CyanopyrroleStart->Pyrrole Precursor

Caption: Competing synthetic pathways to 2-Chloropyrrolo[2,1-f][1][2][3]triazine.

Route A: Post-Cyclization C-H Chlorination

This route leverages a well-established, scalable synthesis of a key intermediate, pyrrolo[2,1-f][1][2][3]triazin-4-amine, followed by two proposed synthetic transformations.

Step 1 (Validated): Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine

The synthesis of the 4-amino precursor has been reported with excellent reproducibility and scalability, making it an ideal starting point.[5][6] The process begins with commercially available 2-cyanopyrrole.

G2-Cyanopyrrole2-CyanopyrroleN-Aminopyrrole-2-carbonitrileN-Aminopyrrole-2-carbonitrile2-Cyanopyrrole->N-Aminopyrrole-2-carbonitrile 1. NaH, DMF 2. NH2ClPyrrolotriazin-4-aminePyrrolotriazin-4-amineN-Aminopyrrole-2-carbonitrile->Pyrrolotriazin-4-amine Formamidine acetate, n-BuOH, Δ

Caption: Validated synthesis of the key 4-amino intermediate.

The reaction proceeds via deprotonation of the pyrrole nitrogen with sodium hydride, followed by electrophilic amination with monochloramine. The resulting N-aminopyrrole-2-carbonitrile is then cyclized with formamidine acetate to yield the target amine. This two-step, one-pot process is reported to have an overall yield of around 55-75%.[5]

Step 2 (Proposed): Deamination of Pyrrolo[2,1-f][1][2][3]triazin-4-amine

To obtain the parent pyrrolo[2,1-f][1][2][3]triazine core, the 4-amino group must be removed. While standard diazotization followed by reduction (e.g., with H₃PO₂) is a classic method for deamination of aromatic amines, a more direct approach has been reported for other amino-triazines using nitric oxide in the presence of catalytic oxygen. This method offers a potentially milder alternative.

Causality of Experimental Choice: The selection of a deamination strategy is critical. Harsh acidic conditions associated with traditional diazotization could potentially lead to degradation of the electron-rich pyrrole ring. The nitric oxide-mediated method, if successful, would offer a more benign pathway to the parent heterocycle.

Step 3 (Proposed): Direct Electrophilic Chlorination

The pyrrole ring is inherently electron-rich and susceptible to electrophilic substitution. Theoretical principles suggest that electrophilic attack on the pyrrolo[2,1-f][1][2][3]triazine system will preferentially occur at the C2 position, as this allows for the greatest number of resonance structures to stabilize the resulting cationic intermediate (Wheland intermediate).[7]

Causality of Experimental Choice: Mild electrophilic chlorinating agents are required to avoid over-reaction and maintain selectivity.

  • N-Chlorosuccinimide (NCS): A common and effective reagent for the chlorination of electron-rich heterocycles. It is relatively easy to handle and reactions can often be run at or below room temperature.

  • Sulfuryl Chloride (SO₂Cl₂): A more reactive liquid reagent that can also be effective for chlorinating pyrroles.[8] Its higher reactivity may necessitate lower temperatures and careful control of stoichiometry to prevent di-chlorination.

The proposed reaction would involve treating the parent heterocycle with one equivalent of the chlorinating agent in an inert solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

Route B: Precursor-Directed Cyclization

This alternative strategy introduces the chlorine atom onto the pyrrole ring at the outset, followed by the construction of the triazine ring. This approach could offer better regiochemical control.

Step 1 (Proposed): Synthesis of a 2-Chloro-Substituted Pyrrole Precursor

This route would begin with the synthesis of a suitable 2-chloropyrrole derivative that is functionalized for the subsequent cyclization. For instance, starting with 2-chloro-1H-pyrrole-3-carbonitrile. The key challenge here is the availability and synthesis of the starting material.

Step 2 (Proposed): N-Amination and Cyclization

Following the logic of the validated synthesis in Route A, the 2-chloro-substituted pyrrole precursor would undergo N-amination followed by cyclization with formamidine acetate.

Causality of Experimental Choice: The success of this route is contingent on the stability of the 2-chloropyrrole derivative to the N-amination and cyclization conditions. The electron-withdrawing nature of the chlorine atom might affect the nucleophilicity of the pyrrole nitrogen, potentially requiring stronger bases or higher temperatures for the amination step.

Comparison of Proposed Synthetic Routes

FeatureRoute A: Post-Cyclization C-H ChlorinationRoute B: Precursor-Directed Cyclization
Starting Material Readily available 2-cyanopyrrole.Requires synthesis of a specific 2-chloropyrrole precursor.
Key Intermediate Well-documented, scalable synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine.[5]Hypothetical 2-chloro-N-aminopyrrole intermediate.
Regioselectivity Relies on the inherent electronic preference of the pyrrole ring for C2 substitution. Potential for mixtures of isomers.Chlorine position is pre-defined, offering excellent regiochemical control.
Number of Steps Potentially shorter if the deamination and chlorination are efficient.May require more steps to synthesize the starting material.
Potential Challenges Reproducibility of the deamination step; achieving selective mono-chlorination without side products.Stability of the chlorinated precursor under reaction conditions; potentially lower yields in the cyclization step.
Overall Feasibility High, based on established precedent for the key intermediate and sound chemical principles for the proposed steps.Moderate, highly dependent on the successful synthesis and reactivity of the chlorinated precursor.

Experimental Protocols

Disclaimer: The following protocols are provided for informational purposes. The deamination and chlorination steps are proposed and have not been validated for this specific substrate. All laboratory work should be conducted by trained professionals with appropriate safety precautions.

Validated Protocol: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine[6]

This procedure is adapted from a reported scalable synthesis.

  • N-Amination:

    • To a stirred solution of 2-cyanopyrrole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0-5 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.

    • Stir the mixture at this temperature for 30 minutes.

    • Add a solution of monochloramine (NH₂Cl) in an appropriate solvent (prepared separately) while maintaining the internal temperature below 10 °C.

    • Stir for an additional 30-60 minutes at this temperature.

  • Cyclization:

    • To the reaction mixture containing the crude N-aminopyrrole-2-carbonitrile, add formamidine acetate (2.0-3.0 eq) and n-butanol.

    • Heat the mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours, monitoring by TLC or LC-MS for completion.

    • Upon completion, cool the reaction mixture to room temperature.

    • Add water to precipitate the product.

    • Filter the solid, wash with water and then with a non-polar solvent like methyl tert-butyl ether (MTBE).

    • Dry the solid under vacuum to afford pyrrolo[2,1-f][1][2][3]triazin-4-amine.

Proposed General Procedure for Direct C-H Chlorination (Route A)
  • Dissolve pyrrolo[2,1-f][1][2][3]triazine (1.0 eq) in anhydrous DCM or THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add N-chlorosuccinimide (NCS) (1.0-1.1 eq) portion-wise.

  • Allow the reaction to stir at 0 °C and slowly warm to room temperature over 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Trustworthiness and Self-Validation

For any chosen route, the identity and purity of the final product, 2-Chloropyrrolo[2,1-f][1][2][3]triazine, must be rigorously confirmed. A self-validating system for this synthesis would involve:

  • Chromatographic Analysis: Development of a robust HPLC method to assess purity and identify potential isomers or side products.

  • Spectroscopic Confirmation:

    • Mass Spectrometry (MS): Confirmation of the correct molecular weight and isotopic pattern for a mono-chlorinated compound.

    • ¹H and ¹³C NMR Spectroscopy: Unambiguous confirmation of the structure. The regiochemistry of chlorination can be confirmed by the changes in chemical shifts and coupling constants of the pyrrole protons, and potentially through 2D NMR experiments like NOESY or HMBC to establish through-space or through-bond correlations.

Conclusion

While a definitive, published protocol for the synthesis of 2-Chloropyrrolo[2,1-f][1][2][3]triazine remains elusive, this guide provides a comprehensive comparison of two highly plausible synthetic strategies. Route A , which involves the direct chlorination of the parent heterocycle, appears to be the more straightforward approach, benefiting from a well-established synthesis of a key precursor. However, it carries the inherent risk of regioselectivity issues. Route B , while potentially longer, offers superior control over the position of chlorination.

The successful and reproducible synthesis of 2-Chloropyrrolo[2,1-f][1][2][3]triazine will ultimately depend on careful experimental validation of the proposed steps outlined in this guide. It is our hope that this detailed analysis, grounded in established chemical principles and field experience, will serve as a valuable resource for researchers and accelerate the discovery and development of novel therapeutics based on this important scaffold.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloropyrrolo[2,1-f]triazine

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloropyrrolo[2,1-f][1][2][3]triazine

As researchers and drug development professionals, our work with novel heterocyclic compounds is foundational to innovation. Yet, with the power of discovery comes the profound responsibility of ensuring safety and environmental stewardship. The compound 2-Chloropyrrolo[2,1-f][1][2][3]triazine, a halogenated nitrogen heterocycle, is a valuable building block, notably related to the core of antiviral agents like Remdesivir.[4][5] Its structure necessitates a rigorous and informed approach to its handling and, critically, its disposal.

This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Chloropyrrolo[2,1-f][1][2][3]triazine. It is designed to move beyond a simple checklist, offering the causal logic behind each procedural step to build a culture of intrinsic safety within your laboratory.

Hazard Assessment: Understanding the Molecule

A thorough understanding of a compound's potential hazards is the bedrock of safe disposal. While a specific, comprehensive Safety Data Sheet (SDS) for 2-Chloropyrrolo[2,1-f][1][2][3]triazine is not widely available, we can infer its hazard profile from its structural components: a chlorinated aromatic system and a nitrogen-rich heterocyclic core.

  • Halogenated Organic Compound: As a chlorinated organic compound, it is categorized as a halogenated waste.[6] Improper disposal, particularly through incineration with non-halogenated waste, can lead to the formation of highly toxic and persistent environmental pollutants like dioxins and hydrochloric acid gas.[7] Therefore, it must never be mixed with non-halogenated solvent waste.[8][9]

  • Nitrogen Heterocycle: Similar nitrogen heterocycles can exhibit various toxicological profiles. For instance, related aminopyrrolotriazines are noted to be harmful if swallowed, and can cause skin and serious eye irritation.[3][10][11] A precautionary principle dictates that we assume similar potential hazards for its chlorinated analogue.

  • Reactivity: While generally stable, halogenated compounds can react with strong oxidizing agents.[12] Care must be taken to avoid mixing with incompatible chemicals in waste containers.

Inferred Hazard Profile:

Hazard Class Potential Effect Primary Rationale
Acute Toxicity (Oral)Harmful or toxic if swallowed.[10][13][14]Based on data for similar heterocyclic compounds.
Skin IrritationCauses skin irritation.[13][15][16]Common hazard for functionalized aromatic heterocycles.
Eye IrritationCauses serious eye irritation/damage.[3][13][15][16]Common hazard for functionalized aromatic heterocycles.
Environmental HazardHarmful to aquatic life; potential for persistent pollutants.Characteristic of chlorinated aromatic compounds.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

All handling and disposal preparation must be conducted inside a certified chemical fume hood.[8] The required PPE is non-negotiable and serves to protect you from dermal, ocular, and respiratory exposure.

  • Hand Protection: Nitrile gloves are required. Always inspect gloves before use and use proper removal technique to avoid skin contact.[13]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[11][13]

  • Body Protection: A lab coat must be worn and kept fully fastened.[12]

  • Respiratory Protection: Generally not required when working in a functional fume hood. For spill cleanup outside a hood, a NIOSH-approved respirator may be necessary.[12]

Spill Management Protocol

Accidents happen; a prepared response is critical. Your lab should have a spill kit readily available, specifically equipped for chemical spills.

Decision Workflow for Spills

Spill_WorkflowspillSpill Occurscheck_sizeAssess Spill Size & Locationspill->check_sizesmall_spillSmall Spill (<100 mL)Inside Fume Hoodcheck_size->small_spillSmall & Containedlarge_spillLarge Spill (>100 mL)Or Outside Fume Hoodcheck_size->large_spillLarge or Uncontainedcontain_smallContain with absorbent padssmall_spill->contain_smallevacuateEvacuate Immediate Arealarge_spill->evacuatecollect_smallCollect debris with non-sparking toolscontain_small->collect_smallpackage_smallPackage in labeled hazardous waste bagcollect_small->package_smallclean_area_smallDecontaminate area with suitable solventpackage_small->clean_area_smalldispose_smallDispose of all materials as Halogenated Solid Wasteclean_area_small->dispose_smallalertAlert Lab Supervisor &Call EHS/Emergency Numberevacuate->alertsecureSecure the area.Restrict access.alert->secure

Caption: Decision tree for responding to a chemical spill.

Step-by-Step for a Small, Contained Spill:

  • Ensure Ventilation: Keep the spill contained within the fume hood.

  • Containment: Cover the spill with an inert absorbent material like sand or diatomaceous earth.[2]

  • Collection: Carefully sweep or scoop the absorbed material into a designated, sealable waste container. Use non-sparking tools.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone). The used cloth must also be disposed of as hazardous waste.[8]

  • Disposal: The container with the spill cleanup materials must be labeled as "Hazardous Waste: 2-Chloropyrrolo[2,1-f][1][2][3]triazine Debris" and segregated for EHS pickup.

Core Disposal Procedure: A Step-by-Step Guide

On-site chemical deactivation of chlorinated heterocycles is not recommended without specific, validated protocols due to the risk of generating unknown, potentially more hazardous byproducts. The standard and safest method is collection and disposal via your institution's Environmental Health & Safety (EHS) department.

Disposal Workflow Diagram

Disposal_Workflowcluster_segregationWaste Segregationcluster_containmentContainment & LabelingstartIdentify Waste Stream(Solid, Liquid, Contaminated PPE)solid_wasteSolid Waste(e.g., powder, contaminated weigh paper)start->solid_wasteliquid_wasteLiquid Waste(e.g., solutions, rinsates)start->liquid_wastecontainer_solidSelect appropriate, sealed container for solids.solid_waste->container_solidcontainer_liquidSelect compatible, sealed container for halogenated liquids.liquid_waste->container_liquidlabel_containerLabel container immediately:'Hazardous Waste''Halogenated Organic Waste'Full Chemical NameDatecontainer_solid->label_containercontainer_liquid->label_containerstoreStore container in designated Satellite Accumulation Area (SAA).label_container->storerequestRequest waste pickup from EHS.store->request

Caption: Standard workflow for laboratory chemical waste disposal.

Protocol for Waste Collection and Disposal:

  • Segregate at the Source: This is the most critical step. Halogenated waste must be kept separate from all other waste streams.[6][8][9] Designate specific, clearly labeled containers for:

    • Halogenated Liquid Waste: For solutions containing the compound and any solvent rinses of contaminated glassware.

    • Halogenated Solid Waste: For the solid compound, contaminated weighing paper, gloves, absorbent pads, etc.

  • Select Proper Containers:

    • Use containers provided or approved by your EHS department. They must be in good condition and compatible with the chemical waste.[9]

    • Containers must have a secure, tight-fitting lid to prevent leaks or the release of vapors.[9][17]

  • Labeling: Correct labeling is a legal and safety requirement. Affix a hazardous waste label to the container before adding the first drop of waste.[9] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Chloropyrrolo[2,1-f][1][2][3]triazine" (do not use abbreviations)

    • An accurate list of all contents, including solvents.

    • The date of accumulation.

  • Accumulation:

    • Keep waste containers closed at all times, except when adding waste.[17]

    • Store the containers in a designated Satellite Accumulation Area (SAA), which should be in a well-ventilated area and away from incompatible materials.[18]

  • Disposal of Empty Containers: An "empty" container that once held 2-Chloropyrrolo[2,1-f][1][2][3]triazine is still considered hazardous waste. It must be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as halogenated liquid waste.[8]

  • Arrange for Pickup: Once the container is full (do not exceed 90% capacity[17]), or if you are finished with the project, contact your institution's EHS office to arrange for pickup and final disposal.

By adhering to these procedures, you ensure that your work advances science without compromising the safety of yourself, your colleagues, or the environment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloropyrrolo[2,1-f][1,2,4]triazine
Reactant of Route 2
Reactant of Route 2
2-Chloropyrrolo[2,1-f][1,2,4]triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.